molecular formula C6H6ClN3 B15056965 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B15056965
M. Wt: 155.58 g/mol
InChI Key: AGHAKCVXHQLNEJ-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS 1083201-02-1) is a versatile and valuable pyrazole-based chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its utility as a building block for the synthesis of more complex, biologically active molecules. The molecular structure features reactive sites—the chloro group and the carbonitrile group—that allow for facile functionalization, making it a key precursor in heterocyclic chemistry. A significant application of this compound is its role as a critical intermediate in the synthesis of potent and selective receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors. RIPK2 is a key mediator in the NOD1 and NOD2 signaling pathways, which are involved in inflammatory and immune responses. Inhibiting RIPK2 is a promising therapeutic strategy for treating various autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Research utilizing this compound has led to the development of inhibitors that demonstrate high potency and excellent selectivity over other kinases, providing valuable chemical tools for probing NOD signaling pathways and validating RIPK2 as a drug target. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAKCVXHQLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile CAS number and chemical identifiers

[1]

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1708027-10-4) is a trisubstituted pyrazole derivative characterized by an electron-withdrawing nitrile group at the C5 position and a chlorine atom at the C4 position.[1][2][3][4] This specific substitution pattern renders the pyrazole ring highly functionalized for further derivatization, particularly in nucleophilic aromatic substitution (

Chemical Identity & Physiochemical Profile

The compound is structurally defined by the N-ethylation of the pyrazole ring, which imparts distinct lipophilicity (

Table 1: Chemical Identifiers & Properties
ParameterDetail
Chemical Name 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
CAS Number 1708027-10-4
Molecular Formula

Molecular Weight 155.58 g/mol
SMILES CCN1N=CC(Cl)=C1C#N
InChI Key (Analog-Derived) FBMAFRIJNWALQP-UHFFFAOYSA-N (Methyl homolog base)
Appearance Off-white to pale yellow solid (Typical)
Melting Point 45–50 °C (Predicted based on methyl homolog mp ~170°C for amino-variant; nitriles are lower)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) Non-ionizable in physiological range (Neutral)

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is non-trivial due to the regioselectivity required during the formation of the pyrazole ring.[1] The most robust industrial route avoids the direct cyanation of the pyrazole core, utilizing instead a carboxylate intermediate.

Primary Synthetic Route: The Carboxylate-Amide Dehydration

This pathway ensures correct regiochemistry (1-ethyl-5-substituted) and allows for late-stage chlorination or early-stage chlorination depending on substrate availability.[1]

Step-by-Step Protocol:

  • Cyclocondensation (Ring Formation):

    • Reagents: Ethylhydrazine oxalate + Ethyl (ethoxymethylene)acetoacetate (or Ethyl 3-ethoxyacrylate).[1]

    • Conditions: Ethanol reflux, 3-4 hours.[1]

    • Mechanism: The terminal nitrogen of ethylhydrazine attacks the

      
      -carbon of the acrylate, followed by cyclization.[1]
      
    • Product: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.[1]

  • Regioselective Chlorination:

    • Reagents: Sulfuryl chloride (

      
      ) or N-Chlorosuccinimide (NCS).
      
    • Solvent: Acetonitrile or DMF (0°C to RT).

    • Mechanism: Electrophilic aromatic substitution (

      
      ). The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[1]
      
    • Product: Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate.[1]

  • Amidation:

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia in Methanol (
      
      
      ).
    • Conditions: Sealed tube, 80°C, 12 hours.

    • Product: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide.[1][5]

  • Dehydration to Nitrile:

    • Reagents: Phosphorus Oxychloride (

      
      ) or Trifluoroacetic Anhydride (TFAA) / Pyridine.
      
    • Conditions:

      
       (TFAA method) or Reflux (POCl3 method).
      
    • Mechanism: Activation of the amide oxygen followed by elimination of water to form the

      
       triple bond.[1]
      
    • Target: 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile .

Visualization of Synthesis Logic

The following diagram illustrates the critical flow from raw materials to the target nitrile, highlighting the chlorination checkpoint.

SynthesisPathcluster_conditionsCritical Control PointsRaw1EthylhydrazineIntermediate1Ethyl 1-ethyl-1H-pyrazole-5-carboxylateRaw1->Intermediate1Cyclization(EtOH, Reflux)Raw2Ethyl 3-ethoxyacrylateRaw2->Intermediate1Intermediate2Ethyl 4-chloro-1-ethyl-pyrazole-5-carboxylateIntermediate1->Intermediate2Chlorination(SO2Cl2, 0°C)Intermediate34-Chloro-1-ethyl-pyrazole-5-carboxamideIntermediate2->Intermediate3Amidation(NH3/MeOH)Target4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrileIntermediate3->TargetDehydration(POCl3 or TFAA)

Figure 1: Step-wise synthetic pathway transforming ethylhydrazine into the target nitrile via the carboxylate-amide route.

Reactivity & Functionalization

The 4-chloro-5-cyano motif creates a "push-pull" electronic system.[1] The nitrile group at C5 strongly withdraws electron density, making the ring less susceptible to oxidation but activating the C4-chlorine towards metal-catalyzed coupling.[1]

Key Transformations
  • Suzuki-Miyaura Coupling: The C4-Cl bond is chemically competent for Pd-catalyzed cross-coupling with aryl boronic acids.[1]

    • Catalyst System:

      
       or 
      
      
      / XPhos.
    • Utility: Introduction of aryl/heteroaryl groups for kinase inhibitor scaffolds.[1]

  • Nitrile Hydrolysis: Under acidic conditions (

    
    ), the nitrile reverts to the amide or carboxylic acid, useful if the nitrile was used as a temporary masking group or directing group.
    
  • Halogen-Magnesium Exchange: Treatment with

    
     (Turbo-Grignard) can selectively exchange the C4-Cl for Mg, allowing reaction with electrophiles (aldehydes, ketones) to build complex side chains.[1]
    

Applications in Drug Discovery

This compound is a specific building block (BB) for "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibition (JAK/STAT Pathway): The pyrazole-5-carbonitrile core mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1] The N-ethyl group fills the hydrophobic pocket, often improving potency over the N-methyl analog.[1]

  • Agrochemicals (Mitochondrial Complex I Inhibitors): Analogs of this compound (e.g., Tolfenpyrad derivatives) function by inhibiting the electron transport chain in pests. The 4-chloro group is essential for metabolic stability, preventing rapid oxidation of the ring.[1]

Safety & Handling (HSE)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

    • Storage: Store at 2–8°C under inert atmosphere (

      
       or 
      
      
      ). Nitriles can slowly hydrolyze if exposed to atmospheric moisture over prolonged periods.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45081914 (Methyl Analog Reference). Retrieved from [Link]

  • Lyalin, B. V., & Petrosyan, V. A. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Retrieved from [Link]

Physicochemical Profiling & Handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile Content Type: Technical Reference Guide Audience: Drug Discovery Chemists, Process Engineers, and Analytical Scientists.

Technical Reference Guide | Version 1.0

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS 1708027-10-4) is a specialized heterocyclic building block critical to the synthesis of next-generation agrochemicals (METI acaricides) and pharmaceutical kinase inhibitors. As a core scaffold, its value lies in the orthogonal reactivity of its three functional sites: the electrophilic nitrile at C5, the lipophilic chlorine at C4, and the N-ethyl group which modulates solubility and binding affinity.

This guide provides a comprehensive physicochemical profile, rigorous characterization protocols, and safety standards required for the use of this compound in high-stakes research and development.

Molecular Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
CAS Number 1708027-10-4
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.59 g/mol
SMILES CCN1N=CC(Cl)=C1C#N
InChI Key Predicted: FBMAFRIJNWALQP-UHFFFAOYSA-N (Analog based)
Structural Class N-Alkyl Pyrazole; Halogenated Nitrile
Structural Significance

The molecule features a 1,4,5-substitution pattern on the pyrazole ring.

  • N1-Ethyl: Provides steric bulk and lipophilicity (increasing LogP vs. N-Methyl), influencing membrane permeability in bioactive derivatives.

  • C4-Chlorine: A handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or metallaphotoredox reactions. It also blocks metabolic oxidation at the C4 position.

  • C5-Nitrile: A versatile electrophile susceptible to hydrolysis (to amides/acids), reduction (to amines), or cyclization (to fused heterocycles like pyrazolo[3,4-d]pyrimidines).

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of close analogs (e.g., 1-methyl variant) where experimental data is proprietary.*

PropertyValue / RangeContext for R&D
Physical State Solid (Crystalline Powder)Low-melting solid; handle with cold tools if ambient temp >30°C.
Melting Point 45°C – 65°C (Predicted*)Critical for solid handling; material may sinter during shipping.
Boiling Point ~280°C (at 760 mmHg)High thermal stability; suitable for reflux in high-boiling solvents.
Density 1.28 ± 0.1 g/cm³Denser than water; phase separates to bottom in aqueous workups.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; optimal for drug-like scaffold design.
pKa < 1.0 (Conjugate acid)The pyrazole nitrogen is weakly basic due to electron-withdrawing Cl/CN.
Solubility (Water) Low (< 0.5 mg/mL)Requires organic co-solvents (DMSO, DMF) for bio-assays.
Solubility (Organic) High (DCM, EtOAc, MeOH)Freely soluble in chlorinated and polar aprotic solvents.

Synthesis & Impurity Profile (Regioisomerism)

A major challenge in sourcing this compound is regioisomer contamination . The synthesis typically involves the alkylation of a pyrazole precursor or cyclization of a hydrazine. Both pathways can yield the unwanted 1-ethyl-3-carbonitrile isomer.

Synthesis & Impurity Flow Diagram

The following diagram illustrates the formation of the target versus its regioisomer, highlighting the critical QC checkpoint.

SynthesisFlow Start Ethylhydrazine + Alkoxymethylene Nitrile Intermediate Cyclization Reaction Start->Intermediate Reflux/EtOH IsomerMix Regioisomer Mixture (1,5-CN vs 1,3-CN) Intermediate->IsomerMix Purification Chromatographic Separation (Flash / Crystallization) IsomerMix->Purification Critical Step Target Target: 4-Chloro-1-ethyl- 1H-pyrazole-5-carbonitrile Purification->Target Major Product Impurity Impurity: 4-Chloro-1-ethyl- 1H-pyrazole-3-carbonitrile Purification->Impurity By-product

Caption: Synthesis pathway illustrating the origin of the critical 1,3-regioisomer impurity.

Experimental Protocols for Characterization

As a Senior Scientist, you must validate the identity of this material before use in GLP studies. Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: Regioisomer Discrimination via NOESY NMR

Standard 1H NMR may not clearly distinguish the 1,5-CN isomer from the 1,3-CN isomer due to similar chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6.

  • Acquisition: Run a 2D NOESY experiment (mixing time 500 ms).

  • Analysis:

    • Target (1,5-CN): Look for a correlation (cross-peak) between the N-Ethyl protons (CH2) and the C4-Chlorine (no proton) or C3-Proton .

    • Crucial Check: In the 5-CN isomer, the N-ethyl group is spatially distant from the C3-H. In the 3-CN isomer (where CN is at 3), the N-ethyl is closer to the C5-H (if H were present) or C5-substituent.

    • Simpler 1H Check: The C3-H in the 5-CN isomer is typically more deshielded (downfield, ~7.8-8.2 ppm) compared to the C5-H in the 3-CN isomer due to the adjacent electron-withdrawing nitrile and chlorine.

Protocol B: Purity Determination by HPLC

Objective: Quantify the 3-CN isomer and hydrolysis by-products (Amide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm.

  • Acceptance Criteria: Main peak > 98.0% area; Regioisomer < 0.5%.

Stability & Reactivity Profile

Hydrolytic Instability

The C5-nitrile is electron-deficient and susceptible to hydrolysis.

  • Risk: Exposure to strong acids or bases in the presence of water will convert the nitrile (-CN) to the primary amide (-CONH₂) and subsequently to the carboxylic acid (-COOH).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Avoid prolonged exposure to moisture.

Thermal Stability

The compound is generally stable up to 200°C. However, in the presence of Lewis acids (often used in subsequent coupling steps), the nitrile nitrogen can complex, altering reactivity.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

PPE Requirements:

  • Respiratory: N95 or P100 respirator if dust formation is likely.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Chemical safety goggles.

First Aid:

  • Inhalation:[2] Move to fresh air.[2] If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature means it will not rinse off easily with water alone; use soap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2012). Synthesis of substituted pyrazoles via hydrazine cyclization. Organic Syntheses, Coll.[1] Vol. 10. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Pyrazole Carbonitriles. Retrieved from [Link]

Sources

Molecular structure and SMILES string for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile: Structure, Synthesis, and Applications

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery due to its metabolic stability and versatile binding capabilities.[1] Pyrazole derivatives are integral components of numerous approved pharmaceuticals, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for erectile dysfunction.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, tailored for researchers, chemists, and professionals in drug development. We will explore its molecular structure, propose a robust synthetic pathway with mechanistic insights, and discuss its potential as a versatile building block for creating novel chemical entities.

Molecular Structure and Identification

The unique arrangement of substituents on the pyrazole ring—an ethyl group at the N1 position, a chloro group at C4, and a carbonitrile at C5—makes this compound a highly valuable intermediate for chemical library synthesis. The electron-withdrawing nature of the chloro and nitrile groups significantly influences the reactivity of the pyrazole core.

Canonical SMILES String: CCN1N=CC(Cl)=C1C#N

Key Chemical Identifiers and Properties

IdentifierValueSource / Method
IUPAC Name 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrileNomenclature Rules
Molecular Formula C₆H₆ClN₃Calculated
Molecular Weight 155.59 g/mol Calculated
Monoisotopic Mass 155.02502 DaCalculated
CAS Number Not assigned / Not found in public databases-

Molecular Structure Diagram

N1 N N2 N N1->N2 Et_C1 CH₂ N1->Et_C1 C3 C N2->C3 = C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 = Cl Cl C4->Cl C5->N1 CN_C C C5->CN_C Et_C2 CH₃ Et_C1->Et_C2 invis1 CN_C->invis1 CN_N N invis1->CN_N invis2

Caption: Proposed two-step synthesis via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Step 1: Diazotization of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Acidification: Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C using an ice-salt bath.

    • Causality: The amine must be protonated to form the corresponding anilinium salt, which is soluble and reactive. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Stir the reaction for 30-45 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be qualitatively monitored by testing for the absence of the starting amine (e.g., via TLC) and the presence of nitrous acid (using starch-iodide paper).

    • Self-Validation: A persistent blue-black color on the starch-iodide paper indicates an excess of nitrous acid, confirming the completion of the diazotization step.

Step 2: Sandmeyer Reaction (Chloro-de-diazoniation)

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, approx. 1.2 eq) in concentrated hydrochloric acid.

  • Nucleophilic Substitution: Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Mechanistic Insight: The Cu(I) catalyst facilitates the reduction of the diazonium cation and the concurrent transfer of the chloride nucleophile to the pyrazole ring, releasing dinitrogen gas, which is the thermodynamic driving force for the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Alternative "Green" Synthesis Consideration

Modern synthetic chemistry emphasizes sustainability. An alternative approach to chlorination avoids the use of stoichiometric copper salts and nitrite reagents. Electrochemical chlorination, performed on a platinum anode in an aqueous NaCl solution, offers a greener path by using electricity to generate the reactive chlorine species directly from a simple salt. [3]This method can reduce waste and avoid the safety hazards associated with diazonium intermediates.

Physicochemical Properties and Spectroscopic Profile

While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its structure and data from close analogs, such as 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile. [4] Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.2 ppm) and a singlet for the lone proton on the pyrazole ring (C3-H) at approximately 7.5-8.0 ppm.

  • ¹³C NMR: Key signals would include those for the nitrile carbon (~115 ppm), the two carbons of the ethyl group, and the three distinct carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.

Reactivity and Applications in Research and Development

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is not an end-product but rather a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective modifications to build molecular complexity.

Caption: Role as a versatile scaffold for chemical diversification.

1. As a Pharmaceutical Building Block: The pyrazole core is a cornerstone of many kinase inhibitors used in oncology. [2]The chloro-substituent at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl groups. This is a common strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

2. Transformation of the Nitrile Group: The carbonitrile at C5 is a synthetic linchpin. It can be:

  • Hydrolyzed to a primary amide or further to a carboxylic acid, providing a connection point for amide bond formation.

  • Reduced to a primary amine, which can be used for further derivatization or to introduce a basic center to modulate physicochemical properties like solubility.

3. Agrochemical Potential: Many pyrazole derivatives exhibit potent herbicidal or insecticidal activity. [5]The specific substitution pattern of this molecule makes it a candidate for synthesis and screening in agrochemical discovery programs.

Conclusion

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile represents a strategically important, though not widely commercialized, chemical entity. Its combination of a stable pyrazole core with three distinct, reactive handles—the N-ethyl group, the C4-chloro atom, and the C5-nitrile—provides chemists with a powerful platform for generating novel molecules. The synthetic pathways are accessible through well-established chemical transformations, and the potential applications, particularly in the synthesis of bioactive compounds for pharmaceutical and agrochemical research, are significant. This guide provides the foundational knowledge for researchers to synthesize, understand, and effectively utilize this versatile building block in their discovery programs.

References

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PharmaCompass. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-1-methyl-1h-pyrazole-4-carbonitrile. Retrieved from [Link]

  • ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Solubility of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: Analogous to 1172024-69-9) is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazole-carboxamide acaricides and insecticides (e.g., Tolfenpyrad intermediates). Its solubility profile is the governing factor in reaction yield, purification efficiency (crystallization), and process scalability.

This technical guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound. Unlike generic data sheets, this document details the thermodynamic modeling protocols , experimental methodologies , and predictive solvent selection strategies required to optimize its isolation.

Compound Profile & Physicochemical Context

The solubility behavior of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is dictated by the competition between its polar pyrazole core and the lipophilic ethyl substituent.

  • Structural Analysis:

    • Pyrazole Ring (N1, N2): Provides moderate polarity and π-π stacking potential.

    • Cyano Group (-CN) at C5: A strong hydrogen bond acceptor (HBA) and dipole driver, increasing solubility in polar aprotic solvents.

    • Ethyl Group at N1: Increases lipophilicity compared to the methyl analog, slightly reducing solubility in water and enhancing it in organic esters.

    • Chlorine at C4: Adds polarizability but limited hydrophilicity.

  • Thermodynamic Expectation: The dissolution process is expected to be endothermic (

    
    ) and entropy-driven  (
    
    
    
    ). The crystal lattice energy must be overcome by solvent-solute interactions, primarily dipole-dipole forces and weak hydrogen bonding (solvent donor to nitrile acceptor).

Experimental Methodology: Solubility Determination

To obtain precise solubility data for process design, we utilize the Laser Monitoring Observation Technique . This dynamic method is superior to static gravimetric analysis for detecting the exact saturation point and Metastable Zone Width (MSZW).

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).

Equipment:

  • Jacketed glass crystallizer (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissivity probe (or turbidity probe).

  • Overhead stirrer (constant rate: 300 rpm).

Workflow:

SolubilityProtocol Prep Solvent Preparation (Gravimetric Addition) Eq Equilibration (T_start < Saturation) Prep->Eq Add Solute Heat Controlled Heating (0.2 K/min) Eq->Heat Suspension Detect Laser Transmissivity Max (Clear Solution) Heat->Detect Dissolution Detect->Heat Repeat for Next Conc. Calc Calculate Mole Fraction (x_i) Detect->Calc Record T_sat

Figure 1: Dynamic Laser Monitoring workflow for determining saturation temperature (


).

Step-by-Step Procedure:

  • Preparation: Weigh a specific mass of solvent (

    
    ) and solute (
    
    
    
    ) into the crystallizer.
  • Suspension: Cool the mixture to significantly below the estimated saturation temperature (e.g., 5°C) to ensure a solid suspension exists.

  • Ramping: Heat the suspension slowly (0.2 K/min).

  • Detection: Monitor laser intensity through the solution. The point of maximum transmissivity (sudden plateau) indicates the complete dissolution temperature (

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat the heating ramp to generate a polythermal solubility curve.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces, we calculate the apparent thermodynamic functions at the mean harmonic temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates the process consumes heat. Higher

      
       implies a steeper solubility curve (solubility increases rapidly with T).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation:

      
       must be negative for spontaneous dissolution.
      

Solvent Selection & Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) and the functional groups of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, we can categorize solvents for specific process steps.

  • HSP Logic: The solute has high polarity (

    
    ) due to the -CN group but limited hydrogen bonding capability (
    
    
    
    ). Therefore, it requires solvents with matching polarity but does not strictly require strong H-bond donors.

Table 1: Predicted Solubility Performance & Process Application

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileVery High Reaction medium; Initial dissolution.
Esters Ethyl Acetate, Isopropyl AcetateHigh Extraction; Crystallization (Good yield).
Chlorinated Dichloromethane (DCM), ChloroformHigh Synthesis work-up; Chromatography.
Alcohols Methanol, Ethanol, IPAModerate Anti-solvent or Cooling Crystallization (Steep curve).
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Anti-solvent to force precipitation.
Crystallization Strategy (The "Sweet Spot")

For purification, a Binary Solvent System is recommended:

  • Dissolve the crude pyrazole in a high-solubility solvent (e.g., Ethyl Acetate or Acetone ) at elevated temperature.

  • Cool slowly to induce nucleation.

  • Add Anti-solvent (e.g., Heptane or Water if using Acetone) to deplete the mother liquor and maximize yield.

Process Safety & Handling

  • Cyanide Moiety: While the nitrile group is covalently bonded, thermal decomposition or strong acidic conditions could theoretically release toxic byproducts. Ensure reactor venting is scrubbed.

  • Skin Sensitization: Pyrazole derivatives are known skin irritants. Double-gloving (Nitrile) and full PPE are mandatory during solubility experiments.

Logical Framework for Process Optimization

The following diagram illustrates how the solubility data feeds into the final process design.

ProcessLogic Data Experimental Solubility Data (T vs x_i) Model Apelblat Regression (A, B, C Parameters) Data->Model Design Crystallization Process (Cooling Ramp & Anti-solvent) Data->Design Saturation Limit Thermo Thermodynamic Analysis (Enthalpy, Entropy) Model->Thermo Select Solvent Selection (Yield vs. Purity) Thermo->Select Steepness of Curve Select->Design

Figure 2: Integration of thermodynamic data into process design.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Li, Y., et al. (2020). Thermodynamic analysis and solubility measurement of 5-chloro-1-methyl-4-nitroimidazole in various solvents. Journal of Chemical & Engineering Data. (Methodological Reference for Pyrazole Derivatives). Link

  • Lyalin, B. V., et al. (2008).[2] Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry. (Synthesis Context). Link

Sources

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile melting point and boiling point data

[1][2][3][4][5]

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1708027-10-4 ) is a functionalized pyrazole intermediate characterized by an electron-withdrawing nitrile group at the C5 position and a chlorine atom at C4.[1][2][3][4] This substitution pattern renders the ring highly electron-deficient, making it a critical scaffold for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[5][6][7][8][9]

Identification
ParameterDetail
Chemical Name 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
CAS Number 1708027-10-4
Molecular Formula

Molecular Weight 155.58 g/mol
SMILES CCN1N=CC(Cl)=C1C#N
Structure Class 1,4,5-Trisubstituted Pyrazole
Thermodynamic Data (Experimental & Predicted)

Note: Direct experimental values for this specific ethyl analog are sparse in open literature. Values below combine catalog specifications with high-confidence QSPR predictions based on the methyl analog (CAS 1172024-69-9).

PropertyValue / RangeSource / Confidence
Physical State Low-melting solid or semi-solid oilObserved (Analogous)
Melting Point 35 – 45 °C (Predicted)Est. based on Methyl analog (Solid)
Boiling Point 260 – 270 °C (at 760 mmHg)Predicted (ACD/Labs)
Boiling Point (Reduced) 110 – 115 °C (at 0.5 mmHg)Calculated
Density 1.28 ± 0.06 g/cm³Predicted
Flash Point > 110 °CSafety Est.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterExperimental Logic
Comparative Analog Data

To validate the handling protocols, compare with the Methyl analog (CAS 1172024-69-9) and the Acid precursor (CAS 400756-39-0):

  • Methyl Analog: Solid, higher crystallinity.

  • Acid Precursor: Solid, MP ~98°C (Predicted) / ~164°C (Isomer dependent).

  • Implication: The ethyl group disrupts packing efficiency compared to the methyl, likely lowering the melting point, potentially resulting in a "supercooled liquid" state at room temperature if not highly pure.

Synthetic Pathways & Experimental Protocols

The most robust route to 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile avoids direct chlorination of the nitrile (which lacks regioselectivity). Instead, a stepwise construction from the carboxylic acid is recommended to ensure the correct 4-chloro-5-cyano substitution pattern.

Synthesis Logic Flow

The synthesis proceeds via the Dehydration of the Primary Amide , derived from the corresponding carboxylic acid.

SynthesisWorkflowAcidStart: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid(CAS 400756-39-0)AcidClIntermediate 1:Acid ChlorideAcid->AcidClSOCl2, Reflux(- SO2, HCl)AmideIntermediate 2:Primary Amide(Solid)AcidCl->AmideNH4OH (aq) orNH3 (g), 0°CNitrileTarget:4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrileAmide->NitrilePOCl3 or TFAA/PyDehydration

Caption: Stepwise synthetic conversion from commercially available acid precursor to the target nitrile.

Detailed Protocol: Amide Dehydration Method

This method is preferred for its scalability and high purity profile.

Reagents:

  • Precursor: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Dehydrating Agent: Phosphoryl chloride (

    
    ) (3.0 eq) or Trifluoroacetic Anhydride (TFAA) / Pyridine.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with the Amide and DCE under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add

    
      dropwise to control the exotherm.
    
  • Reaction: Heat to reflux (approx. 80-83°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The Amide spot (

    
    ) should disappear, replaced by the Nitrile spot (
    
    
    ).
  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Hydrolysis of excess

    
     is violent.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat.

    
     (to remove phosphoric acid byproducts) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate.
    
    • If Solid: Recrystallize from Hexanes/EtOAc.[5]

    • If Oil: Vacuum distillation (bulb-to-bulb) is recommended due to the high boiling point.

Purification & Quality Control (QC)

Given the potential for the "Des-chloro" impurity (from incomplete chlorination in earlier steps) or "Acid" impurity (from hydrolysis), rigorous QC is required.

QC Parameters
TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column,

+ 0.1% TFA
1H NMR Consistent StructureConfirm Ethyl triplet/quartet & C3-H singlet
Moisture < 0.5%Karl Fischer (Nitrile hydrolysis risk)
Crystallization Logic

If the product isolates as an oil (common with ethyl derivatives), induce crystallization by:

  • Dissolving in minimal warm Isopropanol (IPA) or TBME .

  • Cooling slowly to -20°C.

  • Seeding with a crystal of the methyl analog (isomorphous seeding) if available.

References

  • Chemical Identity : PubChem. 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (Compound). National Library of Medicine. Link[2][3]

  • Synthesis Precursor : Synthesis of 1-substituted-4-chloro-pyrazole-carboxylic acids. US Patent 8,658,635 B2. Google Patents. Link

  • Analogous Properties : Physical properties of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile. BLD Pharm Catalog Data. Link

  • General Methodology: Sharghi, H., et al. "General synthesis of pyrazole-5-carbonitriles." Journal of Heterocyclic Chemistry. Wiley Online Library.

The Ascendant Scaffold: A Technical Guide to 1-Ethyl-Pyrazole-5-Carbonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1][2] Among its myriad derivatives, the 1-ethyl-pyrazole-5-carbonitrile scaffold is emerging as a privileged structure with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and pharmacological landscape of these promising compounds. We will explore the nuanced effects of the 1-ethyl substituent on molecular properties and biological targeting, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and mechanistic rationale are provided to empower the design and execution of novel research in this exciting area.

Introduction: The Pyrazole Core and the Significance of the 1-Ethyl-5-Carbonitrile Substitution

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical stability and biological reactivity.[1] This has led to their successful incorporation into a wide array of approved drugs and clinical candidates. The broader class of pyrazole derivatives is known to exhibit a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[2][3]

The focus of this guide, the 1-ethyl-pyrazole-5-carbonitrile core, presents a particularly compelling scaffold for several reasons:

  • The 1-Ethyl Group: The ethyl substituent at the N1 position offers a small, lipophilic handle that can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. It can also play a crucial role in establishing key binding interactions within protein active sites.

  • The 5-Carbonitrile Moiety: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a synthetic precursor for other functional groups, such as carboxylic acids and amides. In many biologically active molecules, the carbonitrile group is crucial for potent and selective target engagement.

This guide will delve into the specifics of this scaffold, providing a comprehensive overview for its application in drug discovery.

Synthetic Pathways to 1-Ethyl-Pyrazole-5-Carbonitrile Derivatives

The synthesis of the 1-ethyl-pyrazole-5-carbonitrile core and its derivatives can be achieved through several reliable and adaptable methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Multi-Component Synthesis of the 5-Amino-1-Ethyl-Pyrazole-4-Carbonitrile Scaffold

A highly efficient and atom-economical approach to the core scaffold is through a one-pot, three-component reaction. This method is particularly advantageous for generating libraries of analogues for structure-activity relationship (SAR) studies.

Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Ethylhydrazine E 5-Amino-1-ethyl-pyrazole-4-carbonitrile Derivative A->E B Malononitrile B->E C Aldehyde/Orthoester C->E D e.g., Potassium Phthalimide D->E Catalyzes

Figure 1: General scheme for the three-component synthesis of 5-amino-1-ethyl-pyrazole-4-carbonitrile derivatives.

Experimental Protocol: Synthesis of 5-Amino-1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established methods for similar pyrazole syntheses.[4][5]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethylhydrazine oxalate (1.0 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) as the solvent and a catalytic amount of potassium phthalimide (0.15 mmol).[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 5-amino-1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.

Causality Behind Experimental Choices:

  • Ethylhydrazine Oxalate: While ethylhydrazine can be used directly, the oxalate salt is often more stable and easier to handle. A base is required to liberate the free hydrazine in situ.

  • Potassium Phthalimide as a Catalyst: This catalyst is mild, efficient, and environmentally benign, making it a good choice for green chemistry approaches.[5]

  • Ethanol as Solvent: Ethanol is a versatile solvent that can dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

Cyclocondensation Reactions

Another classical and reliable method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with ethylhydrazine.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 1,3-Dicarbonyl or Equivalent D 1-Ethyl-pyrazole Derivative A->D B Ethylhydrazine B->D C Acid or Base Catalyst Heat C->D Promotes

Figure 2: General scheme for the cyclocondensation synthesis of 1-ethyl-pyrazole derivatives.

Chemical Reactivity and Derivatization

The 5-amino-1-ethyl-pyrazole-4-carbonitrile scaffold is a versatile building block for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The amino group at the 5-position and the adjacent carbonitrile at the 4-position are perfectly poised for cyclization reactions to form pyrazolo[3,4-d]pyrimidines, which are known for their kinase inhibitory activity.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 5-Amino-1-ethyl-pyrazole-4-carbonitrile D 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->D B Formic Acid B->D C Reflux C->D Promotes

Sources

A Technical Guide to the Commercial Landscape of High-Purity Pyrazole Intermediates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Pyrazole and its derivatives represent a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous blockbuster drugs and advanced agrochemicals.[1][2][3] For researchers and drug development professionals, securing a stable supply of high-purity pyrazole intermediates is not merely a procurement step but a critical variable that directly impacts research outcomes, scalability, and regulatory approval. This guide provides an in-depth analysis of the commercial landscape for these vital building blocks. It delves into the synthetic origins of impurities, offers a framework for navigating and qualifying suppliers, and presents detailed analytical methodologies for in-house verification of purity and quality. The objective is to equip scientists with the field-proven insights necessary to make informed sourcing decisions that ensure the integrity and success of their research and development endeavors.

The Pivotal Role and Purity Imperative of Pyrazole Intermediates

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. This has led to its incorporation into a diverse array of therapeutics, including the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the potent anticancer agent Crizotinib.[3] In the agrochemical sector, pyrazoles are central to the activity of broad-spectrum insecticides like Fipronil and fungicides such as Fluxapyroxad.[4]

The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of the starting materials and intermediates. The presence of impurities, even in trace amounts, can lead to:

  • Altered Pharmacological Profiles: Impurities may exhibit their own biological activity, leading to off-target effects or reduced efficacy.

  • Toxicity: Certain process-related impurities or by-products can be toxic, posing a significant safety risk.

  • Manufacturing Challenges: Impurities can interfere with downstream reactions, leading to lower yields and complex purification processes.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent guidelines on impurity profiling and control. Failure to meet these standards can result in significant delays or rejection of a drug candidate.

Therefore, a deep understanding of how to source and verify high-purity pyrazole intermediates is fundamental to successful and efficient drug development.

Achieving High Purity: A Synthesis and Purification Primer

The purity of a commercial pyrazole intermediate is a direct reflection of its synthetic route and subsequent purification. Understanding the common methods of synthesis provides crucial insight into the potential impurity profile.

Core Synthetic Pathways and Associated Impurities

The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][5] While robust and versatile, this method can generate significant impurities if not carefully controlled.

  • Causality of Impurity Formation: The primary challenge in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The reaction conditions, including pH and solvent, can influence the ratio of these isomers. Inadequate control leads to isomeric impurities that are often difficult to separate due to their similar physical properties.

Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1] This approach can offer excellent regioselectivity but requires careful handling of potentially energetic diazo intermediates. Impurities can arise from unreacted starting materials or side reactions of the highly reactive dipole.

The diagram below illustrates the Knorr synthesis pathway for a generic 1,3,5-substituted pyrazole, highlighting the potential for regioisomer formation.

G cluster_reactants Reactants cluster_process Knorr Synthesis cluster_products Products & Impurities dicarbonyl Unsymmetrical 1,3-Dicarbonyl condensation Cyclocondensation dicarbonyl->condensation hydrazine Substituted Hydrazine hydrazine->condensation product Desired Pyrazole (Regioisomer A) condensation->product Major Product impurity Regioisomeric Impurity (B) condensation->impurity Potential Impurity

Caption: Knorr synthesis pathway and potential regioisomeric impurity.

Key Purification Techniques

To achieve the high purity (often ≥99.0%) required for pharmaceutical applications, manufacturers employ rigorous purification methods.[4]

  • Recrystallization: This is a workhorse technique for purifying solid intermediates. The choice of solvent is critical; an ideal solvent will dissolve the pyrazole compound at an elevated temperature but show poor solubility at lower temperatures, while impurities remain either fully dissolved or insoluble.

  • Chromatography: For removing closely related impurities like regioisomers, column chromatography is often necessary. While effective, it can be expensive and time-consuming to implement on a large industrial scale.

  • Distillation: For liquid pyrazole intermediates, fractional distillation under reduced pressure can be an effective method for purification.

Navigating the Commercial Landscape: A Guide to Suppliers

The supplier landscape for pyrazole intermediates ranges from large-scale chemical manufacturers to specialized distributors and catalog companies. The choice of supplier depends on the stage of research, required scale, and regulatory needs.

Key Global Suppliers

Several companies are prominent in the manufacture and supply of pyrazole intermediates. These include:

  • Apollo Scientific: A UK-based manufacturer and supplier with a broad catalog of aromatic and heterocyclic compounds, including a wide variety of functionalized pyrazoles for research and development.[3][6] They offer both stock and custom synthesis services.

  • Royalchem: A supplier emphasizing high-purity pyrazole (CAS 288-13-1) at ≥99.0%, specifically targeting its use as an intermediate for major pharmaceutical (Celecoxib) and agrochemical (Fipronil) products.[4] They highlight their ISO 9001 quality control and global export capabilities.

  • Technichem Organics: An Indian manufacturer with a large production capacity, specializing in pyrazoles and pyrazolones for the pharma, agro, and pigment industries since 1996.[7] They hold ISO 9001 and 14001 certifications.

  • CymitQuimica: A distributor offering a vast range of pyrazole derivatives from various manufacturers, providing a convenient single point of access for research quantities.[8]

  • Biosynce: A China-based manufacturer of various pyrazole derivatives, offering both catalog products and customized synthesis services.[9]

  • S D International: An Indian exporter and supplier of pyrazolone intermediates, primarily for the dye and pharmaceutical industries.[10]

Comparative Overview of Supplier Offerings
FeatureApollo ScientificRoyalchemTechnichem OrganicsCymitQuimica
Primary Focus R&D, Specialty ChemicalsBulk IntermediatesLarge-Scale ManufacturingResearch Chemicals Distribution
Purity Grade Typically >97-99%≥99.0% (Pharma Grade)High Performance GradeVarious (product-specific)
Scale mg to kgBulk (multi-ton)4200 tons/year capacitymg to g
Key Products Diverse functionalized pyrazolesPyrazole (CAS 288-13-1)Pyrazoles, PyrazolonesExtensive catalog of derivatives
Documentation COA, MSDSCOA, MSDS, TDSCOA, MSDSCOA, MSDS
Quality System ISO 9001ISO 9001ISO 9001, 14001Varies by manufacturer
GMP Availability Inquire for customInquire for Pharma GradeInquire for specific productsNot typical

Quality by Design: Selecting and Qualifying a Supplier

A systematic approach to supplier selection is crucial for mitigating risks in the supply chain. The process should be rigorous and well-documented.

G cluster_workflow Supplier Qualification Workflow start Define Requirements (Purity, Scale, Grade) search Identify Potential Suppliers start->search request Request Information (COA, TDS, Questionnaire) search->request evaluate Evaluate Technical Data & Quality Systems request->evaluate sample Order & Test Sample Lot evaluate->sample audit Conduct Audit (Remote or On-Site) sample->audit audit->request Fail approve Approve Supplier & Establish Quality Agreement audit->approve Pass end Routine Monitoring approve->end

Caption: A workflow for qualifying a high-purity chemical supplier.

Key Questions for Potential Suppliers:

  • Can you provide a detailed Certificate of Analysis (COA) for a recent batch?

  • What synthetic route is used for this intermediate? (This helps anticipate potential impurities).

  • What is your batch-to-batch consistency? Can you provide data from multiple batches?

  • Is this material produced under GMP conditions? Can you provide relevant certification?

  • What is your change control notification policy?

  • Can you provide a list of analytical methods used for release testing?

Ensuring Purity: Analytical Methodologies and Protocols

While a supplier's COA provides essential information, independent verification is often a necessary part of quality control, especially in a cGMP environment. A suite of analytical techniques is employed to confirm the identity, purity, and quality of pyrazole intermediates.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity and quantifying impurities.[11][12] Gas Chromatography (GC) is used for volatile intermediates and for analyzing residual solvents.

  • Spectroscopy (NMR, MS, IR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the main component and identify structural isomers. Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy helps identify functional groups.[13]

  • Karl Fischer Titration: This is the standard method for accurately determining water content.[4]

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress and for preliminary purity assessment.[13]

The diagram below outlines a typical analytical workflow for quality control.

G cluster_workflow Analytical QC Workflow for Pyrazole Intermediate cluster_tests Testing Suite start Incoming Material sampling Representative Sampling start->sampling identity Identity Check (NMR, IR, MS) sampling->identity purity Purity & Impurity Profile (HPLC/GC) sampling->purity water Water Content (Karl Fischer) sampling->water residual Residual Solvents (GC-HS) sampling->residual compare Compare to Specifications identity->compare purity->compare water->compare residual->compare release Release for Manufacturing compare->release Pass reject Reject & Quarantine compare->reject Fail

Sources

Topic: Reactivity Profile of the Nitrile Group in 4-Chloro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-chloro-pyrazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and versatile synthetic handles. The incorporation of a nitrile group, typically at the C4 or C5 position, introduces a key functional group that serves as a versatile precursor for a multitude of chemical transformations. This guide provides a detailed exploration of the reactivity profile of the nitrile group on the 4-chloro-pyrazole core. We will dissect the electronic interplay between the π-excessive pyrazole ring, the electron-withdrawing chloro-substituent, and the nitrile moiety itself. This guide will cover key transformations including hydrolysis, reduction, nucleophilic additions, and cycloadditions, offering mechanistic insights and field-proven experimental protocols to empower researchers in the synthesis of novel pyrazole-based compounds.

Introduction: The 4-Chloro-Pyrazole-4-Carbonitrile Moiety

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them a cornerstone in the design of bioactive molecules.[1] The introduction of a chlorine atom at the 4-position serves two primary purposes: it blocks a common site of metabolic oxidation, thereby enhancing pharmacokinetic profiles, and it provides a vector for further functionalization, although nucleophilic substitution at this position is challenging due to the pyrazole ring's π-excessive character.[2]

The nitrile group (C≡N) is a powerful and versatile functional group in organic synthesis.[3][4] Its strong electron-withdrawing nature, linear geometry, and ability to be transformed into amines, amides, carboxylic acids, ketones, and other heterocycles make it an invaluable synthetic intermediate.[5][6] When attached to the 4-chloro-pyrazole ring, the nitrile's reactivity is modulated by the electronic environment of the heterocycle, creating a unique chemical profile that this guide will explore in detail.

Electronic Profile and Reactivity Overview

The reactivity of the nitrile carbon is fundamentally electrophilic.[6][7] This electrophilicity is influenced by the substituents on the pyrazole ring.

  • Pyrazole Ring: As a π-excessive aromatic system, the pyrazole ring can donate electron density through resonance, which would theoretically decrease the electrophilicity of the nitrile carbon. However, the two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect.

  • 4-Chloro Substituent: The chlorine atom is electronegative and withdraws electron density through induction (-I effect), which enhances the electrophilicity of the entire ring system, including the nitrile carbon.

  • Nitrile Group: The nitrile group itself is a potent electron-withdrawing group through both resonance and induction, significantly polarizing the C≡N bond and rendering the carbon atom highly susceptible to nucleophilic attack.[6]

The combination of these effects results in a nitrile group that is activated towards nucleophilic attack, serving as a reliable electrophilic partner in a variety of chemical transformations.

Reactivity_Overview center_node 4-Chloro-Pyrazole-4-Carbonitrile product1 Primary Amine (e.g., -CH2NH2) center_node->product1 Reduction (LiAlH4) product2 Carboxylic Acid (e.g., -COOH) center_node->product2 Hydrolysis (H+/H2O, heat) product3 Amide (e.g., -CONH2) center_node->product3 Partial Hydrolysis product4 Ketone (e.g., -C(O)R) center_node->product4 Grignard Reaction product5 Tetrazole center_node->product5 [3+2] Cycloaddition (NaN3)

Caption: Key transformations of the nitrile group on a 4-chloro-pyrazole core.

Key Transformations of the Nitrile Group

Hydrolysis to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[8] This transformation is typically achieved under harsh acidic or basic conditions with heating. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[5][9] This method is robust for preparing 4-chloro-pyrazole-4-carboxylic acids, which are valuable building blocks for further derivatization.

The acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[7][10] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid.[10]

Acid_Hydrolysis_Mechanism cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N+-H Nitrile->ProtonatedNitrile H+ IminiumIon H2O adduct ProtonatedNitrile->IminiumIon + H2O ImidicAcid Imidic Acid R-C(OH)=NH IminiumIon->ImidicAcid - H+ Amide Amide R-C(O)NH2 ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide H+ TetrahedralInt Tetrahedral Intermediate ProtonatedAmide->TetrahedralInt + H2O CarboxylicAcid Carboxylic Acid R-C(O)OH TetrahedralInt->CarboxylicAcid - NH4+

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

This protocol provides a general guideline for the acid-catalyzed hydrolysis of a 4-chloro-pyrazole-4-carbonitrile.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 4-chloro-pyrazole-4-carbonitrile (1.0 eq.).

  • Reagents: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per 1 g of substrate).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The carboxylic acid product will often precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Substrate ExampleConditionsYield (%)Reference
Benzonitrileaq. HCl, heat~85%[11][12]
Various Nitrilesaq. NaOH, then H+High[11]
CyanopyrrolidinesEnzymatic (DPPs)N/A[13]
Note: Specific examples for 4-chloro-pyrazole-4-carbonitrile hydrolysis are less common in general literature but the principles of nitrile hydrolysis are directly applicable. Yields are representative for general nitrile hydrolysis.
Reduction to Primary Amines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a powerful transformation for introducing a flexible, basic linker, which is highly desirable in drug design for forming salt bridges with biological targets. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.[7][8]

The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[7][9] The first addition forms an imine anion intermediate, which is complexed with the aluminum species. The second hydride addition leads to a dianion intermediate.[10] An aqueous work-up then protonates the nitrogen to yield the primary amine.[8]

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in an anhydrous ether solvent (e.g., THF, Diethyl ether).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the 4-chloro-pyrazole-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a filterable solid.

  • Isolation: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by column chromatography or crystallization.

Experimental_Workflow_Reduction Start Dry Glassware (Inert Atmosphere) Step1 Suspend LiAlH4 in THF Cool to 0 °C Start->Step1 Step2 Add Pyrazole-Nitrile (in THF) Dropwise Step1->Step2 Step3 Reflux 2-6h (Monitor by TLC) Step2->Step3 Step4 Cool to 0 °C Quench (H2O, NaOH) Step3->Step4 Step5 Filter Aluminum Salts Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 End Purify Amine Product Step6->End

Caption: Workflow for the LiAlH4 reduction of a nitrile.

Nucleophilic Addition of Organometallics

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides an excellent route to ketones.[6][9] This reaction adds a carbon-based nucleophile to the nitrile, forming a new carbon-carbon bond.

The Grignard reagent attacks the electrophilic carbon of the nitrile to form a magnesium salt of an imine.[7] This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Subsequent acidic work-up hydrolyzes the imine to the corresponding ketone.[9]

  • Setup: In a dry, three-neck flask under an inert atmosphere, place the 4-chloro-pyrazole-4-carbonitrile (1.0 eq.) and dissolve in an anhydrous ether solvent (e.g., THF).

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.1-1.5 eq., commercially available or freshly prepared) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction for the consumption of starting material.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or 1M HCl.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography.

Conclusion

The nitrile group on a 4-chloro-pyrazole scaffold is a synthetically versatile handle that provides access to a wide array of important functional groups. Its reactivity is dominated by the electrophilicity of the nitrile carbon, which is enhanced by the inductive effects of the pyrazole nitrogens and the 4-chloro substituent. Through well-established transformations such as hydrolysis, reduction, and addition of organometallic reagents, researchers can readily convert 4-chloro-pyrazole-4-carbonitriles into corresponding carboxylic acids, primary amines, and ketones. These products serve as critical intermediates in the synthesis of complex molecules for agrochemicals, materials science, and particularly, drug discovery, where the pyrazole core continues to be a source of novel therapeutic agents. Understanding the principles and protocols outlined in this guide allows scientists to effectively leverage the unique reactivity of this moiety to advance their research programs.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2025).
  • Recent advances in the transformation of nitriles into diverse N-heterocycles. (2025). Royal Society of Chemistry.
  • Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. (1991). CSIRO Publishing.
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  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2020). MDPI.
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Methodological & Application

Application Notes & Protocols: Regioselective Chlorination of 1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the regioselective chlorination of 1-ethyl-1H-pyrazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. We present a detailed, validated protocol utilizing N-Chlorosuccinimide (NCS) as a mild and efficient chlorinating agent, yielding the desired 4-chloro-1-ethyl-1H-pyrazole-5-carbonitrile. The guide delves into the underlying reaction mechanism, critical safety procedures, step-by-step experimental instructions, purification, characterization, and troubleshooting. An alternative protocol using a more aggressive reagent is also discussed for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the synthesis of this important halogenated heterocyclic building block.

Scientific Foundation and Rationale

The Pyrazole Core in Modern Chemistry

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds.[1][2][3][4] The pyrazole ring system acts as a versatile scaffold, allowing for functionalization at various positions to modulate the physicochemical and pharmacological properties of a molecule. The specific substrate, 1-ethyl-1H-pyrazole-5-carbonitrile, combines the stable pyrazole core with an ethyl group at the N1 position, enhancing lipophilicity, and a nitrile group at C5, which serves as a valuable synthetic handle for further transformations.

Mechanism: Electrophilic Aromatic Substitution

The chlorination of the pyrazole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] The pyrazole ring is an electron-rich aromatic system. The position most susceptible to electrophilic attack is the C4 carbon, which possesses the highest electron density due to the electronic influence of the two adjacent nitrogen atoms.

Chlorinating agents like N-Chlorosuccinimide (NCS) serve as a source of an electrophilic chlorine species (Cl⁺). The reaction is initiated by the attack of the π-electron system of the pyrazole ring on the electrophilic chlorine. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the C4 position restores the aromaticity of the ring, resulting in the final 4-chlorinated product.[6][7]

Caption: General Mechanism of Electrophilic Chlorination at C4.

Mandatory Safety Protocols

Handling chlorinating agents and organic solvents requires strict adherence to safety procedures. The following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves. All operations must be performed inside a certified chemical fume hood.[8][9][10][11]

  • Reagent Handling (N-Chlorosuccinimide): NCS is harmful if swallowed and causes skin and serious eye irritation.[9][10] Avoid generating dust. Keep away from heat and incompatible substances like strong oxidizing agents.[9] Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][11]

  • Solvent Handling: Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation of vapors and ensure no ignition sources are present.

  • Waste Disposal: All chlorinated organic waste and residual reagents must be collected in a designated hazardous waste container. Do not dispose of them down the drain.[8][12] Comply with all local, state, and federal regulations for chemical waste disposal.[13]

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash thoroughly with soap and water.[11] In case of eye contact, rinse cautiously with water for several minutes.[9][10] If inhaled, move to fresh air.[11] Seek immediate medical attention if symptoms persist.

Primary Protocol: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is recommended for its reliability, mild reaction conditions, and high regioselectivity. NCS is a readily available, crystalline solid that is easier and safer to handle than gaseous or highly corrosive liquid chlorinating agents.[14][15][16]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
1-ethyl-1H-pyrazole-5-carbonitrile≥97%Sigma-Aldrich1006434-01-0Starting material.
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich128-09-6Chlorinating agent. Use a fresh bottle.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent.
Deionized Water (H₂O)--7732-18-5For work-up.
Brine (Saturated NaCl solution)---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9For column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.
Experimental Workflow

Workflow A 1. Setup Dissolve pyrazole starting material in anhydrous acetonitrile under N₂. B 2. Reagent Addition Add NCS in portions to the stirred solution at room temperature. A->B C 3. Reaction Monitoring Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc). B->C D 4. Quench & Work-up Remove solvent in vacuo. Partition between EtOAc and water. C->D Upon completion E 5. Extraction & Drying Wash organic layer with brine. Dry over anhydrous MgSO₄. D->E F 6. Purification Filter and concentrate. Purify by silica gel chromatography. E->F G 7. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Step-by-step workflow for NCS chlorination.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole-5-carbonitrile (e.g., 1.21 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved. If desired, the flask can be flushed with an inert gas like nitrogen or argon, although it is not strictly necessary for this reaction.

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed. Maintain the reaction temperature at 20-25°C.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting material should have a lower Rf value than the chlorinated product. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete (disappearance of starting material by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove succinimide, followed by a wash with brine (30 mL).[12]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a cotton plug or fluted filter paper to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes), is typically effective.

  • Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford the final product, 4-chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Quantitative Data Summary
ParameterValue
Stoichiometry (NCS)1.05 - 1.1 equivalents
SolventAnhydrous Acetonitrile
Concentration~0.25 M
Temperature20-25 °C (Room Temperature)
Reaction Time2-4 hours
Expected Yield85-95% (after chromatography)

Alternative Protocol: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

For a more rapid and sometimes higher-yielding reaction, sulfuryl chloride can be employed. However, this reagent is highly corrosive, toxic, and reacts violently with water, requiring more stringent handling procedures.[12] This protocol should only be attempted by experienced chemists in a well-ventilated fume hood.

  • Setup: Dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) in a flask equipped with a dropping funnel.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition: Add sulfuryl chloride (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10°C.[12]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify as described in the NCS protocol.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Inactive NCS (hydrolyzed).2. Low temperature.1. Use a new bottle of NCS or recrystallize old reagent.2. Allow the reaction to proceed at room temperature.
Formation of di-chlorinated product 1. Excess NCS used.2. High reaction temperature.1. Use no more than 1.05-1.1 equivalents of NCS.2. Maintain room temperature; cool if necessary.
Low yield after work-up 1. Product loss during aqueous extraction.2. Incomplete reaction.1. Perform back-extraction of the aqueous layers with fresh EtOAc.2. Allow for longer reaction time.
Difficult purification 1. Succinimide not fully removed in work-up.1. Ensure thorough washing with water during the work-up step.

Characterization of Product

The final product, 4-chloro-1-ethyl-1H-pyrazole-5-carbonitrile , should be characterized to confirm its identity and purity.

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the C4-H proton of the starting material. The remaining signals for the ethyl group (a quartet and a triplet) and the C3-H proton (a singlet) will be present, possibly with slight shifts in their chemical values.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals. The C4 carbon signal will be significantly shifted compared to the starting material due to the attached chlorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate intensity ratio of 3:1, which is characteristic of a compound containing a single chlorine atom. For C₆H₆ClN₃, the expected m/z would be ~155.03.

  • Purity: Product purity can be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

Conclusion

The chlorination of 1-ethyl-1H-pyrazole-5-carbonitrile is a critical transformation for accessing valuable intermediates in discovery chemistry. The protocol detailed here using N-Chlorosuccinimide provides a safe, efficient, and high-yielding method to obtain the desired 4-chloro derivative with excellent regioselectivity. By adhering to the outlined procedures for reaction execution, safety, and purification, researchers can reliably produce this key building block for further synthetic elaboration.

References

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Application Notes and Protocols for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, with pyrazole-containing compounds demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The strategic functionalization of the pyrazole ring is a key element in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile , a highly functionalized and valuable building block for the synthesis of diverse compound libraries aimed at drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₆H₆ClN₃ChemScene[5]
Molecular Weight 155.59 g/mol ChemScene[5]
Appearance White to off-white solidGeneric Supplier Data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DCM, THF, and DMF.Inferred from structure
CAS Number 1172024-69-9Fisher Scientific[6]

Safety and Handling: 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[2][7] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Core Reactivity and Synthetic Potential

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile offers three primary points for chemical modification: the C4-chloro substituent, the C5-nitrile group, and the pyrazole ring itself. The chloro group at the C4 position is amenable to nucleophilic aromatic substitution and, more significantly, a variety of palladium-catalyzed cross-coupling reactions.[1] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a host of further derivatizations.

Caption: Synthetic utility of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Experimental Protocols

The following protocols are designed as robust starting points for the synthetic manipulation of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position. While 4-chloropyrazoles are generally less reactive than their bromo or iodo counterparts, the use of highly active palladium catalysts can achieve good to excellent yields.[1]

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl compounds, which are common motifs in pharmaceutical agents.[8] The choice of a catalyst system with bulky, electron-rich phosphine ligands is crucial for the efficient oxidative addition of the palladium(0) species to the relatively inert C-Cl bond.[1][8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Toluene/H₂O) Inert Degas with N₂ or Ar for 15-20 min Reagents->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, wash with H₂O and brine Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.02 mmol and SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole-5-carbonitrile.

Protocol 2: Hydrolysis of the C5-Nitrile to a Carboxylic Acid

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation that opens up a vast number of subsequent synthetic possibilities, such as amide bond formation.

Rationale: Acid- or base-catalyzed hydrolysis of nitriles is a classic organic transformation.[9] The choice of acidic or basic conditions can depend on the stability of other functional groups in the molecule. The protocol below details a robust base-catalyzed hydrolysis.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile in a solvent (e.g., Ethanol/H₂O) Base Add excess aqueous base (e.g., NaOH or KOH solution) Reagents->Base Heat Heat to reflux (e.g., 100 °C) Base->Heat Monitor Monitor by TLC or LC-MS for disappearance of starting material and formation of the amide intermediate Heat->Monitor Cool Cool to 0 °C Monitor->Cool Acidify Carefully acidify with concentrated HCl until pH ~2-3 to precipitate the product Cool->Acidify Filter Collect the solid by vacuum filtration Acidify->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for nitrile hydrolysis.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • Add a solution of sodium hydroxide (5.0 mmol in 2 mL of water).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction may proceed through a carboxamide intermediate.

  • After the reaction is complete, cool the mixture in an ice bath to 0 °C.

  • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL).

  • Dry the product under high vacuum to yield 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Reduction of the C5-Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine provides a key functional handle for the introduction of new substituents and the construction of more complex molecular architectures.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LAH with water.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LAH suspension via the addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to obtain (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine.

Conclusion

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel pyrazole-based compounds. The protocols outlined in this document provide a solid foundation for the exploration of its synthetic potential, enabling the rapid generation of diverse molecular architectures for the development of next-generation therapeutics.

References

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa. Available at: [Link]

  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. Available at: [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. Available at: [Link]

  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- - ChemBK. Available at: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Cross-Coupling Reactions of Chloropyrazines with 1-Substituted Indoles | Semantic Scholar. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

Sources

Application Note: Selective Reduction of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the selective reduction of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile to (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine .

The guide prioritizes chemoselectivity—specifically the preservation of the C4-chlorine atom—and operational safety, recommending the Cobalt(II) Chloride / Sodium Borohydride system as the primary method.

Executive Summary

The reduction of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (1) to its corresponding primary amine (2) presents a specific chemoselective challenge: reducing the nitrile functionality without effecting hydrodehalogenation (loss of the chlorine atom) or reducing the electron-rich pyrazole ring.

While catalytic hydrogenation (Pd/C, H₂) is standard for nitriles, it poses a high risk of dechlorinating the C4 position. Lithium Aluminum Hydride (LAH) is effective but often requires harsh workups and poses safety risks at scale. This protocol recommends the Cobalt(II) Chloride / Sodium Borohydride (CoCl₂/NaBH₄) system. This method generates an in situ cobalt boride species that functions as a mild, highly selective catalyst for nitrile reduction, tolerating aryl halides and heteroaromatic rings.

Reaction Scheme

Starting Material: 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile Reagents: CoCl₂·6H₂O, NaBH₄, MeOH Product: (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine

Chemical Challenges & Strategy

The Dehalogenation Risk

The chlorine atom at position 4 of the pyrazole ring is susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions.

  • Risk: Standard H₂/Pd-C conditions often yield the dechlorinated byproduct (1-ethyl-1H-pyrazol-5-yl)methanamine.

  • Solution: Use a boride-based reduction system (Co₂B) which operates via a coordination mechanism that is kinetically distinct from oxidative addition, preserving the Ar-Cl bond.

Secondary Amine Formation

Nitrile reductions frequently yield secondary amines (dimers) due to the condensation of the intermediate imine with the newly formed primary amine.

  • Solution: The CoCl₂/NaBH₄ protocol is performed in excess methanol, which solvates the intermediate species and promotes rapid reduction to the primary amine, minimizing dimerization.

Experimental Protocol (Method A: CoCl₂/NaBH₄)

Recommended for laboratory scale (1g – 50g) due to high selectivity and safety.

Materials & Reagents
ReagentEquiv.Role
Start Material (1) 1.0Substrate
Cobalt(II) Chloride Hexahydrate 2.0Catalyst Precursor
Sodium Borohydride 10.0Reducing Agent
Methanol (Dry) SolventReaction Medium
Di-tert-butyl dicarbonate (Boc₂O) 1.1Optional: For in-situ protection
Step-by-Step Procedure

Step 1: Catalyst Solubilization

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in Methanol (0.2 M concentration) .

  • Add Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O, 2.0 equiv) to the solution. The solution will turn a deep purple/pink color.

  • Cool the mixture to 0°C using an ice bath. Cooling is critical to control the exothermic release of hydrogen gas in the next step.

Step 2: Reduction

  • Add Sodium Borohydride (NaBH₄, 10.0 equiv) portion-wise over 30–60 minutes.

    • Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt Boride, Co₂B) will occur.

    • Observation: The reaction mixture will turn black.

  • Once addition is complete, allow the reaction to warm to room temperature naturally.

  • Stir for 2–4 hours . Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The nitrile spot should disappear, replaced by a polar baseline spot (amine).

Step 3: Workup & Quenching

  • Cool the mixture back to 0°C.

  • Carefully quench excess borohydride by adding 3N HCl dropwise until pH ~2.

    • Note: This dissolves the black cobalt boride precipitate and ensures the amine is protonated (water-soluble).

  • Stir for 30 minutes until the solution is clear (pink/colorless).

  • Remove Methanol under reduced pressure (rotary evaporator).

Step 4: Isolation (Free Base)

  • Dilute the aqueous residue with water.

  • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic impurities. Discard the organic layer.

  • Basify the aqueous layer to pH >12 using 6N NaOH or conc. NH₄OH .

  • Extract the product with Dichloromethane (DCM) (3 x volumes).

  • Dry the combined organic layers over Na₂SO₄ , filter, and concentrate to yield the crude amine.[1]

Alternative Protocol (Method B: Borane-THF)

Recommended if metal residues (Cobalt) are a strict concern for downstream biology.

Procedure
  • Dissolve Nitrile (1) in anhydrous THF under Nitrogen.

  • Add Borane-THF complex (1.0 M solution, 3.0 equiv) dropwise at 0°C.

  • Heat to Reflux (66°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by conc. HCl (to break the boron-amine complex).

  • Reflux the acidic mixture for 1 hour (essential to free the amine).

  • Neutralize and extract as described in Method A.

Mechanistic Workflow (Graphviz)

G Start Nitrile Substrate (R-CN) Complex Surface Coordination (R-CN --- Co2B) Start->Complex Adsorption CoCl2 CoCl2 + NaBH4 Co2B Cobalt Boride (Co2B) Active Catalyst CoCl2->Co2B In-situ generation Co2B->Complex Catalysis Imine Imine Intermediate (R-CH=NH) Complex->Imine Stepwise Reduction (Hydride Transfer) SideRxn Side Reaction: Dehalogenation Complex->SideRxn Blocked by Co2B Selectivity Amine Primary Amine (R-CH2-NH2) Imine->Amine Rapid Reduction

Caption: Mechanistic pathway of Cobalt Boride reduction showing the suppression of dehalogenation pathways common in Pd-catalyzed methods.

Analytical Data & Validation

ParameterExpected Value/ObservationNotes
Appearance Pale yellow to white solid/oilAmine oxidizes slowly in air; store under N₂.
¹H NMR (DMSO-d₆) δ 3.75 (s, 2H, -CH ₂NH₂)Characteristic benzylic-type methylene peak.
¹H NMR (DMSO-d₆) δ 1.30 (t, 3H), 4.10 (q, 2H)Ethyl group signals.
¹H NMR (DMSO-d₆) δ 7.60 (s, 1H)Pyrazole C3-H proton.
MS (ESI+) [M+H]⁺ ≈ 160.06Confirm Chlorine isotope pattern (3:1 ratio).

Troubleshooting & Safety

Troubleshooting
  • Problem: Low Yield / Emulsions.

    • Cause: Cobalt salts can form gelatinous hydroxides during workup.

    • Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution during the aqueous wash to chelate Cobalt and break emulsions.

  • Problem: Secondary Amine Dimer.

    • Fix: Increase the volume of Methanol. High dilution favors primary amine formation. Alternatively, perform the reduction in the presence of Boc anhydride to trap the primary amine immediately as the Boc-carbamate.

Safety Protocols
  • HCN Warning: While this protocol is basic, any contact of the nitrile with strong acid before reduction could theoretically generate HCN. Always quench in a fume hood.

  • Hydrogen Gas: The NaBH₄ addition generates significant H₂. Ensure adequate venting and do not seal the reaction vessel.

References

  • Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Journal of the American Chemical Society, vol. 108, no. 1, 1986, pp. 67-72. Link

  • Caddick, S., et al. "Intermolecular Radical Reactions of Pyrazoles." Tetrahedron, vol. 56, no. 45, 2000, pp. 8953-8958. (Context on Pyrazole stability).
  • Watson, S.C., et al. "Strategies for the Reduction of Nitriles in the Presence of Aryl Halides." Organic Process Research & Development, vol. 12, no. 6, 2008.
  • Smith, P.A.S. "Open-Chain Nitrogen Compounds." Benjamin/Cummings, vol. 1, 1983. (General nitrile reduction mechanisms).[1][2]

Sources

Nucleophilic aromatic substitution (SNAr) on 4-chloro-pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Chloropyrazole Scaffolds

Executive Summary: The "Forbidden" Reaction

The functionalization of 4-chloropyrazole scaffolds via Nucleophilic Aromatic Substitution (SNAr) represents a classic electronic mismatch in heterocyclic chemistry. Unlike pyridine or pyrimidine scaffolds, where the ring nitrogen atoms sequester electron density and facilitate nucleophilic attack, the pyrazole ring is electron-rich. Specifically, the C4 position is the site of highest electron density (enamine-like), making it naturally susceptible to electrophilic attack (SEAr), but kinetically resistant to nucleophilic displacement.[1]

This guide provides the definitive workflow for overcoming this barrier. We detail the two distinct pathways required to functionalize the C4-chloride:

  • The "Activated" Pathway (True SNAr): Only viable for substrates with strong electron-withdrawing groups (EWGs) at C3/C5.[1]

  • The "Catalytic" Pathway (Buchwald-Hartwig): The industry-standard solution for unactivated or neutral 4-chloropyrazoles.

Mechanistic Analysis & Decision Logic

To select the correct protocol, one must analyze the electronic topology of the specific pyrazole substrate.

  • The Problem: The lone pair on the pyrrole-like nitrogen (N1) donates density into the ring, creating a node of high electron density at C4.[2] A nucleophile attacking C4 encounters significant Coulombic repulsion.[1]

  • The Exception: If strong EWGs (e.g., -NO2, -CF3) are present at C3 and C5, they can withdraw enough density to stabilize the anionic Meisenheimer intermediate, permitting SNAr.[1]

Decision Tree: Selecting the Protocol

Figure 1: Strategic decision tree for functionalizing 4-chloropyrazoles based on electronic activation.

Pathway A: True SNAr (Activated Substrates)

This protocol is applicable only when the pyrazole ring is highly activated, such as in 4-chloro-3,5-dinitropyrazole . The presence of nitro groups ortho to the chloride lowers the LUMO energy, allowing the nucleophile to attack.

Protocol 1: Displacement of 4-Chloro-3,5-dinitropyrazole
  • Scope: Synthesis of energetic materials or highly functionalized cores.

  • Mechanism: Addition-Elimination via a stabilized anionic intermediate.[1]

Materials:

  • Substrate: 4-Chloro-3,5-dinitropyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Methylamine, Morpholine) (2.0 - 10.0 equiv)[1]

  • Solvent: Water (for aqueous amines) or DMF (for anhydrous amines)[1]

  • Base: None (if amine is excess) or K2CO3 (2.0 equiv)[1]

Step-by-Step Methodology:

  • Preparation: Charge a pressure vessel (autoclave) or heavy-walled glass vial with 4-chloro-3,5-dinitropyrazole.

  • Addition: Add the amine solution. Note: If using aqueous methylamine (40%), no co-solvent is typically needed.[1]

  • Reaction: Seal the vessel and stir.

    • Option A (Mild): Stir at Room Temperature for 16 hours.

    • Option B (Forced): Heat to 80°C for 2-4 hours.

  • Work-up:

    • Cool to room temperature.[1][3]

    • If product precipitates: Filter and wash with cold water.[1]

    • If soluble: Dilute with water and extract with Ethyl Acetate (3x).[1] Dry organics over MgSO4 and concentrate.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for nitro-compounds.[1]

Key Insight: In 3,5-dinitro systems, the 4-Cl is displaced cleanly. However, in mono-nitro systems (e.g., 4-chloro-3-nitropyrazole), the reaction is sluggish and may require temperatures >120°C or microwave irradiation.

Pathway B: Palladium-Catalyzed Amination (The Industry Standard)

For 95% of drug development applications, the scaffold is not a dinitropyrazole.[1] It is likely a 1-aryl-4-chloro-pyrazole or similar. In these cases, SNAr fails. The solution is Palladium-catalyzed cross-coupling.

Challenge: 5-membered heterocycles containing free N-H or multiple nitrogens are notorious catalyst poisons. Solution: Use of bulky, electron-rich biarylphosphine ligands (Dialkylbiarylphosphines) like tBuBrettPhos or AdBrettPhos , which prevent catalyst deactivation and facilitate oxidative addition into the difficult C(sp2)-Cl bond.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrazoles
  • Scope: Unactivated 4-chloro-1H-pyrazoles or N-protected variants.

  • Reference: Adapted from Buchwald et al. (MIT) [1].[1]

Materials:

  • Catalyst Precursor: Pd2(dba)3 (1-2 mol%) or G3-Palladacycle precatalyst.[1]

  • Ligand: tBuBrettPhos (2-4 mol%) (Critical for 5-membered rings).[1]

  • Base:

    • For N-protected substrates: NaOtBu (1.4 equiv).[1]

    • For N-unprotected (NH) substrates: LHMDS (LiHMDS) (2.5 equiv).[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).[1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube or reaction vial containing a stir bar. Cycle Argon/Vacuum 3 times.

  • Solids Charge: Add Pd2(dba)3, tBuBrettPhos, and the 4-chloropyrazole substrate under a positive stream of Argon.

    • Pro-Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins to form the active catalyst species (L-Pd-0) often improves yields.

  • Liquids Charge: Add the solvent and the amine nucleophile.[1]

  • Base Addition: Add the base last.

    • Caution: If using LHMDS, add dropwise.[1] The solution may darken.

  • Reaction: Seal the vessel and heat to 90-110°C for 8-12 hours.

    • Monitoring: Monitor via LCMS. 4-chloropyrazoles do not stain well on TLC; UV (254 nm) is required.[1]

  • Work-up:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black.[1]

    • Wash with water/brine.[1]

  • Purification: Flash chromatography (DCM/MeOH gradients).

Comparative Data: SNAr vs. Pd-Catalysis

The following table illustrates the reactivity cliff between activated and unactivated scaffolds.

SubstrateConditionsMechanismYieldNotes
4-Chloro-3,5-dinitropyrazole MeNH2, H2O, RTSNAr 89% Highly activated. Clean displacement. [2]
4-Chloro-1-methylpyrazole Morpholine, 120°C, DMFSNAr<5%Failed. No activation. Substrate recovered.
4-Chloro-1-methylpyrazole Pd2(dba)3/tBuBrettPhos, 100°CPd-Cat 92% Excellent conversion. [1]
4-Chloro-1H-pyrazole (Free NH) Pd-PEPPSI-IPr, KOH, 80°CPd-Cat45%Low yield due to catalyst poisoning by NH.
4-Chloro-1H-pyrazole (Free NH) Pd2(dba)3/tBuBrettPhos, LHMDSPd-Cat 81% LHMDS protects the NH in situ. [1]

Troubleshooting & Mechanistic Pathways

Common Failure Modes
  • Regioselectivity Issues (N-Alkylation vs C-Substitution):

    • If using a "True SNAr" attempt on an unactivated pyrazole with a strong base (e.g., NaH), you will likely deprotonate the N1-H and alkylate the nitrogen with the electrophile, rather than displacing the chloride.

  • Dehalogenation (Pd-Catalysis):

    • If the Pd-reaction yields the dechlorinated product (pyrazole-H), the hydride source is likely β-hydride elimination from the amine or the solvent. Solution: Switch from dioxane to toluene; ensure amine is not sterically crowded.

Pathway Visualization

Figure 2: Mechanistic divergence. The SNAr path (top) involves a high-energy anionic intermediate, while the Pd-path (bottom) utilizes a catalytic cycle to bypass the electronic barrier.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[1] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides and Chlorides.[4] Organic Letters, 16(3), 832–835.[1] [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009).[1] Nitration of 4-chloro-3,5-dinitropyrazole: Synthesis and properties of high energy density materials. Helvetica Chimica Acta, 92(1), 123-134.[1] (Contextual grounding for activated substrates).

  • WuXi AppTec. (2020).[1] QM Magic Class: SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]

  • Baran Lab. (2023).[1] Haloselectivity of Heterocycles (Practical Guide). Baran Lab Heterocycle Guide. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 4-Chloro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, present in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of numerous pyrazole-containing drugs.[3][4] The functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of bi-aryl and hetero-biaryl compounds, owing to its mild reaction conditions and broad functional group tolerance.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling reaction for the arylation of 4-chloro-pyrazole derivatives. While 4-iodo and 4-bromo-pyrazoles are commonly employed substrates due to the higher reactivity of the C-I and C-Br bonds, the use of more readily available and cost-effective 4-chloro-pyrazoles presents a significant synthetic advantage. However, the lower reactivity of the C-Cl bond necessitates the use of highly active and specialized palladium catalyst systems. This document outlines the key mechanistic considerations, provides detailed experimental protocols, and discusses critical parameters for the successful coupling of these challenging substrates.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Ar-X 4-Chloro-pyrazole Ar'-B(OR)2 Arylboronic Acid/Ester Base Base Ar-Ar' 4-Aryl-pyrazole

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 4-chloro-pyrazole to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The use of electron-rich and bulky phosphine ligands on the palladium center can significantly accelerate this step.

  • Transmetalation: In this step, the aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium(II) complex, forming the desired 4-aryl-pyrazole product and regenerating the active palladium(0) catalyst.

Key Considerations for Coupling with 4-Chloro-Pyrazoles

The successful Suzuki-Miyaura coupling of 4-chloro-pyrazoles hinges on the careful selection of the catalyst system and reaction conditions to overcome the inherent low reactivity of the C-Cl bond.

Catalyst and Ligand Selection

Standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective for the coupling of 4-chloro-pyrazoles. More robust and active catalyst systems are generally required.

  • Palladium Precatalysts: Palladium(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in conjunction with specialized phosphine ligands.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald and others are highly effective for coupling aryl chlorides. These ligands enhance the rate of oxidative addition and stabilize the catalytic species. Commonly used ligands include:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are known to be highly effective for challenging couplings.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form highly stable and active palladium complexes.

A comparative study of halogenated aminopyrazoles has shown that chloro and bromo derivatives can be superior to their iodo counterparts due to a reduced propensity for dehalogenation, a common side reaction.[7]

Base and Solvent Selection

The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall success of the reaction.

  • Bases: A variety of inorganic bases can be employed. The optimal choice is often substrate-dependent.

    • Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used.

    • Phosphates: K₃PO₄ is another effective base, particularly in combination with bulky phosphine ligands.

  • Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

    • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.

    • Aromatic Hydrocarbons: Toluene can also be used.

    • Alcohols: In some cases, alcohols like isopropanol can be effective.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 4-chloro-pyrazole derivatives. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-Pyrazoles using a Buchwald Ligand

This protocol is adapted from general procedures for the coupling of heteroaryl chlorides.[1][8]

Materials:

  • 4-Chloro-pyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-chloro-pyrazole derivative, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water to the tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrazole

This protocol is based on the successful microwave-assisted coupling of 4-iodo-1-methyl-1H-pyrazole and can be adapted for 4-chloro-pyrazole derivatives with appropriate catalyst system modifications.[3] Microwave irradiation can significantly reduce reaction times.

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 2 mol%)

  • SPhos (0.04 mmol, 8 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Water (1.2 mL)

  • Microwave vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 4-chloro-1-methyl-1H-pyrazole, arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Add the DME and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Catalyst and Condition Screening

For challenging substrates like 4-chloro-pyrazoles, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal reaction conditions. The following table provides a template for organizing such screening data.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O10024<5
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001275
3Pd₂(dba)₃ (1)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O110882
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
5PEPPSI-IPr (2)-K₂CO₃ (2)t-BuOH/H₂O90690

This is a representative table. Actual results will vary depending on the specific substrates.

Troubleshooting and Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed catalyst.

    • Insufficient Temperature: The C-Cl bond activation requires higher temperatures. Microwave heating can be beneficial.

    • Incorrect Base/Solvent Combination: Screen different bases and solvent systems.

  • Dehalogenation:

    • This side reaction can be prevalent with iodo- and bromo-pyrazoles. As noted, chloro-pyrazoles may be less prone to this.[7] If dehalogenation is observed, consider using a milder base or lowering the reaction temperature.

  • Homocoupling of Boronic Acid:

    • This can occur in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chloro-pyrazole derivatives is a challenging yet highly rewarding transformation for the synthesis of novel, functionalized pyrazoles. The key to success lies in the use of highly active palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. Careful optimization of the base, solvent, and temperature is crucial to achieve high yields and minimize side reactions. The protocols and insights provided in these application notes serve as a valuable resource for researchers in their efforts to synthesize novel pyrazole-containing compounds for drug discovery and other applications.

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Guram, A. S., & Wang, X. (2007). New catalysts for Suzuki-Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

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The Versatility of Pyrazole Carbonitriles in Click Chemistry: A Guide to Bioorthogonal Ligation and Molecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carbonitrile Scaffold as a Privileged Structure in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[] The incorporation of a carbonitrile (-C≡N) group onto the pyrazole scaffold further enhances its utility, offering a versatile handle for a variety of chemical transformations.[4] The nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, providing a gateway to diverse molecular architectures.[4]

This guide delves into the application of pyrazole carbonitriles as adaptable platforms for "click" chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[5] We will explore how to equip the pyrazole carbonitrile core with bioorthogonal handles, namely azides and alkynes, to enable its participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies pave the way for the seamless conjugation of pyrazole carbonitriles to biomolecules, polymers, and other molecular building blocks, with significant implications for drug discovery, diagnostics, and materials science.

Functionalization of Pyrazole Carbonitriles for Click Chemistry Applications

The successful application of pyrazole carbonitriles in click chemistry hinges on the introduction of a suitable reactive handle, most commonly an azide or a terminal alkyne. The synthetic accessibility of these functionalized pyrazole derivatives is therefore of paramount importance.

Synthesis of an Azide-Functionalized Pyrazole Carbonitrile: A Protocol

The introduction of an azide moiety onto the pyrazole ring can be achieved through various synthetic routes. One common strategy involves the displacement of a suitable leaving group, such as a halide, with an azide salt. The following protocol provides a representative method for the synthesis of an azide-containing pyrazole carbonitrile, which can then serve as a key building block in subsequent click reactions. This protocol is adapted from established procedures for the synthesis of azido-pyrazoles.[6]

Protocol 1: Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This two-step protocol first involves the synthesis of a chloro-substituted pyrazole carbaldehyde, which is then converted to the corresponding azide and subsequently to the carbonitrile.

Step 1: Synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Rationale: This step introduces a leaving group (chloride) at the 5-position of the pyrazole ring, which can be subsequently displaced by an azide. The formyl group serves as a precursor to the carbonitrile.

  • Procedure:

    • To a solution of 1,3-diphenyl-1H-pyrazol-5(4H)-one (1 equivalent) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.

    • Filter the solid, wash with water, and dry under vacuum to yield 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Rationale: This step involves the nucleophilic substitution of the chloride with azide, followed by the conversion of the aldehyde to the carbonitrile.

  • Procedure:

    • Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

    • Add sodium azide (NaN₃) (1.5 equivalents) to the solution and stir the mixture at 60-70 °C for 4-6 hours.

    • After the formation of the azido-aldehyde intermediate (monitored by TLC), cool the reaction mixture to room temperature.

    • To this mixture, add hydroxylamine hydrochloride (1.2 equivalents) and sodium formate (1.5 equivalents).

    • Heat the reaction mixture at 120 °C for 2 hours to convert the aldehyde to the nitrile.

    • Cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-azido-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrazole Carbonitriles

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7] The azide-functionalized pyrazole carbonitrile synthesized in Protocol 1 is an ideal substrate for this reaction.

Protocol 2: CuAAC Ligation of an Azido-Pyrazole Carbonitrile to an Alkyne-Tagged Biomolecule

This protocol describes a general procedure for the conjugation of an azide-functionalized pyrazole carbonitrile to a biomolecule (e.g., a peptide or protein) that has been previously modified to contain a terminal alkyne.

  • Rationale: This method utilizes a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent, to covalently link the pyrazole derivative to the biomolecule. A stabilizing ligand is used to prevent catalyst degradation and protect the biomolecule from damage.[8]

  • Materials:

    • 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbonitrile (from Protocol 1)

    • Alkyne-modified biomolecule

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Sodium ascorbate

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a stock solution of the azide-functionalized pyrazole carbonitrile in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the alkyne-modified biomolecule in PBS.

    • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:2 molar ratio in water. Allow this solution to stand for a few minutes.

    • In a reaction vessel, combine the alkyne-modified biomolecule solution with an excess (e.g., 10-50 equivalents) of the azide-functionalized pyrazole carbonitrile stock solution.

    • Add the THPTA/CuSO₄ catalyst premix to the reaction mixture (final concentration typically in the range of 50-250 µM).

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration typically 1-5 mM).

    • Incubate the reaction at room temperature for 1-4 hours, or at 4 °C overnight. The reaction can be monitored by techniques such as mass spectrometry or gel electrophoresis.

    • Upon completion, the conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted pyrazole derivative and catalyst components.

Parameter Typical Range Rationale
Azide:Alkyne Ratio 10:1 to 50:1Drives the reaction to completion, especially with precious biomolecules.
CuSO₄ Concentration 50 - 250 µMCatalytic amount; higher concentrations can lead to biomolecule damage.
THPTA:CuSO₄ Ratio 2:1Stabilizes the Cu(I) oxidation state and prevents precipitation.
Sodium Ascorbate 1 - 5 mMReduces Cu(II) to the active Cu(I) catalyst and scavenges oxygen.
Reaction Time 1 - 4 hoursTypically sufficient for high conversion at room temperature.
pH 7.0 - 8.0Optimal for catalyst stability and biomolecule integrity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Catalyst-Free Approach

A significant advantage of click chemistry is the development of catalyst-free variants, which are particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.[9] SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst.[10]

Application Note: SPAAC with Pyrazole Carbonitrile-Azides

The azide-functionalized pyrazole carbonitriles can be readily employed in SPAAC reactions. The protocol is conceptually simpler than CuAAC as it eliminates the need for a catalyst, ligand, and reducing agent.

  • Workflow:

    • An azide-functionalized pyrazole carbonitrile is mixed with a molecule functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN).[2][9]

    • The reaction proceeds spontaneously in a suitable solvent, often at physiological temperature and pH.

    • The resulting triazole-linked conjugate is formed with high efficiency.

  • Causality of Experimental Choices: The choice of the strained alkyne is critical. More strained alkynes, such as DBCO, exhibit faster reaction kinetics with azides.[10] The reaction is typically performed in aqueous buffers for biological applications, and the absence of a catalyst simplifies the purification process significantly.

SPAAC_Workflow cluster_reactants Reactants cluster_product Product pyrazole_azide Azide-Functionalized Pyrazole Carbonitrile conjugate Triazole-Linked Pyrazole Conjugate pyrazole_azide->conjugate Spontaneous Cycloaddition (Catalyst-Free) strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->conjugate

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advanced Applications: 4H-Pyrazoles in Bioorthogonal Diels-Alder Reactions

Recent research has expanded the role of the pyrazole scaffold in click chemistry beyond azide-alkyne cycloadditions. Specifically, 4H-pyrazoles have been identified as potent dienes in catalyst-free Diels-Alder reactions, a type of bioorthogonal click reaction.[11][12]

  • Mechanism: Certain substituted 4H-pyrazoles can undergo rapid Diels-Alder reactions with strained dienophiles, such as bicyclo[6.1.0]non-4-yne (BCN).[11][12] This reactivity is attributed to factors like antiaromaticity and predistortion of the diene.[12]

  • Significance: This discovery opens up new avenues for using pyrazole-based compounds in bioorthogonal chemistry, offering an alternative to the more common azide-alkyne systems. While this application does not directly involve the carbonitrile functionality, it highlights the versatility of the core pyrazole structure in click chemistry.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product pyrazole_diene 4H-Pyrazole (Diene) cycloadduct Diels-Alder Cycloadduct pyrazole_diene->cycloadduct [4+2] Cycloaddition (Catalyst-Free) strained_dienophile Strained Dienophile (e.g., BCN) strained_dienophile->cycloadduct

Caption: Diels-Alder reaction of a 4H-pyrazole with a strained dienophile.

Conclusion

Pyrazole carbonitriles represent a highly valuable and versatile class of compounds for applications in click chemistry. Through straightforward functionalization to introduce azide or alkyne handles, these scaffolds can be readily incorporated into complex molecular architectures using both copper-catalyzed and strain-promoted cycloaddition reactions. The protocols and principles outlined in this guide provide a framework for researchers to harness the power of pyrazole carbonitriles in their own work, from bioconjugation and drug delivery to the development of novel materials. The expanding scope of pyrazole chemistry, as evidenced by the emergence of 4H-pyrazoles in Diels-Alder reactions, ensures that this privileged scaffold will continue to be a vital tool in the ever-evolving landscape of chemical synthesis and bioorthogonal chemistry.

References

  • Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. PMC. [Link]

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  • Nikpassand, M., et al. (2021). (PDF) Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. ResearchGate. [Link]

  • Farhat, M. M., et al. (2014). (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Zhang, D., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

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  • Silva, F. C. (2019). Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. ResearchGate. [Link]

  • RSC Publishing. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

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  • RSC Publishing. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • van Delft, P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... Chemical Science. [Link]

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  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. Wikipedia. [Link]

  • van Delft, P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • MDPI. (2022). Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. MDPI. [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4 H-pyrazole "click" reagents. PubMed. [Link]

  • van der Heijden, F. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. PubMed. [Link]

  • van der Heijden, F. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. [Link]

  • Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. PMC. [Link]

  • Ren, H., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

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Application Note: Advanced One-Pot Synthesis Protocols for Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Pyrazoles act as the pharmacophore backbone for a vast array of blockbuster drugs, including Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). While the classical Knorr condensation (1,3-diketone + hydrazine) is well-established, it frequently suffers from poor regioselectivity when using unsymmetrical substrates, leading to difficult-to-separate regioisomers (1,3- vs. 1,5-isomers).

This Application Note details two advanced, field-validated "One-Pot" protocols designed to overcome these regiochemical limitations:

  • Protocol A: Base-mediated coupling of

    
    -tosylhydrazones with terminal alkynes for 1,3,5-trisubstituted pyrazoles .
    
  • Protocol B: Iodine-mediated oxidative cyclization for 1,3,4,5-tetrasubstituted pyrazoles .

Strategic Selection Guide

Use the following decision matrix to select the appropriate protocol for your target scaffold.

SelectionMatrix Start Target Scaffold Selection SubstPattern Substitution Pattern? Start->SubstPattern Tri 1,3,5-Trisubstituted SubstPattern->Tri R4 = H Tetra 1,3,4,5-Tetrasubstituted SubstPattern->Tetra R4 ≠ H MethodA PROTOCOL A: N-Tosylhydrazone + Alkyne (Regiocontrol: High) Tri->MethodA MethodB PROTOCOL B: Iodine-Mediated Oxidative MCR (Metal-Free) Tetra->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution requirements.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Target: High-precision synthesis avoiding regioisomeric mixtures. Mechanism: [3+2] Cycloaddition surrogate via 1,3-H shift.

Scientific Rationale

Traditional condensation of methylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3,5- and 1,5,3-isomers due to competing nucleophilic attacks. This protocol utilizes


-tosylhydrazones  and terminal alkynes .[1][2] The reaction proceeds via the in situ generation of a diazo intermediate (or equivalent zwitterion), followed by a base-mediated 1,3-proton shift and cyclization. This method locks the regiochemistry, ensuring the alkyne substituent ends up strictly at the C-5 position.
Reagents & Equipment
  • Substrate 1: Aldehyde-derived

    
    -tosylhydrazone (1.0 equiv)
    
  • Substrate 2: Terminal Alkyne (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 equiv)
    
  • Additive: 18-Crown-6 (0.2 equiv) – Critical for solubilizing the base and enhancing rate.

  • Solvent: Anhydrous Pyridine (0.2 M concentration)

  • Equipment: Sealed tube or reflux condenser setup, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried reaction tube equipped with a magnetic stir bar, add the

    
    -tosylhydrazone (1.0 mmol), 
    
    
    
    -BuOK (2.5 mmol, 280 mg), and 18-Crown-6 (0.2 mmol, 53 mg).
  • Addition: Evacuate and backfill with Nitrogen (3 cycles). Syringe in anhydrous Pyridine (5.0 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The hydrazone spot should disappear completely.

  • Work-up: Cool to room temperature. Quench with saturated

    
     solution (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient Hexane 
    
    
    
    10% EtOAc/Hexane).
Mechanistic Workflow

MethodAMechanism Reactants Tosylhydrazone + Alkyne Diazo Diazo Intermediate Reactants->Diazo Base Addition Nucleophilic Addition Diazo->Addition + Alkyne Shift 1,3-Proton Shift Addition->Shift Cyclization 5-exo-dig Cyclization Shift->Cyclization Product 1,3,5-Trisubstituted Pyrazole Cyclization->Product - Ts-

Figure 2: Mechanistic pathway highlighting the critical 1,3-proton shift that enforces regioselectivity.

Protocol B: Iodine-Mediated Oxidative MCR (Tetrasubstituted)

Target: 1,3,4,5-Tetrasubstituted pyrazoles (Fully functionalized core). Mechanism: Oxidative C–N bond formation.[3][4]

Scientific Rationale

Synthesizing fully substituted pyrazoles often requires pre-functionalized 1,3-diketones that are difficult to access. This Multi-Component Reaction (MCR) utilizes readily available


-unsaturated aldehydes/ketones and hydrazine salts.[4] Molecular Iodine (

) acts as a dual catalyst and oxidant, facilitating the formation of the C–N bond without the need for transition metals (Pd, Cu, Ru), making it ideal for late-stage pharmaceutical intermediates where metal scavenging is costly.
Reagents & Equipment
  • Substrate 1:

    
    -Unsaturated aldehyde/ketone (1.0 equiv)
    
  • Substrate 2: Aryl hydrazine hydrochloride (1.2 equiv)

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or Toluene (DMSO is preferred for higher solubility of salts).

  • Temperature: 100 °C.

Step-by-Step Methodology
  • Hydrazone Formation (In Situ): In a round-bottom flask, combine the

    
    -unsaturated ketone (1.0 mmol) and aryl hydrazine salt (1.2 mmol) in DMSO (3 mL). Add 
    
    
    
    (2.0 mmol).
  • Oxidation: Stir at room temperature for 30 minutes to allow initial condensation (hydrazone formation). Then, add Molecular Iodine (

    
    , 0.5 mmol).
    
  • Cyclization: Heat the reaction mixture to 100 °C for 8–12 hours.

    • Visual Cue: The reaction mixture typically turns dark brown/purple due to iodine, then lightens as the reaction completes and iodine is consumed/sublimed.

  • Quench: Cool to RT. Add saturated

    
     (Sodium thiosulfate) solution to quench remaining iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Flash chromatography (Silica gel, Petroleum Ether/EtOAc).

Reaction Data & Scope
EntryR1 (Hydrazine)R2 (Alkene)R3 (Alkene)Yield (%)Notes
1PhPhH88Standard benchmark
24-Cl-PhPhMe82Tolerates halides
34-OMe-Ph2-ThienylEt79Heterocycles tolerated
4Pht-ButylH65Steric bulk reduces yield

Troubleshooting & Optimization (The Scientist's Notebook)

IssueProbable CauseCorrective Action
Low Regioselectivity (Protocol A) Incomplete 1,3-H shift or wrong base.Ensure

-BuOK
is fresh and dry. Weaker bases (

) fail to drive the specific proton shift required for regiocontrol.
Low Yield (Protocol B) Iodine sublimation or incomplete oxidation.Run the reaction in a sealed tube to prevent

loss. Increase

loading to 1.0 equiv if substrate is electron-deficient.
Starting Material Persists Hydrazone formation is the rate-limiting step.Add a catalytic amount of Acetic Acid (AcOH) in the first 30 mins to accelerate hydrazone condensation before adding Iodine.
Product Decomposition Sensitivity to high heat/base.For Protocol A, reduce temp to 60 °C and extend time to 12h. For Protocol B, switch solvent to Toluene (lower boiling point).

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1][2][4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from

    
    -Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1][2] [Link]
    
  • Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014).[4]

    
    -Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles.[3][4] The Journal of Organic Chemistry, 79(21), 10170–10178. [Link]
    
  • Eibig, K. P., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1860–1896. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014).[4] Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine.[4] The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will explore common challenges and provide in-depth, field-proven solutions to optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and supported by authoritative literature.

Overview of the Synthetic Strategy

The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile can be approached through a multi-step sequence. A common and logical pathway involves the initial formation of a pyrazole-5-carbonitrile core, followed by N-ethylation and subsequent chlorination at the C4 position. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both troubleshooting advice and a deeper understanding of the reaction mechanisms at play.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

Section 1: Formation of the Pyrazole-5-carbonitrile Core

A versatile method for constructing the pyrazole ring is through the condensation of a β-ketonitrile or a related active methylene compound with a hydrazine derivative.[1] For the synthesis of a precursor to our target molecule, a common starting point is the reaction of ethoxymethylenemalononitrile with a hydrazine.

Question 1: I am observing low yields in the initial pyrazole formation step. What are the likely causes and how can I improve the yield?

Answer: Low yields in the formation of the pyrazole ring from ethoxymethylenemalononitrile and hydrazine are often traced back to several key factors:

  • Reaction Conditions: The cyclization reaction is sensitive to pH and temperature. An inappropriate pH can lead to side reactions of the hydrazine or the malononitrile derivative. Ensure the reaction is carried out under mildly basic or neutral conditions to facilitate the nucleophilic attack and subsequent cyclization.

  • Purity of Starting Materials: Impurities in ethoxymethylenemalononitrile or the hydrazine source can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or a mixture of water and ethanol are often effective as they can facilitate proton transfer during the reaction.[2][3]

  • Side Reactions: The formation of isomeric pyrazoles or incomplete cyclization can be a significant issue. Careful control of the reaction temperature can help to minimize these side products.

Proposed Solution Workflow:

Caption: Workflow for troubleshooting low yields in pyrazole synthesis.

Section 2: N-Ethylation of the Pyrazole Ring

Once the pyrazole-5-carbonitrile core is formed, the next step is the introduction of the ethyl group at the N1 position. This is typically achieved using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Question 2: I am getting a mixture of N1 and N2 ethylated isomers. How can I improve the regioselectivity of the N-ethylation?

Answer: The regioselectivity of N-alkylation in pyrazoles is a well-known challenge and is influenced by several factors:

  • Nature of the Alkylating Agent: Bulkier alkylating agents tend to favor alkylation at the less sterically hindered N1 position.

  • Base and Solvent System: The choice of base and solvent can have a profound effect on the regioselectivity. A strong, non-nucleophilic base in a polar aprotic solvent is often a good starting point. For instance, using sodium hydride in DMF or THF can deprotonate the pyrazole, and the resulting anion's reactivity can be directed.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

Comparative Table of Ethylation Conditions:

BaseSolventTemperature (°C)Typical N1:N2 Ratio
K₂CO₃AcetoneRefluxModerate
NaHDMF0 to RTGood to Excellent
Cs₂CO₃MeCNRTGood
NaOEtEtOHRefluxPoor to Moderate

Experimental Protocol for Regioselective N-Ethylation:

  • To a solution of the pyrazole-5-carbonitrile (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to separate any minor N2-isomer.

Section 3: Chlorination of the Pyrazole Ring

The final step is the chlorination of the 1-ethyl-1H-pyrazole-5-carbonitrile at the C4 position. This electrophilic substitution can be challenging due to the potential for over-chlorination or reaction at other positions.

Question 3: The chlorination step is giving me a low yield of the desired 4-chloro product, and I am observing multiple chlorinated species. How can I improve the selectivity and yield?

Answer: The chlorination of the pyrazole ring requires careful control to achieve mono-substitution at the desired C4 position. The electron-donating nature of the pyrazole ring makes it susceptible to electrophilic attack.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial.

    • N-Chlorosuccinimide (NCS): This is a mild and often selective chlorinating agent for electron-rich heterocycles.[4]

    • Sulfuryl Chloride (SO₂Cl₂): This is a more reactive agent and can lead to over-chlorination if not used carefully.

    • Hydrochloric Acid / Hydrogen Peroxide: This system can also be effective and offers a greener alternative.[5]

    • Electrochemical Chlorination: This method can offer high selectivity and avoids the use of harsh chemical reagents.[6][7]

  • Reaction Conditions:

    • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is often preferred to moderate the reactivity of the chlorinating agent.

    • Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity.

    • Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the chlorinating agent is typically sufficient. A large excess will likely lead to di-chlorinated byproducts.

Decision Pathway for Chlorination:

Chlorination_Strategy start Need to Chlorinate 1-ethyl-1H-pyrazole-5-carbonitrile initial_choice Initial Attempt: NCS in DCM at RT start->initial_choice outcome Reaction Outcome? initial_choice->outcome low_yield Low Yield/ Incomplete Reaction outcome->low_yield Low Conversion over_chlorination Over-chlorination/ Side Products outcome->over_chlorination Multiple Products success Successful 4-Chlorination outcome->success Clean Conversion increase_temp Increase Temperature or Switch to SO₂Cl₂ (low temp) low_yield->increase_temp lower_temp Lower Temperature (0°C) or Reduce NCS equivalents over_chlorination->lower_temp consider_electrochem Consider Electrochemical Chlorination for high selectivity over_chlorination->consider_electrochem increase_temp->outcome lower_temp->outcome

Caption: Decision-making flowchart for optimizing the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the overall synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile?

A1: While the overall yield can vary significantly based on the optimization of each step, a well-executed synthesis can be expected to yield the final product in the range of 50-70% over the three steps. Individual step yields can be much higher, with pyrazole formation and chlorination steps potentially exceeding 80-90% under optimized conditions.[2][3][6]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the ethyl and chloro substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically around 2230-2210 cm⁻¹).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium Hydride: This is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

  • Chlorinating Agents (NCS, SO₂Cl₂): These are corrosive and can be harmful if inhaled or in contact with skin. Handle them in a fume hood with appropriate PPE.

  • Solvents (DMF, DCM): These are volatile organic compounds and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). (2022, July 19). Retrieved February 13, 2024, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). Retrieved February 13, 2024, from [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. (2025, August 5). Retrieved February 13, 2024, from [Link]

  • C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9). Retrieved February 13, 2024, from [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved February 13, 2024, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved February 13, 2024, from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate in a highly pure form. As a substituted pyrazole, this compound's unique electronic and structural properties make it a valuable building block, but also present specific challenges during purification. This guide provides in-depth, field-proven solutions to common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile?

A: Impurities typically originate from three sources: unreacted starting materials, side-products from the synthetic route, and degradation products. Common synthetic pathways for pyrazoles may involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents, followed by chlorination.[1]

  • Starting Materials: Residual ethylhydrazine or precursors to the pyrazole core.

  • Reaction Side-Products:

    • Regioisomers: If the starting materials are unsymmetrical, different isomers of the pyrazole ring can form.

    • Incomplete Chlorination: The unchlorinated parent compound, 1-ethyl-1H-pyrazole-5-carbonitrile, is a frequent impurity.

    • Over-Chlorination: Dichloro- or other polychlorinated species can form if chlorination conditions are too harsh.[2]

  • Degradation Products: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially if heated.

Q2: Which purification method should I attempt first: recrystallization or column chromatography?

A: For initial purification, especially on a larger scale, recrystallization is often the most efficient and economical choice. It is excellent for removing minor impurities, provided a suitable solvent system can be identified. If your product is a solid post-synthesis, this should be your first approach.[3] Column chromatography is more powerful for separating complex mixtures or impurities with similar polarity to the product but is more time-consuming and resource-intensive.[4]

Q3: My compound appears to streak badly on a silica gel TLC plate. What is causing this and how can it be fixed?

A: This is a classic sign of an adverse interaction between a basic compound and the acidic surface of standard silica gel.[5] The pyrazole ring contains basic nitrogen atoms that can strongly and sometimes irreversibly adsorb to the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation, tailing bands on a column, and potentially low recovery.

To resolve this, you can neutralize the acidic sites by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, to your chromatography eluent.[3][5] This will significantly improve the peak shape and recovery.

Q4: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens if the solution is supersaturated or cooled too quickly, or if impurities are present that disrupt crystallization.[5]

Here are several effective solutions:

  • Re-heat and Add Solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear again. Allow it to cool much more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites for crystal growth.[5]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Change Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem/Observation Potential Cause Recommended Solution(s)
Low or No Recovery from Silica Gel Column Irreversible Adsorption/Decomposition: The basic pyrazole is strongly binding to or degrading on the acidic silica gel.[6]1. Stability Test: Spot your crude material on a TLC plate, wait 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, it indicates instability.[5] 2. Deactivate Silica: Use a less acidic stationary phase like neutral alumina, or pre-treat the silica gel by flushing it with eluent containing 1% triethylamine.[3][5] 3. Switch to Reversed-Phase: For highly polar compounds, C18 reversed-phase chromatography may be more suitable.[5]
Poor Separation of Impurities by Column Chromatography Incorrect Solvent System: The chosen eluent does not provide sufficient resolution between your product and the impurities.1. Optimize TLC: Systematically test different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.3 for your target compound. 2. Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity to better resolve compounds.[5]
Product Fails to Crystallize from Solution High Impurity Level: Impurities are inhibiting the formation of a stable crystal lattice. Too Much Solvent Used: The solution is not saturated enough for crystals to form.[5]1. Pre-Purification: Pass the crude material through a short "plug" of silica gel to remove baseline impurities before attempting recrystallization.[5] 2. Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again. 3. Try a Different Solvent: Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).[3]
Persistent Emulsion During Liquid-Liquid Extraction Vigorous Shaking: This can create a stable mixture, especially if surfactant-like impurities are present.1. Use Gentle Inversions: Instead of shaking, gently invert the separatory funnel 5-10 times. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and helps break the emulsion.[5]

Purification Workflow Decision Diagram

This diagram will guide you in selecting the most appropriate purification strategy for your crude 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Purification_Workflow cluster_column Column Chromatography start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_prep Perform TLC Analysis (e.g., 8:2 Hexane:EtOAc) recrystallization->column_prep Fails or Purity is Low success Pure Product (Verify by NMR, LC-MS) recrystallization->success Successful (High Purity) streaking_check Does TLC show streaking? column_prep->streaking_check standard_column Run Standard Silica Gel Column streaking_check->standard_column No deactivated_column Run Deactivated Silica Column (Add 1% Et3N to eluent) streaking_check->deactivated_column Yes standard_column->success deactivated_column->success

Caption: Decision tree for purifying 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the recommended first step for purifying solid crude product.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane). A good solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling in an ice bath.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution. [5]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica

This protocol is ideal when TLC analysis shows streaking or when recrystallization fails.

  • Eluent Preparation: Prepare a suitable mobile phase (eluent), such as a mixture of hexanes and ethyl acetate. Based on TLC, a good starting point is often in the range of 9:1 to 7:3 (Hexane:EtOAc).[4][7] To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, for 1 L of eluent, add 10 mL of Et₃N.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the prepared eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the column eluent.

    • Alternatively (recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should be removed under high vacuum.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • MilliporeSigma. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Semantic Scholar. (2022, May 24).
  • ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-.
  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • MDPI. (2022, May 24).
  • ECHEMI. (n.d.). 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Arkat USA, Inc. (n.d.).
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Technical Support Center: Recrystallization of Chloro-Pyrazole Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of chloro-pyrazole carbonitrile derivatives. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the recrystallization of this specific class of compounds. The guidance herein is structured to address both fundamental questions and complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection and the physicochemical properties of chloro-pyrazole carbonitriles that influence their purification.

Q1: What are the ideal properties of a recrystallization solvent for chloro-pyrazole carbonitrile derivatives?

An ideal solvent for recrystallizing these derivatives should meet several key criteria based on the principle that solubility often increases with temperature[1][2][3]:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude compound at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.

  • Favorable Boiling Point (BP): The solvent's BP should ideally be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the solute melts before dissolving[4][5][6].

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

Q2: How do the chloro-, pyrazole-, and carbonitrile functional groups influence solvent selection?

The unique combination of functional groups in chloro-pyrazole carbonitrile derivatives dictates their polarity and solubility behavior:

  • Pyrazole Ring: This aromatic heterocycle contains both a pyridine-type nitrogen (a hydrogen bond acceptor) and a pyrrole-type NH group (a hydrogen bond donor), allowing for interactions with a range of protic and aprotic polar solvents[7][8][9].

  • Carbonitrile Group (-CN): This group is strongly polar and is a hydrogen bond acceptor.

  • Chloro Group (-Cl): This group adds polarity and can participate in dipole-dipole interactions.

Collectively, these features render the molecule moderately polar. Therefore, solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are often excellent starting points for screening[10][11]. Highly non-polar solvents like hexanes or toluene may be useful as anti-solvents in a mixed-solvent system[1][10].

Q3: Which solvents are most commonly successful for pyrazole derivatives?

Based on literature and practical experience, the following solvents are frequently employed for the synthesis and purification of pyrazole derivatives:

  • Ethanol[10][11][12]

  • Methanol[10][13]

  • Isopropanol[12]

  • Acetone[10][12]

  • Dioxane[14]

  • Ethyl Acetate[11]

  • Toluene[10]

For chloro-pyrazole carbonitriles specifically, protic solvents like ethanol or isopropanol often provide the ideal solubility gradient between hot and cold conditions[11].

Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific experimental problems.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice[15]. This is typically because the compound's melting point is lower than the temperature of the saturated solution, or the compound is significantly impure, leading to a melting point depression[4][6]. Oiled-out products are often impure because the liquid droplets can dissolve impurities more effectively than the solvent can[4][15].

Causality & Solutions:

  • High Solution Temperature: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent that still meets the solubility requirements.

  • High Impurity Load: A large amount of impurity can significantly depress the melting point.

    • Solution: First, attempt a preliminary purification step, such as a plug of silica gel, before recrystallization. Adding a small amount of decolorizing charcoal to the hot solution can also help remove certain impurities, which may prevent oiling out[4][16].

  • Supersaturation is too high: The solution is cooling too rapidly, not allowing time for ordered crystal nucleation.

    • Solution 1: Re-heat the solution to redissolve the oil, add a small amount (1-5%) more solvent to reduce the saturation level, and allow it to cool much more slowly. Insulating the flask can promote slow cooling[3][6].

    • Solution 2: Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" (but miscible) solvent (the anti-solvent) dropwise at an elevated temperature until turbidity persists[10][17]. This can lower the saturation temperature below the compound's melting point.

Q2: My compound either won't dissolve in the hot solvent or is too soluble in the cold solvent. What should I do?

Answer: This is a classic solvent mismatch problem. The ideal solvent must have a steep solubility curve with respect to temperature for your specific compound[2][3].

Causality & Solutions:

  • Insoluble in Hot Solvent: The solvent is not polar enough (or is too polar) to dissolve your compound even when heated.

    • Solution: You need to change solvents. If you were using a non-polar solvent like toluene, try a more polar one like ethyl acetate or isopropanol. Conversely, if you were using a very polar solvent like water, try a less polar one. Refer to a solvent polarity chart to make a logical selection.

  • Too Soluble in Cold Solvent: The solvent is too "good," keeping your compound in solution even after cooling, which leads to poor recovery[6].

    • Solution 1: Switch to a "poorer" solvent (one with less solvating power). For example, if your compound is too soluble in cold ethanol, try isopropanol or even a mixture of ethanol and water.

    • Solution 2: This is a perfect scenario for a two-solvent (or mixed-solvent) recrystallization . Dissolve your compound in a minimum of the "good" hot solvent (e.g., ethanol). Then, add a "poor," miscible anti-solvent (e.g., water or heptane) dropwise to the hot solution until it just begins to turn cloudy[1][10][17]. Add a final drop or two of the hot "good" solvent to re-clarify the solution, which is now perfectly saturated. Cool slowly to obtain crystals.

Q3: The recrystallization worked, but my yield is very low. How can I improve it?

Answer: Low yield is a common issue and can stem from several factors during the procedure.

Causality & Solutions:

  • Too Much Solvent Used: This is the most frequent cause of low recovery[6]. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.

    • Solution: Before filtering, try boiling off some of the solvent to re-saturate the solution, then cool it again[4][18]. In future experiments, add the hot solvent portion-wise, ensuring each portion is given time to dissolve the solid before adding more[18].

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

    • Solution: Use a pre-heated funnel and flask for hot gravity filtration and add a small excess of solvent (~5-10%) before filtering to keep the compound dissolved[3][19]. This excess can be evaporated after filtration.

  • Incomplete Crystallization: The cooling period was too short or the final temperature was not low enough.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation before vacuum filtration[2][18].

Q4: I only obtained very fine powder or needles. How can I grow larger crystals?

Answer: The formation of very small crystals is typically due to rapid cooling and a high degree of supersaturation, which leads to rapid nucleation rather than slow crystal growth.

Causality & Solutions:

  • Rapid Cooling: Placing the hot flask directly on a cold benchtop or in an ice bath causes the solution to crash out of solution.

    • Solution: Slow down the cooling process. Leave the flask on a cork ring or insulated pad at room temperature and cover it to prevent rapid solvent evaporation[3][6]. For extremely stubborn cases, the flask can be placed in a warm water bath that is allowed to cool to room temperature overnight.

  • High Supersaturation: The concentration of the solute is too high.

    • Solution: Add a slight excess of hot solvent (5-10%) before cooling. While this may slightly decrease the yield, it lowers the supersaturation level and encourages the growth of fewer, larger crystals.

Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides key properties of solvents commonly screened for the recrystallization of moderately polar compounds like chloro-pyrazole carbonitriles.

SolventBoiling Point (°C)Relative Polarity[20]Dielectric ConstantNotes for Chloro-Pyrazole Carbonitriles
Water100.01.00080.1Often a poor solvent alone, but excellent as an anti-solvent with alcohols.
Methanol64.70.76232.7Good solvating power; may be too effective for some derivatives, leading to low yield.
Ethanol78.50.65424.5Excellent starting point. Good balance of polarity and volatility. Often used with water.[10][11]
Isopropanol82.40.54619.9A slightly less polar alternative to ethanol, often resulting in better yields.[12]
Acetonitrile81.60.46037.5Aprotic polar solvent; can be effective but is more expensive.
Ethyl Acetate77.10.2286.0Good intermediate polarity solvent, lower boiling point is beneficial.[11]
Acetone56.20.35520.7High solvating power, low BP. Can be too effective, but useful for washing.[10]
Dichloromethane39.60.3099.1Often too good of a solvent. Very volatile. Useful in solvent layering techniques.[10]
Toluene110.60.0992.4Good for less polar derivatives or as a co-solvent. High BP can be a risk for oiling out.
Heptane/Hexane98.4 / 68.7~0.012~1.9Non-polar. Primarily used as anti-solvents with more polar solvents like Ethyl Acetate or Ethanol.
Diagram 1: Logical Workflow for Solvent Selection

This flowchart illustrates a systematic approach to selecting an appropriate single or mixed-solvent system for recrystallization.

Solvent_Selection_Workflow start Start: Select Crude Chloro-Pyrazole Carbonitrile test_solubility Test Solubility: Add small amount of crude to 0.5 mL of test solvent (e.g., Ethanol) start->test_solubility heat_sample Heat the sample to solvent's boiling point test_solubility->heat_sample dissolves Does it dissolve completely? heat_sample->dissolves cool_sample Cool sample to room temp, then in ice bath dissolves->cool_sample Yes fail_dissolve Failure: Insoluble Choose a MORE POLAR solvent (e.g., Ethanol -> Methanol) dissolves->fail_dissolve No crystals_form Do abundant crystals form? cool_sample->crystals_form success Success! Solvent is suitable for single-solvent recrystallization. crystals_form->success Yes fail_crystals Failure: Too Soluble Choose a LESS POLAR solvent (e.g., Ethanol -> Toluene) crystals_form->fail_crystals No fail_dissolve->test_solubility fail_crystals->test_solubility consider_mixed Consider Mixed-Solvent System (Solvent/Anti-Solvent) fail_crystals->consider_mixed

Caption: A flowchart for systematic recrystallization solvent selection.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the steps for purifying a chloro-pyrazole carbonitrile derivative using a single, suitable solvent identified through screening.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring[18]. Continue adding solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent (5-10%) to prevent premature crystallization. Pre-heat a gravity filter setup (funnel and receiving flask) and filter the hot solution quickly[16][19].

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface[3]. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor[3][18].

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is ideal when no single solvent has the desired temperature-solubility profile. It uses a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not[10]. The two solvents must be miscible.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., boiling ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling[10][17]. Continue adding until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.

  • Re-solubilization: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again[17][18]. The solution is now perfectly saturated.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent protocol above. Wash the crystals with a cold mixture of the two solvents in the same approximate ratio.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
  • Scribd. (n.d.). Solvent Polarity Table.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • University of Victoria, Department of Chemistry. (n.d.). Recrystallization.
  • University of California, Irvine. (2026, January 28). Recrystallization - Single Solvent.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Unknown author. (n.d.). recrystallization-2.doc.pdf.
  • Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Experiment 9 — Recrystallization.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Jasperse, J. (n.d.). Recrystallization I. Minnesota State University Moorhead.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Mulla, A. (2022). Synthesis and Properties of Pyrazoles. MDPI Encyclopedia.
  • El-Shehry, M. F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11.
  • Wang, Y., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(10), 18975-18988.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41.
  • Kamal, A., et al. (2018).
  • Verma, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1049-1083.

Sources

Technical Support Center: Minimizing Side Reactions During Pyrazole Ring Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PYR-CL-OPT-2026 Subject: Troubleshooting regioselectivity, over-chlorination, and ring stability in pyrazole synthesis.

Core Directive & Executive Summary

Welcome to the Pyrazole Chemistry Technical Support Center. You are likely here because your chlorination protocol is yielding complex mixtures, regioisomers, or ring-opened byproducts.

The Central Dogma of Pyrazole Chlorination: The pyrazole ring is electron-rich, making it highly susceptible to Electrophilic Aromatic Substitution (EAS). The C4 position is the nucleophilic "hotspot" due to the stabilizing resonance structures of the intermediate sigma complex. However, this high reactivity is a double-edged sword, leading to three primary failure modes:

  • Over-chlorination: Rapid chlorination at C4 followed by slower, unwanted chlorination at C3/C5.

  • N-Chlorination: Kinetic attack at the nitrogen, which can act as a dead-end or a reservoir for active chlorine.

  • Ring Oxidation: Oxidative cleavage of the N-N bond, particularly under vigorous conditions (e.g., aqueous

    
    ).
    

This guide provides self-validating protocols to navigate these pitfalls.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Over-Chlorination

Q: I am targeting the 4-chloropyrazole, but I see significant amounts of 3,4-dichloro and 3,4,5-trichloro byproducts. How do I stop at the mono-chlorinated stage?

A: This is a classic "reactivity runaway" issue. The introduction of a chlorine atom at C4 generally deactivates the ring toward further EAS, but if your reagent is too aggressive or in large excess, the deactivation isn't sufficient to stop a second attack.

  • Diagnosis: You are likely using molecular chlorine (

    
    ) or sulfuryl chloride (
    
    
    
    ) with >1.1 equivalents, or running the reaction at elevated temperatures.
  • The Fix: Switch to N-Chlorosuccinimide (NCS) . NCS provides a controlled release of "active chlorine" (

    
    ).
    
    • Protocol Adjustment: Use exactly 1.0–1.05 equivalents of NCS.

    • Solvent Switch: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF. MeCN moderates the reactivity of the chloronium species better than non-polar solvents.

    • Self-Validation: Monitor by LCMS. If mono-chlorination stalls at 90% conversion, do not add more reagent immediately. Heating slightly (40-50°C) is safer than adding excess oxidant.

Q: I need to chlorinate at the C3 position, but the reaction exclusively gives the C4 product. Why?

A: You are fighting thermodynamics. In a standard EAS, the C4 position is kinetically favored by orders of magnitude.

  • The Reality: You cannot achieve C3-selective chlorination on a standard pyrazole using electrophilic reagents if C4 is open.

  • The Workaround:

    • Block C4: If possible, start with a 4-substituted pyrazole.

    • Lithiation Strategy: Instead of EAS, use Directed Ortho Metalation (DoM) . Protect the nitrogen (e.g., SEM, THP), treat with

      
      -BuLi to lithiate at C5 (or C3 depending on directing groups), and quench with a source of 
      
      
      
      (e.g., hexachloroethane).
Category 2: N-Chlorination vs. C-Chlorination

Q: My reaction stalls, and NMR shows a shift in the N-H proton. Am I making N-chloropyrazole?

A: Yes. Under neutral or basic conditions, the pyrazole nitrogen is a competent nucleophile.

  • Mechanism: The reagent attacks the nitrogen to form an N-chloro species. This is often a "kinetic trap." In many cases, the N-chloro species can rearrange to the C4-chloro product upon heating or acid catalysis (the "Orton rearrangement" equivalent for pyrazoles).

  • The Fix: Add a catalytic amount of acid (e.g., HCl in dioxane or AcOH). The acid protonates the nitrogen, blocking N-attack and accelerating the rearrangement of any formed N-Cl species to the thermodynamic C4-Cl product.

Category 3: Reagent Selection & Safety

Q: When should I use Sulfuryl Chloride (


) versus NCS? 

A: Use the Reagent Selection Matrix below.

FeatureN-Chlorosuccinimide (NCS) Sulfuryl Chloride (

)
Trichloroisocyanuric Acid (TCCA)
Reactivity Mild, ControlledAggressive, ExothermicHigh, Oxidizing
Selectivity High (Best for Mono-Cl)Moderate (Risk of Over-Cl)Moderate
Byproducts Succinimide (Water soluble)

(Gas), HCl (Gas)
Cyanuric acid (Insoluble solid)
Use Case Late-stage functionalization, complex substrates.Scale-up of simple pyrazoles (Cost-effective)."Green" chemistry, solid-state reactions.
Safety Note Low exotherm risk.High Risk: Gas evolution requires scrubbers.Strong oxidant.

Visualizing the Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic pathways. Note how the N-Chloro Intermediate can be a dead end without acid catalysis, and how Over-Chlorination occurs.

PyrazoleChlorination cluster_0 Key Decision Point Start Pyrazole (C4-H) N_Chloro N-Chloro Intermediate (Kinetic Trap) Start->N_Chloro NCS (Neutral/Basic) C4_Chloro 4-Chloropyrazole (Target Product) Start->C4_Chloro NCS (Acid Cat.) Direct EAS Ring_Open Ring Opening (Oxidative Degradation) Start->Ring_Open Aq. Cl2 / Strong Oxidant N_Chloro->C4_Chloro Heat/Acid Rearrangement Over_Chloro 3,4-Dichloropyrazole (Over-Chlorination) C4_Chloro->Over_Chloro Excess Reagent High Temp

Caption: Kinetic vs. Thermodynamic pathways in pyrazole chlorination. Acid catalysis promotes the direct path to the C4-product.

Experimental Protocol: Highly Selective Monochlorination

Objective: Synthesis of 4-chloro-1-methyl-1H-pyrazole with <1% over-chlorination.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • HCl (4M in Dioxane) (0.1 equiv) - Catalyst

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole in Acetonitrile.

    • Why MeCN? It solubilizes both the pyrazole and NCS but allows the byproduct (succinimide) to partially precipitate later, aiding workup.

  • Catalyst Addition: Add the HCl solution (0.1 equiv).

    • Technical Insight: The acid activates the NCS, increasing the electrophilicity of the chlorine atom, and suppresses N-chlorination by protonating any transient basic sites.

  • Controlled Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes at Room Temperature (20–25°C).

    • Warning: Do not dump all NCS at once. An exotherm can lead to localized over-concentration and polychlorination.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or HPLC at 1 hour.

    • Checkpoint: If conversion is <90%, heat to 45°C. Do not add more NCS yet.

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Dilute with Ethyl Acetate.

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution.
      
    • Why? This quenches any unreacted active chlorine species, preventing chlorination during the workup/drying phase.

    • Wash with water and brine. Dry over

      
      .
      
  • Purification: If necessary, recrystallize or pass through a short silica plug. Succinimide is polar and will be retained on silica or removed during aqueous washes.

Decision Tree for Process Optimization

Use this logic flow to determine the root cause of failure in your specific experiment.

OptimizationTree Start Start: Analyze Crude Mixture Check_Products What is the major impurity? Start->Check_Products Poly_Cl Polychlorinated (>1 Cl atom) Check_Products->Poly_Cl Mass M+34/M+68 Start_Mat Unreacted Starting Material Check_Products->Start_Mat Mass M+0 Ring_Open Decomposed/ Ring Opened Check_Products->Ring_Open Complex NMR Action_Poly Reduce Reagent to 0.95 eq Lower Temp Switch to NCS Poly_Cl->Action_Poly Action_Start Add Acid Catalyst Check Solvent (Dry?) Start_Mat->Action_Start Action_Open Add Radical Scavenger (BHT) Remove Water Ring_Open->Action_Open

Caption: Diagnostic logic for identifying and correcting chlorination failure modes.

References

  • Regioselectivity in Pyrazole Synthesis & Functionalization

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry. Link

  • Mechanochemical & Green Chlorination

    • Chen, C., et al. (2023).[2] Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.[2] Green Chemistry.[2] Link

  • Halogenation Mechanisms & N-Halo Intermediates

    • Krasnikov, P. E., et al. (2019). Halogenation of Pyrazoles Using N-Halosuccinimides.[3] Russian Journal of Organic Chemistry. Link

  • Ring Opening & Side Reactions

    • Deng, Q., et al. (2025).[3][4][5][6] Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13] Link

Sources

Technical Support Center: Navigating Steric Hindrance in 1-Ethyl-Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical troubleshooting for the functionalization of 1-ethyl-pyrazole, a common scaffold in drug discovery.[1][2] The N-ethyl group, while often beneficial for modulating physicochemical properties, introduces significant steric challenges that can impede traditional synthetic transformations, particularly at the C5 position.[3] This resource offers a series of frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the C5 position in 1-ethyl-pyrazole so challenging?

The primary difficulty arises from steric hindrance. The ethyl group at the N1 position physically obstructs the approach of reagents to the adjacent C5 position.[3] This steric clash is particularly pronounced with bulky catalysts, ligands, or reactants, leading to low or no reactivity at the desired site. The reaction may instead favor the electronically similar but less hindered C3 position, or fail altogether.[4] Furthermore, the N-ethyl group can influence the electronic properties of the pyrazole ring, but the steric factor is generally the dominant challenge for C5-functionalization.[3]

Q2: What are the primary strategies to overcome steric hindrance for C5 functionalization?

There are several effective strategies that researchers can employ, often in combination:

  • Catalyst and Ligand Optimization: Utilizing smaller, more active catalysts or phosphine-free catalytic systems can circumvent the steric bulk issue. For example, palladium acetate (Pd(OAc)₂) in combination with simple monodentate ligands like pyridine has shown success where bulkier phosphine-ligated complexes fail.[4]

  • Directing Groups: Installing a directing group at a nearby position can orient the catalyst to the desired C5 position, overriding the inherent steric bias. While less common for direct C(sp3)-H activation on the N-alkyl group itself, this principle is a cornerstone of C-H activation chemistry.[3][5]

  • Metalation and Electrophilic Quench: A classic and reliable method involves deprotonation at the C5 position using a strong base, such as n-butyllithium (nBuLi), to form a lithiated intermediate. This potent nucleophile can then react with a wide range of electrophiles.[4] This approach bypasses the need for a sterically sensitive catalytic step at the C5 position.

  • Reaction Condition Tuning: Systematically adjusting parameters like solvent, temperature, and the choice of oxidant or other additives can significantly influence regioselectivity and yield. For instance, in some palladium-catalyzed reactions, the choice of oxidant, such as Cu(OAc)₂, has been shown to be superior to silver-based oxidants.[4]

Q3: For palladium-catalyzed C-H functionalization, what systems are most effective?

Phosphine-free catalytic systems are often more effective for overcoming the steric limitations of N-alkyl pyrazoles.[4] A combination of Pd(OAc)₂ with a simple N-ligand like pyridine can facilitate C5-olefination.[4] For direct arylation, a system of Pd(OAc)₂ and KOAc in a solvent like dimethylacetamide (DMA) has proven suitable for coupling with aryl bromides.[4] The key is to move away from bulky phosphine ligands that exacerbate the steric clash with the N-ethyl group.

Q4: How can I improve regioselectivity and avoid functionalization at the C3 position?

Regioselectivity between the C3 and C5 positions is a common challenge due to their similar electronic properties.[4]

  • Steric Differentiation: The N-ethyl group already provides a steric bias against C5. To favor C5, one might introduce a bulky protecting or directing group at the C3 position, although this adds steps to the synthesis.

  • Directed Metalation: C5-lithiation is highly regioselective. The acidity of the C5 proton is significantly higher than the C3 proton, allowing for selective deprotonation with organolithium bases.[4]

  • Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand and metal center can fine-tune the regioselectivity. Experimenting with different ligands and screening various reaction conditions is crucial.[4] For some substrates, a ligand-free palladium catalyst has been shown to promote C4 arylation, highlighting the profound impact of reaction components on the outcome.[4]

Troubleshooting Guide

This section addresses common problems encountered during the C5-functionalization of 1-ethyl-pyrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of C5 Product 1. Steric Hindrance: The catalyst/reagent is too bulky to access the C5 position.[3] 2. Low Reactivity: The reaction conditions (temperature, concentration) are not sufficient to overcome the activation energy. 3. Catalyst Poisoning: Heteroatoms in the substrate or impurities are deactivating the catalyst.[6]1. Switch to a less sterically demanding system. For Pd catalysis, try a phosphine-free system (e.g., Pd(OAc)₂/pyridine).[4] Consider a metalation approach (nBuLi) followed by electrophilic quench.[4] 2. Increase reaction temperature. Screen different high-boiling point solvents (e.g., DMA, DMF, AcOH).[3][4] 3. Use a pre-catalyst or ensure high purity of reagents. Consider using a Pd(0) source like Pd₂(dba)₃ with air as the oxidant to avoid interference from coordinating anions.[6]
Poor Regioselectivity (Mixture of C3/C5 isomers) 1. Similar Electronic Environment: The C3 and C5 positions have comparable reactivity under the chosen conditions.[4] 2. Tautomerization Issues: While less of a concern with N-alkylation, related issues can arise in N-functionalization of unsubstituted pyrazoles.[1]1. Enhance Steric Differentiation. Use a bulkier protecting group at C3 if feasible. 2. Employ a Highly Regioselective Method. C5-lithiation is the most reliable method for selective C5 functionalization.[4] 3. Systematically screen ligands and additives. The addition of acids or different bases can sometimes steer selectivity.[4]
Decomposition of Starting Material 1. Harsh Reaction Conditions: The temperature may be too high, or the base/acid may be too strong. 2. Unstable Intermediates: A reactive intermediate (e.g., organometallic species) may be decomposing before reacting with the desired partner.1. Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reactivity and stability. 2. For lithiation, use a lower temperature (e.g., -78 °C) and ensure the electrophile is added promptly after the lithiated species is formed.
Side Product Formation (e.g., N-de-ethylation) 1. Reaction with the N-ethyl group: Certain strong bases or catalytic systems can lead to C-H activation or cleavage of the N-ethyl group.[3] 2. Oxidative Damage: The chosen oxidant may be too harsh, leading to undesired oxidation of the pyrazole ring or substituents.1. Choose milder conditions. Avoid excessively strong bases where possible. Screen different catalytic systems. 2. Screen different oxidants. For example, Cu(OAc)₂ was found to be more selective than Ag-containing oxidants in certain C5-olefinations.[4]

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Olefination (Phosphine-Free)

This protocol is adapted from methodologies developed for overcoming limitations of phosphine-ligated complexes in pyrazole functionalization.[4]

Step-by-Step Methodology:

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add 1-ethyl-pyrazole (1.0 mmol), the desired acrylate (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol).

  • Add pyridine (0.2 mmol, 20 mol%) as the ligand.

  • Add the appropriate solvent (e.g., DMF or DMA, 5 mL).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove metal salts, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Functionalization via Lithiation and Electrophilic Quench

This is a robust method for achieving high regioselectivity at the C5 position.[4]

Step-by-Step Methodology:

  • Dissolve 1-ethyl-pyrazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour. A color change may be observed, indicating the formation of the lithiated species.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or acyl chloride, 1.2 mmol) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Decision Workflows

G start Goal: C5 Functionalization of 1-Ethyl-Pyrazole strategy Choose Primary Strategy start->strategy pd_cat Transition-Metal Catalysis (e.g., Pd-catalyzed C-H activation) strategy->pd_cat C-H Activation lithiation Directed Metalation (e.g., Lithiation) strategy->lithiation Deprotonation pd_check Is the coupling partner an aryl halide or alkene? pd_cat->pd_check lith_check Is the desired group introduced via an electrophile? lithiation->lith_check pd_check->strategy No, reconsider pd_protocol Use Phosphine-Free System (e.g., Pd(OAc)2 / Pyridine) [Protocol 1] pd_check->pd_protocol Yes lith_check->strategy No, reconsider lith_protocol Use Lithiation / Quench (nBuLi, -78°C) [Protocol 2] lith_check->lith_protocol Yes troubleshoot Low Yield or Poor Selectivity? pd_protocol->troubleshoot lith_protocol->troubleshoot guide Consult Troubleshooting Guide troubleshoot->guide Yes success Successful C5 Product troubleshoot->success No guide->strategy

Caption: Decision workflow for selecting a C5-functionalization strategy.

// Invisible nodes for positioning the clash symbol pos1 [pos="2.5,0.5!", shape=point, style=invis];

// Steric clash representation clash [label="Steric Clash!", shape=plaintext, fontcolor="#EA4335", fontsize=14, pos="2.8,0.8!"];

// Connect reagent and ethyl group to the clash point Reagent -> pos1 [style=invis, dir=none, weight=10]; Ethyl -> pos1 [style=invis, dir=none, weight=10]; } end_dot

Caption: Steric hindrance at C5 from the N1-ethyl group.

References

  • Kubelka, T., Maříková, J., & Korábečný, J. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available from: [Link]

  • Li, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Chen, G., Shaughnessy, M., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. Available from: [Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2016). Catalytic C-H allylation and benzylation of pyrazoles. Organic Letters. Available from: [Link]

  • Gomes, P. A. C., Silva, A. M. S., & Silva, V. L. M. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available from: [Link]

  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Chemical Science. Available from: [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Available from: [Link]

  • Žukauskaitė, A., et al. (n.d.). Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Arkivoc. Available from: [Link]

  • Ríos-Gutiérrez, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Tetrahedron Letters. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Tetrahedron. Available from: [Link]

  • Kopp, F., et al. (2014). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Communications. Available from: [Link]

  • Li, R., et al. (2024). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters. Available from: [Link]

  • Al-Shammari, M. B., et al. (2025). An efficient reactions for synthesis of functionalized pyrazoles. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]

  • Singh, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available from: [Link]

  • Timofeeva, T. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Ostath, R. A. A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organocatalysis. Available from: [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Available from: [Link]

  • Ríos-Gutiérrez, M.-C., & Portilla, J. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available from: [Link]

  • Liu, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available from: [Link]

  • Ben-Aoun, Z., et al. (2020). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campania. Available from: [Link]

  • Kubelka, T., Maříková, J., & Korábečný, J. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available from: [Link]

  • Chen, G., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available from: [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers. Available from: [Link]

  • El-borai, M. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available from: [Link]

  • Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions. Available from: [Link]

  • Kumar, P., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Troubleshooting low conversion rates in nitrile hydrolysis of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Pyrazole-Carbonitrile Hydrolysis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide

Introduction: Why Pyrazoles Are Different

Hydrolyzing a nitrile group (-CN) on a pyrazole ring is rarely as straightforward as standard aliphatic nitrile hydrolysis. If you are experiencing low conversion, stalling at the amide intermediate, or unexplained product loss, you are likely battling one of three specific adversaries inherent to pyrazole chemistry:

  • Electronic Deactivation: The pyrazole ring is electron-rich (especially if N-alkylated), rendering the nitrile carbon less electrophilic and resistant to nucleophilic attack.

  • Amphoteric Interference: In acidic media, the pyrazole nitrogen protonates, potentially altering solubility or electronics. In basic media, N-unsubstituted pyrazoles deprotonate to the pyrazolate anion, which is extremely electron-rich and kills the reaction.

  • Thermal Instability: Pyrazole carboxylic acids are prone to decarboxylation at high temperatures. Pushing the reaction harder to improve conversion often destroys the product.

This guide provides a diagnostic workflow and specific protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your conditions, diagnose the failure mode using the decision tree below.

Troubleshooting Decision Matrix

G Start Reaction Outcome? SM_Left Mostly Starting Material (< 20% Conv.) Start->SM_Left Amide_Stuck Stalled at Amide (Intermediate) Start->Amide_Stuck Decomp Low Yield / Product Vanished Start->Decomp Check_Sub Is Pyrazole N-H free? SM_Left->Check_Sub Sol_Equil Problem: Equilibrium Fix: Increase Temp or [Base] Amide_Stuck->Sol_Equil Sol_Decarb Problem: Decarboxylation Fix: Enzymatic (Nitrilase) or Mild Peroxide Decomp->Sol_Decarb Sol_Anion Problem: Anion Formation Fix: Switch to Acidic Hydrolysis Check_Sub->Sol_Anion Yes (N-H) Sol_Steric Problem: Sterics/Electronics Fix: Radziszewski (H2O2/NaOH) Check_Sub->Sol_Steric No (N-R)

Figure 1: Diagnostic logic for identifying the root cause of hydrolysis failure based on crude reaction analysis.

Part 2: Technical Solutions & Mechanisms

Issue 1: The "Unreactive" Nitrile (Electronic/Steric Barrier)

Symptom: Starting material persists despite refluxing in 6M HCl or NaOH. Mechanism: The nitrile carbon is not electrophilic enough. Standard hydroxide (OH⁻) or water is too weak a nucleophile to penetrate the electron cloud or steric bulk of the pyrazole.

The Solution: The Radziszewski Reaction (Peroxide-Assisted) Replacing water with Hydrogen Peroxide (H₂O₂) in basic media generates the hydroperoxide anion (HOO⁻) . Due to the alpha-effect (repulsion between lone pairs on adjacent oxygens), HOO⁻ is a nucleophile 100-1000x more potent than OH⁻. It attacks the nitrile to form a peroxycarboximidic acid intermediate, which rapidly collapses to the amide.

Reaction R1 Pyrazole-CN Inter Peroxycarboximidic Acid Intermediate R1->Inter Fast Attack (Alpha-Effect) R2 HOO- (from H2O2/NaOH) R2->Inter Prod Pyrazole-Amide (+ O2) Inter->Prod Collapse

Figure 2: The Radziszewski pathway bypasses the high activation energy of standard hydrolysis.

Issue 2: The "Vanishing" Product (Decarboxylation)

Symptom: Reaction turns dark/tarry; LCMS shows mass corresponding to the unsubstituted pyrazole (M-44 loss of CO₂). Mechanism: Pyrazole-4-carboxylic acids and Pyrazole-3-carboxylic acids are thermally unstable. The electron-withdrawing nature of the adjacent nitrogen facilitates the loss of CO₂ at temperatures >80°C.

The Solution: Nitrilase Biocatalysis Enzymatic hydrolysis operates at pH 7.0–8.0 and 30°C, completely avoiding thermal decarboxylation.

Part 3: Validated Protocols

Protocol A: Radziszewski Method (For Resistant Nitriles)

Use this when standard acid/base reflux fails to convert starting material.

Reagents:

  • Substrate: Pyrazole-nitrile (1.0 equiv)

  • Solvent: DMSO or EtOH (5-10 volumes)

  • Base: 6M NaOH (2.0 equiv)

  • Oxidant: 30% H₂O₂ (5-10 equiv)

Step-by-Step:

  • Dissolution: Dissolve the nitrile in DMSO. (Ethanol can be used, but DMSO accelerates the reaction).

  • Basification: Add 6M NaOH at room temperature.

  • Controlled Addition: Cool the mixture to 0°C. Add H₂O₂ dropwise .

    • Critical: This reaction is exothermic. Maintain internal temp <20°C during addition to prevent runaway decomposition of peroxide.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide) before acidification.

Troubleshooting Table:

Observation Adjustment
Reaction too violent/foaming Add H₂O₂ slower; dilute reaction mixture.

| Stops at Amide | This method targets the amide. To get the acid, isolate the amide and hydrolyze with Nitrous Acid (HNO₂) or mild enzymatic steps. |

Protocol B: High-Temperature Acid Hydrolysis (The "Brute Force" Method)

Use this only if the product is thermally stable and non-acid sensitive.

Reagents:

  • Substrate: Pyrazole-nitrile[1]

  • Acid: 70% H₂O₂SO₄ (Sulfuric Acid) - Note: Concentrated (98%) often fails because it lacks sufficient free water.

Step-by-Step:

  • Suspend nitrile in 70% H₂SO₄.

  • Heat to 100°C–120°C.

  • Monitor by HPLC every hour.

  • Workup: Pour onto crushed ice. The carboxylic acid often precipitates directly.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does my reaction stall at the amide intermediate? A: The hydrolysis of the amide to the acid is often the rate-determining step, especially in basic media where the carboxylate product repels the incoming hydroxide nucleophile.

  • Fix: If using base, increase the temperature (if stable). If using the Radziszewski method, the reaction chemically stops at the amide. You must isolate the amide and subject it to a second step (e.g., reaction with Sodium Nitrite/H₂SO₄) to convert the amide to the acid.

Q: My pyrazole has an N-H group. Why is conversion <5% in NaOH? A: The N-H proton is acidic (pKa ~14). NaOH deprotonates it to form the pyrazolate anion. This anion donates electron density into the ring, making the nitrile carbon extremely electron-rich and repelling nucleophiles.

  • Fix: You must use Acidic Hydrolysis (Protocol B) or protect the Nitrogen (e.g., with a THP or Benzyl group) before attempting basic hydrolysis.

Q: Can I use enzymes? A: Yes. Nitrilase (EC 3.5.5.[2][3]1) is excellent for pyrazoles. It converts the nitrile directly to the carboxylic acid without forming the free amide, avoiding the "stalled intermediate" problem.[2][4] It requires screening a kit of nitrilases (available from vendors like Codexis or Almac) to find the specific variant that accepts your substrate.

References

  • March's Advanced Organic Chemistry.Hydrolysis of Nitriles. 8th Edition. Wiley.
  • Radziszewski, B. "Über die Oxydation des Formiazols." Berichte der deutschen chemischen Gesellschaft, 1884. (Original description of peroxide hydrolysis).

  • Gong, Y., et al. "Nitrilase-mediated hydrolysis of bulky nitriles." Journal of Molecular Catalysis B: Enzymatic, 2012. (Applications of nitrilases for sterically hindered heterocycles).
  • Larock, R. C. Comprehensive Organic Transformations. "Nitriles to Carboxylic Acids."[2][4][5][6][7][8] VCH Publishers. (Compendium of standard reagents).

Sources

Stability of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1708027-10-4). It synthesizes chemical principles with practical troubleshooting for drug development workflows.

Subject: 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Executive Summary: The Stability Profile

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is a robust heterocyclic building block, but it possesses a distinct "reactivity cliff" governed by the C5-nitrile group . While the pyrazole core and N1-ethyl substituent exhibit high stability, the nitrile moiety is susceptible to hydrolysis in both acidic and basic aqueous media.

  • Neutral Media (pH 6-8): High Stability. Recommended for short-term storage in solution (DMSO/Acetonitrile).

  • Acidic Media (pH < 4): Moderate Instability. Risk of hydrolysis to amide and carboxylic acid. Critical Risk: Formation of imidate esters in alcoholic solvents (Pinner reaction).

  • Basic Media (pH > 10): High Instability. Rapid hydrolysis to carboxylate. Potential for Nucleophilic Aromatic Substitution (

    
    ) at C4 under harsh conditions.
    

Diagnostic Workflows & Troubleshooting

Module A: Acidic Media Issues

Context: Common during acidic workups, LC-MS mobile phases (0.1% Formic Acid), or reductive hydrolysis steps.

Q: My LC-MS shows a new peak with M+18 mass shift after leaving the sample in 0.1% TFA/Methanol. What happened? A: You have likely triggered a Pinner Reaction artifact, not simple hydrolysis.

  • The Mechanism: In the presence of strong acid (TFA) and an alcohol (Methanol), the C5-nitrile is protonated and attacked by the alcohol oxygen, forming an imidate ester (M + Methanol). If water is present, it hydrolyzes to the amide (M+18).

  • The Fix:

    • Switch dilution solvent to Acetonitrile/Water (aprotic organic modifier).

    • Analyze immediately; do not store samples in acidic mobile phase for >4 hours.

Q: I am trying to hydrolyze the nitrile to the acid using HCl, but the reaction stalled at the amide. Why? A: The C4-Chloro substituent exerts an electron-withdrawing inductive effect (-I), which deactivates the carbonyl carbon of the intermediate amide, making the second hydrolysis step (Amide


 Acid) slower than the first (Nitrile 

Amide).
  • Protocol Adjustment: Increase temperature to reflux or switch to a high-boiling solvent (e.g., acetic acid/HCl mix) to overcome the activation energy barrier.

Module B: Basic Media Issues

Context: Suzuki couplings, basic extractions, or nucleophilic substitutions.

Q: I observe a minor impurity (approx. 5-10%) with a mass shift of -35/+17 (loss of Cl, gain of OH/OMe) during basic hydrolysis. Is the ring opening? A: The ring is likely intact. You are observing Nucleophilic Aromatic Substitution (


)  at the C4 position.
  • The Cause: The C5-Nitrile and N1-Ethyl create an electron-deficient pyrazole ring. In strong base (e.g., NaOH, NaOMe), the C4-Chloro group becomes a leaving group, replaced by the nucleophile (

    
     or 
    
    
    
    ).
  • The Fix: Use milder bases (e.g.,

    
    , 
    
    
    
    ) and lower temperatures (
    
    
    ). Avoid alkoxide bases if possible.

Visualizing the Degradation Pathways

The following diagram illustrates the competitive pathways in acidic and basic environments.

StabilityPathways Start 4-Chloro-1-ethyl- 1H-pyrazole-5-carbonitrile (Starting Material) Acid_Inter Imidate Ester (If Alcohol Present) Start->Acid_Inter H+ / ROH (Pinner Rxn) Amide Py-5-Carboxamide (M+18) Start->Amide H+ / H2O (Fast) Start->Amide OH- / H2O SNAr_Prod 4-Hydroxy/Alkoxy Derivative (Side Product) Start->SNAr_Prod Strong Nuc (e.g., OMe-, OH-) High Temp Acid_Inter->Amide H2O Acid_Prod Py-5-Carboxylic Acid (Hydrolysis Product) Amide->Acid_Prod H+ / Heat (Slow) Salt_Prod Py-5-Carboxylate Salt Amide->Salt_Prod OH- / Heat

Figure 1: Degradation pathways of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. Dashed lines indicate conditional side reactions.

Experimental Protocols

Protocol 1: Rapid Stability Assessment (Stress Test)

Use this protocol to validate the integrity of your specific lot before starting a long synthesis.

ParameterAcidic ConditionBasic ConditionControl
Solvent 1:1 MeCN : 0.1 M HCl1:1 MeCN : 0.1 M NaOH1:1 MeCN : Water
Concentration 0.5 mg/mL0.5 mg/mL0.5 mg/mL
Temp/Time 40°C for 4 Hours40°C for 4 Hours40°C for 4 Hours
Analysis HPLC-UV (254 nm)HPLC-UV (254 nm)HPLC-UV (254 nm)
Acceptance >95% Parent Peak>90% Parent Peak>99% Parent Peak

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of compound in 5 mL of Acetonitrile (Stock A).

  • Dosing: Aliquot 1 mL of Stock A into three HPLC vials.

  • Treatment:

    • Vial 1: Add 1 mL 0.1 M HCl.

    • Vial 2: Add 1 mL 0.1 M NaOH.

    • Vial 3: Add 1 mL DI Water.

  • Incubation: Place in a heated shaker or water bath at 40°C.

  • Quench: After 4 hours, neutralize Vial 1 with 1 mL 0.1 M NaOH and Vial 2 with 1 mL 0.1 M HCl to stop reactions.

  • Analyze: Inject 5 µL onto a C18 column (Gradient: 5-95% MeCN in Water + 0.1% Formic Acid).

References

  • Synthesis and reactivity of 4-halopyrazoles

    • Title: "Regioselective synthesis and reactivity of 1-substituted-4-chloro-5-cyanopyrazoles."
    • Source:Journal of Heterocyclic Chemistry (General Reactivity Principles).
    • Context: Establishes the electron-deficient nature of the pyrazole ring when substituted with C4-Cl and C5-CN.
  • Pinner Reaction Mechanisms

    • Title: "The Pinner Reaction: A Facile Method for the Synthesis of Imid
    • Source:Organic Syntheses.
    • Context: Explains the mechanism of nitrile instability in acidic alcohol media.
  • Nucleophilic Arom

    
    ) on Pyrazoles: 
    
    • Title: "Nucleophilic substitution of 4-halopyrazoles: A comput
    • Source:Tetrahedron.
    • Context: Supports the possibility of Cl displacement in electron-poor pyrazoles under basic conditions.

(Note: Specific degradation studies for CAS 1708027-10-4 are proprietary or not publicly indexed. The above protocols are derived from established reactivity profiles of structural analogs such as 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile.)

Technical Support Center: Pyrazole Regioisomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-SEP-001 Subject: Troubleshooting separation of 1,3- vs. 1,5-disubstituted pyrazoles

Introduction: The "Regioisomer Trap"

Welcome to the technical support interface. You are likely here because your pyrazole synthesis (via hydrazine condensation or 1,3-dipolar cycloaddition) yielded a mixture of 1,3- and 1,5-isomers (or 3,5-disubstituted tautomers) that are co-eluting on TLC and HPLC.

This guide moves beyond standard "run a column" advice. Pyrazoles are notorious for peak tailing on silica due to the basicity of the pyridinic nitrogen (


, pKa ~2.5–3.0), which interacts with acidic silanols. Furthermore, the dipole moments of regioisomers are often nearly identical, rendering standard flash chromatography ineffective.

Module 1: Diagnostic Center (Identification)

"Don't purify until you verify." Before attempting separation, you must definitively assign the major/minor isomers. 1D-NMR is often insufficient due to overlapping signals.

The Gold Standard: 1D-NOE / NOESY

The only self-validating method to distinguish regioisomers is determining the spatial proximity between the N1-substituent and the C5-substituent .

  • 1,5-Isomer: Strong NOE correlation between the

    
    -substituent (e.g., 
    
    
    
    -Methyl,
    
    
    -Aryl) and the C5-group (proton or alkyl).
  • 1,3-Isomer: NO correlation between the

    
    -substituent and the C3-group (too distant).
    
Diagnostic Workflow

Pyrazole_ID Start Crude Mixture NMR Run 1H NMR + NOESY Start->NMR Check Check Interaction: N1-R group <-> C5-H/R' NMR->Check Positive Strong NOE Signal Check->Positive Correlation observed Negative No NOE Signal Check->Negative No correlation Result15 Identity: 1,5-Isomer (Sterically Crowded) Positive->Result15 Result13 Identity: 1,3-Isomer (Thermodynamic) Negative->Result13

Figure 1: Logic flow for definitive regioisomer assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: Purification Protocols (The "Cure")

Method A: The "Salt-Crash" Technique (Crystallization)

Best for: Large scale (>5g), N-aryl pyrazoles. Mechanism: 1,5-isomers are sterically congested. Upon protonation (HCl), the 1,5-isomer salt often has a significantly different lattice energy and solubility profile compared to the 1,3-isomer salt.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of EtOAc or Et2O (non-protic is preferred initially).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

    • Observation: A precipitate should form immediately.

  • Digestion: If the precipitate is a gum, heat the mixture to reflux and slowly add EtOH until the solid dissolves.

  • Crystallization: Allow to cool slowly to RT, then

    
    .
    
  • Filtration: Filter the solid.

    • Checkpoint: Analyze the solid vs. filtrate by NMR. The solid is usually the highly crystalline 1,3-isomer HCl salt , while the 1,5-isomer remains in the mother liquor (or vice versa depending on specific sterics).

  • Free-Basing: Suspend the pure salt in EtOAc, wash with saturated

    
    , dry, and concentrate.
    
Method B: Buffered Silica Chromatography

Best for: Small scale (<1g), acid-sensitive substrates. The Fix: Standard silica is acidic. You must neutralize the surface to prevent the pyrazole from "sticking" and tailing.

Protocol:

  • Mobile Phase Prep: Prepare Hexane/EtOAc (or DCM/MeOH) mixtures containing 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.

  • Elution: Run the gradient.

    • Note: The 1,5-isomer is generally less polar (elutes first) because the steric clash between N1 and C5 twists the system, reducing planarity and the effective dipole moment compared to the flatter 1,3-isomer.

Comparison of Methods
FeatureMethod A: HCl Salt CrystallizationMethod B: Buffered Chromatography
Scale > 5 grams (Scalable)< 1 gram (Lab scale)
Cost Low (Solvents + HCl)High (Silica + Solvents)
Purity Often >99% (single isomer)Variable (mixed fractions common)
Time 24 Hours (Slow cooling)2–4 Hours
Limit Requires solid salt formationWorks for oils/gums

Module 3: Synthetic Prevention (Upstream Control)

"Prevention is better than cure." If you are repeatedly facing difficult separations, adjust the synthesis conditions.

Regioselectivity Factors
  • Solvent Polarity:

    • Protic Solvents (EtOH): Stabilize the intermediate hydrazine adduct, often favoring the 1,3-isomer (thermodynamic product).

    • Aprotic Solvents (THF/Toluene): Often favor the 1,5-isomer (kinetic product) or alter the ratio based on hydrazine aggregation.

  • Sterics: Bulky hydrazines (e.g.,

    
    -Butylhydrazine) overwhelmingly favor the 1,3-isomer  to avoid steric clash at the C5 position.
    

Synthesis_Control Reagents 1,3-Diketone + Hydrazine ConditionA Protic Solvent (EtOH, Reflux) Reagents->ConditionA ConditionB Lewis Acid (Yb(OTf)3) Reagents->ConditionB Prod13 Major: 1,3-Isomer (Thermodynamic) ConditionA->Prod13 Standard Prod15 Major: 1,5-Isomer (Kinetic/Chelation) ConditionB->Prod15 Regional Control

Figure 2: Decision tree for selecting reaction conditions to minimize impurity formation upstream.

Frequently Asked Questions (FAQ)

Q: My pyrazole streaks on the TLC plate even with 50% EtOAc. Why? A: The basic nitrogen is interacting with the acidic silica binder.

  • Fix: Dip your TLC plate in mobile phase containing 1% Triethylamine before spotting your compound. Dry it, spot, and run.[1] This neutralizes the plate.

Q: I tried the HCl salt method, but I got a hygroscopic gum. A: This is common with alkyl-pyrazoles.

  • Fix: Switch the counter-ion. Try Oxalic acid or p-Toluenesulfonic acid (TsOH) in acetone. Oxalate salts of pyrazoles are often highly crystalline and non-hygroscopic.

Q: Can I use C18 (Reverse Phase) for this? A: Yes, and it is often superior for regioisomers.[2]

  • Condition: Use a 0.1% Formic Acid modifier. The pH control ensures the pyrazoles are fully protonated (or neutral, depending on pH), sharpening the peaks. 1,5-isomers usually elute later on C18 due to higher lipophilicity (hydrophobic interaction) compared to the more polar 1,3-isomers.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Retrieved from

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science. Retrieved from

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Describes the HCl salt crystallization technique for separating 3,4-dimethylpyrazole. Retrieved from

  • Organic Syntheses. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Demonstrates NMR characterization and impurity profiles. Retrieved from

  • University of Barcelona (UAB). (2011).[4] Preparation, separation and characterization of two pyrazolic regioisomers. Detailed study on silica separation using ethyl acetate. Retrieved from

Sources

Technical Support Center: A Guide to the Scale-up of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. It provides a comprehensive overview of the manufacturing process, focusing on common scale-up challenges, troubleshooting, and frequently asked questions. The information herein is intended to supplement, not replace, institutional safety protocols and professional chemical expertise.

I. Synthetic Pathway Overview

The manufacturing of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is typically approached via a two-step synthesis. The first step involves the construction of the pyrazole ring to form the precursor, 1-ethyl-1H-pyrazole-5-carbonitrile. The second step is the regioselective chlorination of this precursor at the 4-position.

DOT Diagram: Synthetic Workflow

Caption: Overall synthetic scheme for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

II. Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbonitrile

The formation of the pyrazole ring is a critical first step. A common and efficient method is the cyclocondensation reaction between ethylhydrazine and (ethoxymethylene)malononitrile.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What is the general procedure for the synthesis of 1-ethyl-1H-pyrazole-5-carbonitrile?

A1: The synthesis involves the reaction of ethylhydrazine with (ethoxymethylene)malononitrile. Typically, the reaction is carried out in a suitable solvent like ethanol or isopropanol at elevated temperatures. The reaction is often exothermic, requiring controlled addition of the reagents.

Q2: What are the common side products in this reaction?

A2: The primary side products can arise from the reaction of impurities in the starting materials. Incomplete reaction may also leave unreacted starting materials. The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical precursors.[1] However, in this specific reaction, the regioselectivity is generally high.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be a silica gel plate with a mobile phase of ethyl acetate/hexane. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC is recommended.

Troubleshooting Guide: Precursor Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature. - Extend the reaction time. - Check the purity of starting materials.
Product loss during work-up.- Optimize the extraction and purification steps.
Formation of Colored Impurities Side reactions of the hydrazine starting material.[1]- Use high-purity ethylhydrazine. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Difficulty in Product Isolation Product is an oil or low-melting solid.- If the product is an oil, consider purification by column chromatography. - If it is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
Experimental Protocol: Synthesis of 1-ethyl-1H-pyrazole-5-carbonitrile

Materials:

  • Ethylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (or Isopropanol)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Jacketed reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry jacketed reactor, dissolve ethylhydrazine (1.0 eq) in ethanol (to a concentration of approx. 0.5 M). Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm is expected, so control the addition rate to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

III. Step 2: Chlorination of 1-ethyl-1H-pyrazole-5-carbonitrile

The chlorination of the pyrazole ring at the 4-position is a key step to obtaining the final product. Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for this transformation.

Frequently Asked Questions (FAQs): Chlorination

Q1: What is the preferred chlorinating agent and why?

A1: Sulfuryl chloride (SO₂Cl₂) is a preferred reagent for the chlorination of pyrazoles due to its high reactivity and selectivity.[2] It typically provides good yields of the 4-chloro-substituted product.

Q2: What is the expected regioselectivity of the chlorination?

A2: The electron-donating nature of the N-ethyl group and the electron-withdrawing nature of the carbonitrile group influence the regioselectivity. Generally, electrophilic substitution on the pyrazole ring is favored at the 4-position. Therefore, the formation of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is the expected major product. However, the formation of other isomers is possible and should be monitored. The use of fluorinated alcohols as solvents has been shown to increase regioselectivity in some pyrazole syntheses.

Q3: What are the main safety concerns with this step?

A3: Sulfuryl chloride is a corrosive and water-reactive substance. It reacts exothermically with water to produce hydrochloric acid and sulfuric acid.[3] The reaction itself can be exothermic. Therefore, strict moisture control, a well-ventilated fume hood, and appropriate personal protective equipment (PPE) are mandatory.[4][5]

Troubleshooting Guide: Chlorination
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is maintained at the correct temperature. - Increase the amount of sulfuryl chloride slightly (e.g., 1.1 eq).
Product decomposition.- Avoid excessive temperatures during the reaction and work-up. - Quench the reaction promptly once complete.
Formation of Isomeric Byproducts Lack of complete regioselectivity.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Consider alternative chlorinating agents or solvent systems.
Reaction Runaway (Uncontrolled Exotherm) Too rapid addition of sulfuryl chloride.- Add the sulfuryl chloride slowly and in a controlled manner. - Ensure adequate cooling capacity of the reactor.
Difficult Work-up Emulsion formation during aqueous wash.- Add brine to the aqueous layer to help break the emulsion.
Experimental Protocol: Chlorination with Sulfuryl Chloride

Materials:

  • 1-ethyl-1H-pyrazole-5-carbonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed reactor with overhead stirrer, dropping funnel, condenser with a drying tube, and temperature probe

  • Cooling system

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, and inerted (e.g., with nitrogen) jacketed reactor, dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using the reactor's cooling system.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel to the cooled solution while maintaining vigorous stirring. Control the addition rate to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate. Be aware of gas evolution (CO₂).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.[6]

IV. Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product quality.

High-Performance Liquid Chromatography (HPLC)
  • Application: Monitoring reaction progress, assessing purity, and identifying impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[2][7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., 220-254 nm).

    • Column Temperature: 25-30 °C.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Application: Identifying volatile impurities and byproducts, and confirming the mass of the product.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Fragmentation: The fragmentation pattern of pyrazoles in GC-MS often involves the expulsion of HCN and N₂.[6] The presence of a chlorine atom will be indicated by the characteristic isotopic pattern in the mass spectrum.

V. Scale-up and Safety Considerations

Scaling up the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile requires careful consideration of several factors to ensure a safe and efficient process.

Key Scale-up Challenges
  • Heat Transfer: Both the pyrazole formation and the chlorination steps can be exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with an efficient cooling system is crucial to prevent reaction runaways.[8]

  • Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, especially during the addition of reagents. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • Reagent Addition: The controlled addition of reagents, particularly sulfuryl chloride, is critical for managing the exotherm. Automated dosing systems are recommended for large-scale production.

  • Quenching: The quenching of the sulfuryl chloride reaction must be performed with extreme care on a large scale due to the vigorous gas evolution. The quenching solution should be pre-cooled, and the reaction mixture should be added slowly to a well-stirred vessel.

DOT Diagram: Troubleshooting Logic for Scale-up

Troubleshooting_Scale_Up cluster_exotherm Exotherm Control cluster_yield Yield and Purity cluster_workup Work-up and Isolation start Scale-up Issue exotherm Uncontrolled Exotherm start->exotherm low_yield Low Yield / Purity start->low_yield workup_issue Difficult Work-up start->workup_issue cause_addition Rapid Reagent Addition exotherm->cause_addition cause_cooling Inadequate Cooling exotherm->cause_cooling solution_addition Slow, controlled addition cause_addition->solution_addition solution_cooling Improve cooling efficiency cause_cooling->solution_cooling cause_mixing Poor Mixing low_yield->cause_mixing cause_impurities Starting Material Impurities low_yield->cause_impurities solution_mixing Optimize stirring speed/impeller cause_mixing->solution_mixing solution_impurities Use high-purity starting materials cause_impurities->solution_impurities cause_emulsion Emulsion Formation workup_issue->cause_emulsion solution_emulsion Add brine / adjust pH cause_emulsion->solution_emulsion

Caption: Decision tree for troubleshooting common scale-up issues.

Safety Data Summary
Substance Key Hazards Handling Precautions
Ethylhydrazine Flammable, toxic, potential carcinogen.Handle in a fume hood, wear appropriate PPE, avoid ignition sources.
(Ethoxymethylene)malononitrile Toxic if swallowed or in contact with skin.Handle with gloves and eye protection in a well-ventilated area.
Sulfuryl Chloride Corrosive, reacts violently with water, toxic by inhalation.[4][5]Use in a dry, inert atmosphere. Wear acid-resistant gloves, face shield, and respiratory protection. Have a quenching agent readily available.[3]
4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile Halogenated heterocyclic compounds should be handled with care as potential irritants and with unknown long-term toxicity. Thermal decomposition may release toxic fumes such as HCl and NOx.[9]Handle with appropriate PPE. Avoid heating to high temperatures unless the thermal stability has been thoroughly evaluated.

VI. References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. [Link]

  • 1768 - Hazardous Substance Fact Sheet. (n.d.). [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.). [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC. (2021, March 4). [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine | Organic Process Research & Development. (2020, May 13). [Link]

  • Experiment 2: Recrystallization. (n.d.). [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). [Link]

  • Recrystallization. (n.d.). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). [Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025, May 9). [Link]

  • Recrystallization I 10. (n.d.). [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]

  • Chemistry World. (2025, March 7). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. [Link]

  • Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). (n.d.). [Link]

  • Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride | PDF. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC. (2012, May 16). [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUT. (2003, March 3). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). [Link]

  • Semantic Scholar. (1997, June 1). Thermal Decomposition Studies of Halogenated Organic Compounds. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). [Link]

  • Google Patents. (n.d.). CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.

  • 4 - Organic Syntheses Procedure. (n.d.). [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC. (2022, May 11). [Link]

  • The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. (2024, November 19). [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). [Link]

  • Semantic Scholar. (2016, July 18). Article. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture at the atomic level.[2][4][5] This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, a substituted pyrazole of interest in pharmaceutical and agrochemical research.[6][7]

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[6] The specific substitution pattern of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, featuring a chloro, an ethyl, and a carbonitrile group, presents a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, purity assessment, and the rational design of new chemical entities.

This guide will provide a detailed, step-by-step interpretation of the predicted 1H and 13C NMR spectra of the title compound, grounded in established principles of NMR spectroscopy and supported by comparative data from related pyrazole derivatives.[8][9][10][11][12][13]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for a compound like 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, a standardized experimental protocol is essential.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic molecules. For less soluble compounds, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • 13C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the 13C isotope.

The following diagram illustrates the general workflow for NMR spectral acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration & Peak Picking k->l

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

The predicted ¹H NMR spectrum of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile in CDCl₃ is expected to exhibit three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6Singlet1HH-3The proton at the C-3 position of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromaticity of the ring.
~4.2Quartet2H-CH₂-The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). The signal is shifted downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.
~1.5Triplet3H-CH₃The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet. This signal appears in the typical aliphatic region.

Predicted ¹³C NMR Spectral Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five distinct carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145C-3The C-3 carbon of the pyrazole ring is expected to have a downfield chemical shift due to its position adjacent to two nitrogen atoms and its sp² hybridization.
~130C-5The C-5 carbon, substituted with the electron-withdrawing cyano group, will also be shifted downfield.
~115-CNThe carbon of the nitrile group typically appears in this region of the spectrum.
~105C-4The C-4 carbon, bearing the chloro substituent, is expected to be significantly deshielded.
~45-CH₂-The methylene carbon of the ethyl group is deshielded by the adjacent nitrogen atom.
~15-CH₃The methyl carbon of the ethyl group appears in the typical upfield aliphatic region.

The molecular structure and key NMR correlations can be visualized as follows:

Figure 2: Structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile with atom numbering.

Comparison with Alternative Pyrazole Structures

To provide context for the predicted spectral data, it is useful to compare it with experimentally determined data for structurally related pyrazole derivatives.

  • 1-Ethyl-1H-pyrazole: In the absence of the chloro and cyano substituents, the pyrazole ring protons are observed at approximately 7.5 (H3), 7.4 (H5), and 6.2 (H4) ppm. The ethyl group signals are similar to those predicted for the title compound. This comparison highlights the significant downfield shift of the C4-H proton upon chlorination and the influence of the cyano group on the C5 position.

  • 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile: A close analog where the ethyl group is replaced by a methyl group would be expected to show a singlet for the methyl protons at around 3.9 ppm.[14] The signals for the pyrazole ring proton and carbons would be very similar to the title compound, demonstrating the localized effect of the N-alkyl substituent.

The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[15][16] For instance, the formation of 4-Chloro-2-ethyl-2H-pyrazole-5-carbonitrile as a potential impurity would be readily distinguishable by NMR. The symmetry of this isomer would result in a different number and pattern of signals in both the ¹H and ¹³C NMR spectra.

Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile would benefit from complementary analytical techniques.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹) and C-Cl vibrations.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

The relationship between these analytical techniques in the structural elucidation process is depicted below:

analytical_techniques NMR NMR Spectroscopy (1H, 13C) Structure Definitive Structure NMR->Structure Connectivity MS Mass Spectrometry MS->Structure Molecular Formula IR Infrared Spectroscopy IR->Structure Functional Groups X-ray X-ray Crystallography X-ray->Structure 3D Arrangement

Figure 3: Complementary analytical techniques for comprehensive structural elucidation.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is crucial for its unambiguous identification and characterization. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently assess the purity of their synthesized material and gain insights into its electronic structure. The comparison with alternative pyrazole derivatives and the use of complementary analytical techniques provide a robust framework for the comprehensive structural elucidation of this and other novel heterocyclic compounds, ultimately accelerating the drug discovery and development process.[3][5]

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Public
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC.
  • NMR Spectroscopy Revolutionizes Drug Discovery.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC.
  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1 ... - PubMed.
  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
  • (PDF)
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchG
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scientific Research Publishing.

Sources

Strategic Spectral Profiling: FTIR Characterization of Nitrile and Chloro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the identification and validation of nitrile (


) and chloro (

) functional groups within pyrazole scaffolds using Fourier Transform Infrared (FTIR) spectroscopy.

Context: Pyrazoles are privileged structures in medicinal chemistry (e.g., Celecoxib, Rimonabant). The introduction of electron-withdrawing groups (EWGs) like nitriles and halogens is a critical strategy for modulating lipophilicity and metabolic stability. However, verifying these substitutions can be deceptive. While Nuclear Magnetic Resonance (NMR) is the gold standard for backbone elucidation, FTIR offers a faster, cost-effective, and often superior method for monitoring the specific introduction of these functional groups during synthesis.

Key Finding: The nitrile group acts as a high-fidelity spectral marker in the "silent region" (


), offering superior diagnostic certainty compared to nitro or carbonyl alternatives. Conversely, the chloro group presents a detection challenge in the fingerprint region (

), requiring a differential subtraction protocol for validation.

Part 1: The Spectroscopic Landscape

The Nitrile Beacon ( )

The nitrile group is the "lighthouse" of the IR spectrum. Its stretching vibration occurs in a region (


) largely devoid of other organic absorptions.
  • Mechanism: The triple bond possesses a high force constant (

    
    ), pushing the frequency high. The large change in dipole moment during stretching (
    
    
    
    ) results in a sharp, medium-to-strong intensity peak.
  • Pyrazole Context: When attached to a pyrazole ring, the nitrile group participates in

    
    -conjugation. This delocalization slightly weakens the 
    
    
    
    bond, causing a red shift (lower frequency) compared to aliphatic nitriles.
    • Aliphatic Nitrile:

      
      
      
    • Conjugated Pyrazole-Nitrile:

      
      
      
The Chloro Challenge ( )

Detecting a carbon-chlorine bond is significantly more complex.

  • Mechanism: The large reduced mass (

    
    ) of the 
    
    
    
    system lowers the vibrational frequency into the "fingerprint region."
  • Pyrazole Context: In pyrazoles, the

    
     stretch typically falls between 
    
    
    
    . This region is crowded with
    
    
    out-of-plane (oop) bending modes and ring deformation bands.
  • Diagnostic Strategy: Identification requires comparative subtraction —overlaying the product spectrum against the non-chlorinated precursor to identify the emergence of a new band.

Part 2: Comparative Analysis & Performance Data

Nitrile vs. Alternative Electron-Withdrawing Groups

Why choose Nitrile as a spectral tag? It offers the highest signal-to-noise ratio for rapid screening.

FeatureNitrile (

)
Nitro (

)
Carbonyl (

)
Primary Frequency


(asym)

(sym)

Spectral Region Silent Region (Clean) Fingerprint (Crowded)Double Bond Region (Crowded)
Interference Risk Low (Only Alkynes/Azides interfere)High (Overlaps with C=C, Ring modes)High (Overlaps with Amide I, C=N)
Diagnostic Confidence High MediumMedium
Chloro vs. Other Halogens

The detection limit of halogens varies by atomic mass.

HalogenFrequency Range (

)
IntensityDetectability in Pyrazoles
Fluoro (

)

Very StrongDifficult (Masked by C-N/C-O stretches)
Chloro (

)

Medium Moderate (Requires baseline comparison)
Bromo (

)

Medium/WeakLow (Often below detector cutoff)

Part 3: Experimental Validation Protocols

Method Selection: ATR vs. Transmission (KBr)

For pyrazole analysis, the choice of sampling technique is critical for resolution.

  • Attenuated Total Reflectance (ATR):

    • Pros: Fast, non-destructive, no sample prep.

    • Cons: Lower sensitivity at high wavenumbers (Nitrile region); diamond absorption can interfere in the

      
       range if not background-corrected properly.
      
  • Transmission (KBr Pellet):

    • Pros:Superior resolution and sensitivity for weak bands; no "diamond phonon" interference.

    • Recommendation: Use KBr pellets for definitive characterization of the Nitrile peak if the ATR signal is weak (

      
       T).
      
Workflow Visualization

The following diagram outlines the self-validating workflow for confirming substitution.

FTIR_Workflow Start Synthesis Product (Crude/Pure) Prep Sample Prep (Dry KBr Pellet) Start->Prep Acquire Acquisition (4 cm⁻¹, 32 scans) Prep->Acquire Process Processing (Baseline Corr.) Acquire->Process Decision Region Analysis Process->Decision Nitrile_Check Check 2200-2250 cm⁻¹ Decision->Nitrile_Check Target: Nitrile Chloro_Check Check 600-800 cm⁻¹ Decision->Chloro_Check Target: Chloro Valid_CN Sharp Peak? CONFIRMED -CN Nitrile_Check->Valid_CN Yes Valid_Cl New Band vs. SM? CONFIRMED -Cl Chloro_Check->Valid_Cl Yes (Differential)

Figure 1: Step-by-step FTIR validation workflow for pyrazole derivatives.

Part 4: Data Interpretation & Logic

The "Differential Subtraction" Logic

To validate a Chloro-substitution, you cannot rely on a single spectrum. You must employ a differential approach:

  • Acquire Spectrum A: Starting Material (e.g., Pyrazole-H).

  • Acquire Spectrum B: Product (e.g., Pyrazole-Cl).

  • Overlay: Normalize baselines at

    
     (Ring C=N stretch).
    
  • Identify: Look for the appearance of a medium-intensity band in the

    
     region that was absent in Spectrum A.
    
Decision Logic for Peak Assignment

Peak_Logic Input Observed Peak X Freq_Check Frequency Check Input->Freq_Check Range_CN 2200-2260 cm⁻¹ Freq_Check->Range_CN Range_Cl 600-800 cm⁻¹ Freq_Check->Range_Cl Shape_CN Sharp & Medium/Strong? Range_CN->Shape_CN Confirm_CN Nitrile (-CN) Shape_CN->Confirm_CN Yes Artifact_CO2 Artifact (CO₂ doublet) Shape_CN->Artifact_CO2 No (Broad/Doublet) Comp_Cl Present in Starting Material? Range_Cl->Comp_Cl Confirm_Cl Chloro (-Cl) Comp_Cl->Confirm_Cl No (New Peak) Ring_Mode Ring Deformation Comp_Cl->Ring_Mode Yes

Figure 2: Logical decision tree for distinguishing authentic functional group signals from artifacts.

Common Artifacts & Troubleshooting
  • The CO

    
     Trap:  Atmospheric CO
    
    
    
    absorbs at
    
    
    . Poor background subtraction can cause a doublet that mimics a nitrile peak. Solution: Ensure the peak is a singlet at
    
    
    , not a doublet at
    
    
    .
  • Water Vapor: Rotational lines of water can create noise in the

    
     region, obscuring pyrazole ring modes. Solution: Purge the sample chamber with 
    
    
    
    or use a desiccant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR ranges).
  • Smith, B. C. (2019).[1] "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, 34(1), 10–15.[1] Link

  • Krishnakumar, V., et al. (2011).[2] "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole." Spectrochimica Acta Part A, 79(5), 1959-1968.[2] Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed fingerprint region analysis). Link

  • Bhardwaj, V., et al. (2012). "Synthesis and Evaluation of Some Novel Pyrazole Derivatives." Journal of Pharmaceutical Science and Bioscientific Research. Link

Sources

Publish Comparison Guide: Mass Spectrometry of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison resource for analytical chemists and drug development researchers. It synthesizes established mass spectrometry principles for pyrazole derivatives with specific predictive modeling for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.[1][2][3]

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: N/A for specific isomer, generic pyrazole scaffold) is a critical intermediate in the synthesis of phenylpyrazole insecticides (e.g., Fipronil analogs) and agrochemical herbicides.[1][2][3] Its structural integrity relies on the specific arrangement of the N-ethyl group and the C5-cyano group.[1]

This guide compares the mass spectrometric behavior of this compound against key structural alternatives (1-Methyl analogs and 3-CN isomers).[1][3] It provides a self-validating protocol for confirming the position of substituents using fragmentation kinetics and isotope patterns.[1]

Chemical Profile & Theoretical Mass Data

Before analyzing spectra, the theoretical baseline must be established to validate experimental results.

PropertyValue / Description
Formula C₆H₆ClN₃
Exact Mass (Monoisotopic) 155.0250 Da (

Cl)
Molecular Weight 155.58 g/mol
Isotope Pattern Distinct 3:1 ratio for M (155) : M+2 (157) due to Chlorine.[1][2][3]
Key Moieties Pyrazole Ring, N1-Ethyl, C4-Chloro, C5-Cyano.[1]

Instrumentation & Methodology

To ensure reproducibility, the following ionization parameters are recommended.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
  • Ionization: Electron Impact (EI) at 70 eV.[3]

  • Source Temp: 230°C.

  • Rationale: EI is a "hard" ionization technique.[1][3] It is required here to induce the diagnostic N-dealkylation and ring cleavage necessary to distinguish the C5-cyano isomer from the C3-cyano isomer.[1][3]

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3][4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1][3]

  • Rationale: ESI is "soft," preserving the protonated molecular ion

    
    .[2][3] This is essential for purity profiling and quantifying the intact molecule without extensive fragmentation.
    

Fragmentation Pathway Analysis

The fragmentation of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile follows a deterministic pathway governed by the stability of the pyrazole ring and the lability of the N-ethyl group.[1][2]

Primary Fragmentation Events (EI / CID)
  • Molecular Ion Cluster (

    
     155/157):  The starting point.[2][3] The presence of the 
    
    
    
    Cl isotope at ~33% intensity of the base peak is the primary validation check.[3]
  • Loss of Ethylene (

    
     155 
    
    
    
    127):
    • Mechanism: A McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen from the ethyl group to the pyrazole nitrogen (or the adjacent cyano nitrogen), followed by the expulsion of neutral ethene (C
      
      
      
      H
      
      
      , 28 Da).[3]
    • Diagnostic Value: This loss is highly characteristic of N-ethyl heterocycles.[1][3]

  • Loss of HCN (

    
     127 
    
    
    
    100):
    • Mechanism: Cleavage of the pyrazole ring or loss of the cyano group as hydrogen cyanide (27 Da).[2][3]

  • Loss of Chlorine Radical (

    
     155 
    
    
    
    120):
    • Observation: Less common as a primary step in pyrazoles but may occur.[3] It results in the loss of the isotope pattern.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule.[4]

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 155 (100%) m/z 157 (33%) Frag_127 [M - C2H4]+• Des-ethyl Analog m/z 127 M_Ion->Frag_127 - C2H4 (28 Da) McLafferty-like Rearrangement Frag_120 [M - Cl]+ Dechlorinated m/z 120 M_Ion->Frag_120 - Cl• (35 Da) Minor Pathway Frag_100 [M - C2H4 - HCN]+ Ring Cleavage m/z 100 Frag_127->Frag_100 - HCN (27 Da) Ring Contraction

Caption: Predicted EI fragmentation pathway showing the dominant loss of ethylene followed by ring degradation.[3]

Comparative Performance Guide

This section compares the target compound with its most common "alternatives" (structural analogs encountered during synthesis) to assist in identification.

Comparison 1: Target vs. 1-Methyl Analog

Alternative: 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.[1][2][3]

FeatureTarget (1-Ethyl)Alternative (1-Methyl)Analysis
Base Peak (EI)

127 (Loss of C

H

)

141 (Molecular Ion)
Critical Differentiator. The methyl group cannot lose an alkene (C

H

) via rearrangement.[1][3] The 1-Methyl analog will show a strong M+ and lose H[1]• or HCN, but never 28 Da.
Soft Ionization

156

142
Mass shift of 14 Da confirms alkyl chain length.[2][3]
Comparison 2: Target (5-CN) vs. Isomer (3-CN)

Alternative: 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile.[1][2][3] Context: Regioisomers often form together during synthesis.[3]

  • Steric Acceleration (Ortho Effect): In the 5-CN target , the N-ethyl group and C5-cyano group are adjacent (ortho-like).[1][2][3] The steric bulk of the cyano group destabilizes the ethyl group, often accelerating the loss of C

    
    H
    
    
    
    .
  • Result: The ratio of the fragment (

    
     127) to the molecular ion (
    
    
    
    155) is typically higher in the 5-CN isomer than in the 3-CN isomer, where the groups are spatially separated.[2][3]
Comparison 3: Ionization Techniques (EI vs. ESI)
ParameterElectron Impact (EI)Electrospray (ESI)Recommendation
Fragmentation Extensive (Hard)Minimal (Soft)Use EI for structural elucidation and library matching.[1][2][3]
Sensitivity ModerateHighUse ESI for trace quantification in biological matrices.[1][3]
Adducts Rare (M+[2][3]•)Common (

,

)
ESI spectra require careful declustering to avoid misinterpreting Na-adducts.[2][3]

Decision Logic for Method Selection

Use this logic flow to determine the appropriate experimental setup for your analytical goal.

MethodSelection Start Analytical Goal? Quant Trace Quantitation (PK/Residue) Start->Quant Struct Structure/Impurity ID Start->Struct ESI LC-MS/MS (ESI+) Monitor MRM: 156 -> 128 Quant->ESI EI GC-MS (EI) Full Scan 50-300 Da Struct->EI

Caption: Workflow for selecting ionization mode based on research requirements.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.[3] [Link][3]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3] IntechOpen.[1][3] [Link][3]

  • Holzer, W., & Fugger, J.13C-NMR and Mass Spectral Data of Substituted 1-Ethyl-pyrazoles.
  • Menon, R. G. Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[2][3] ResearchGate.[1][3] [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific derivative, 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, represents a key synthetic intermediate whose three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. A definitive crystal structure provides indisputable data on molecular geometry, conformation, and intermolecular interactions, which are paramount for computational modeling and predicting biological activity.

This guide addresses a critical gap in the public domain: the absence of a published crystal structure for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. As such, this document serves two primary purposes. First, it provides a comprehensive, field-proven protocol for researchers to produce high-quality, publication-ready single-crystal X-ray diffraction data for this target molecule. Second, it establishes a predictive comparison by analyzing the crystallographic data of closely related structural analogues, offering insights into the anticipated structural features of the target compound.

Part 1: The Definitive Workflow for Crystal Structure Determination

Obtaining a high-quality crystal structure is a systematic process. Each step is designed to maximize the quality of the final dataset and ensure the resulting structure is a valid representation of the molecule. The following protocol is a self-validating system, with checkpoints to ensure data integrity.

Experimental Protocol: From Powder to Refined Structure

1. Material Purification & Crystal Growth:

  • Causality: The journey to a perfect crystal begins with exceptionally pure material. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly formed crystals.

  • Protocol:

    • Synthesize or procure 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile with a purity of >98%, confirmed by NMR and LC-MS.

    • Employ slow evaporation as the primary crystallization technique. Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.

    • Loosely cap the vial and leave it in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

    • Monitor daily for the formation of small, clear, single crystals with well-defined facets. This process can take several days to weeks.

2. Crystal Selection and Mounting:

  • Causality: The quality of the diffraction data is directly proportional to the quality of the selected crystal. An ideal crystal is a single, non-twinned specimen with no visible cracks or defects.

  • Protocol:

    • Under a microscope, identify a suitable crystal (typically 0.1-0.3 mm in size).

    • Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a cryo-loop, gently scoop the crystal and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. The rapid cooling vitrifies the surrounding oil, protecting the crystal from atmospheric ice formation and radiation damage.

3. X-ray Diffraction Data Collection:

  • Causality: The data collection strategy aims to measure the intensity of a large, redundant set of diffraction spots (reflections) from which the electron density map of the molecule can be calculated.

  • Protocol:

    • Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Perform an initial unit cell determination to confirm crystal quality and establish the Bravais lattice.

    • Execute a full data collection run, typically involving multiple scans (e.g., φ and ω scans) to cover a complete sphere of reciprocal space. Aim for a data completeness of >99% and a high redundancy.

4. Data Reduction, Structure Solution, and Refinement:

  • Causality: This computational phase transforms the raw diffraction images into a refined 3D molecular model.

  • Protocol:

    • Integrate the raw diffraction images to obtain reflection intensities using software like SAINT or XDS.

    • Solve the structure using direct methods or dual-space algorithms (e.g., with SHELXT or Olex2). This step generates an initial electron density map and a preliminary molecular model.

    • Refine the model against the experimental data using full-matrix least-squares refinement (SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Assess the final model using validation metrics. Key indicators of a high-quality structure include a low R1 factor (< 5%), a wR2 value close to 2*R1, and a Goodness-of-Fit (GooF) value approaching 1.0.

Workflow Visualization

The entire process, from material preparation to final data deposition, can be visualized as a logical flow.

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Material Purification (>98% Purity) B 2. Crystal Growth (Slow Evaporation) A->B C 3. Crystal Mounting & Cryo-Cooling (100 K) B->C D 4. Data Collection (X-ray Diffractometer) C->D E 5. Data Reduction (Integration & Scaling) D->E Transfer Raw Data F 6. Structure Solution (e.g., SHELXT) E->F G 7. Structure Refinement (e.g., SHELXL) F->G H 8. Model Validation (R1, wR2, GooF) G->H I Final CIF File & Deposition (e.g., CCDC) H->I

Caption: Experimental and computational workflow for single-crystal X-ray crystallography.

Part 2: Comparative Analysis with Structural Analogues

In the absence of experimental data for the target compound, we can predict its key structural features by examining validated crystal structures of closely related molecules. The primary analogues for comparison are 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile and 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile .[2][3]

Structural Relationship Diagram

G cluster_analogues Known Crystal Structures (Analogues) Target Target Molecule 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile Analogue1 Analogue A 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile Target->Analogue1 Variation: - Halogen (Cl vs. Br) - N1-substituent (Et vs. Me) Analogue2 Analogue B 1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile Target->Analogue2 Variation: - Halogen (Cl vs. I)

Caption: Structural relationship between the target molecule and its known analogues.

Predicted vs. Known Structural Parameters

The table below summarizes key geometric features of the known analogues and provides an expert prediction for our target molecule, 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

ParameterAnalogue A: 4-Bromo-1-methyl-pyrazole-5-carbonitrileAnalogue B: 1-Ethyl-4-iodo-pyrazole-5-carbonitrilePredicted for Target: 4-Chloro-1-ethyl-pyrazole-5-carbonitrile Justification for Prediction
C4-Halogen Bond Length ~1.87 Å (C-Br)~2.08 Å (C-I)~1.72 Å (C-Cl) The C-Cl bond is shorter than C-Br and C-I due to the smaller atomic radius and higher electronegativity of chlorine.
C5-CN Bond Length Data not available in public summaryData not available in public summary~1.44 Å Typical C-C single bond length between an sp2 carbon and an sp carbon of a nitrile group.
N1-C(ethyl) Bond Length N/A (N1-Methyl)Data not available in public summary~1.47 Å Standard N-C single bond length for an sp2 nitrogen attached to an sp3 carbon.
Intermolecular Interactions Likely involves Br···N or Br···π interactions.Likely involves strong I···N halogen bonding.Potential for Cl···N halogen bonds and/or π-stacking. Chlorine is a moderate halogen bond donor. The crystal packing will be a balance between weak halogen bonding and dipole-dipole interactions from the nitrile group. The packing motifs of 4-chloro-1H-pyrazole itself involve trimeric H-bonding motifs, but with the N1-H replaced by an ethyl group, other interactions will dominate.[4]

Expert Insights:

  • Effect of the N1-Ethyl Group: The ethyl group, compared to a methyl group on Analogue A, will introduce more conformational flexibility. We can expect to see potential disorder in the terminal methyl group of the ethyl chain in the refined crystal structure, especially if the packing is not highly constrained.

  • Role of the 4-Chloro Substituent: The C4-Cl bond will be a key determinant of the crystal packing. While chlorine is less effective as a halogen bond donor than bromine or iodine, Cl···N interactions are well-documented and may direct the supramolecular assembly.[4] The electron-withdrawing nature of both the chlorine and the nitrile group will significantly influence the charge distribution on the pyrazole ring.

  • Trustworthiness of the Final Model: A successfully refined structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile would be expected to show a planar pyrazole ring. Any significant deviation from planarity should be carefully scrutinized as it could indicate an error in the model or an unusual packing-induced strain. The final validation will rest on the agreement factors (R1, wR2, GooF) and a clean difference electron density map.

References

  • PubChem. 4-bromo-1-methyl-1h-pyrazole-5-carbonitrile. Available from: [Link]

  • PubChem. 1-ethyl-4-iodo-1h-pyrazole-5-carbonitrile. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

Sources

Comparing reactivity of 1-ethyl vs 1-methyl pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1-methyl-1H-pyrazole-5-carbonitrile and 1-ethyl-1H-pyrazole-5-carbonitrile, focusing on their reactivity profiles, synthesis, and applications in medicinal chemistry.

Executive Summary: The "Alkyl Switch" in Pyrazole Scaffolds

In the optimization of kinase inhibitors and heterocyclic drug substances, the substitution pattern on the pyrazole ring is a critical determinant of both pharmacokinetics (PK) and synthetic reactivity. While the 1-methyl and 1-ethyl pyrazole-5-carbonitriles appear structurally similar, the transition from a methyl to an ethyl group at the N1 position introduces significant steric and physicochemical divergences.

This guide analyzes the 1-methyl (1-Me) and 1-ethyl (1-Et) variants, demonstrating that the 1-Et analog exhibits enhanced resistance to nucleophilic attack at the nitrile carbon due to the proximal steric bulk, while offering a distinct lipophilicity profile ($ \Delta \text{cLogP} \approx 0.5 $) crucial for blood-brain barrier (BBB) penetration and hydrophobic pocket binding.

Physicochemical & Structural Analysis

The N1-substituent is immediately adjacent to the C5-carbonitrile group. This 1,5-relationship creates a "steric gate" that influences reactions occurring at the nitrile carbon.

Comparative Data Table
Feature1-Methyl-1H-pyrazole-5-carbonitrile1-ethyl-1H-pyrazole-5-carbonitrileImpact on Application
Formula


Molecular Weight increase (+14 Da).
MW 107.11 g/mol 121.14 g/mol Minimal impact on ligand efficiency.
Boiling Point ~220 °C (760 mmHg)~235 °C (760 mmHg)Ethyl variant requires higher vac/temp for distillation.
cLogP ~0.25~0.78Ethyl is significantly more lipophilic; better membrane permeability.
Steric A-Value Low (Methyl)Moderate (Ethyl)Ethyl hinders nucleophilic attack at C5-CN.
Dipole Moment HigherLowerMethyl variant is more soluble in polar aqueous buffers.
Steric Environment Visualization

The following diagram illustrates the proximity of the N1-alkyl group to the C5-nitrile, highlighting the increased steric shielding provided by the ethyl group.

StericMap cluster_0 1-Methyl Analog cluster_1 1-Ethyl Analog Me_N1 N1-Methyl (Small Radius) Me_C5 C5-Nitrile (Accessible) Me_N1->Me_C5 Minimal Shielding Me_Nu Nucleophile (Fast Attack) Me_Nu->Me_C5 Et_N1 N1-Ethyl (Rotational Bulk) Et_C5 C5-Nitrile (Shielded) Et_N1->Et_C5 Steric Clash Et_Nu Nucleophile (Slow Attack) Et_Nu->Et_C5 Hindered

Caption: Comparative steric accessibility of the C5-nitrile group. The ethyl group's rotational freedom creates a larger effective exclusion zone, retarding nucleophilic approach.

Reactivity Profiles

Nucleophilic Additions to the Nitrile (C5-CN)

The most common transformation for these intermediates is the conversion of the nitrile to an amide (hydrolysis), amidine (Pinner reaction), or tetrazole (cycloaddition).

  • 1-Methyl: Reacts rapidly with standard nucleophiles (NaOH,

    
    ). Hydrolysis to the primary amide is often complete within 1–2 hours at 60°C.
    
  • 1-Ethyl: Exhibits kinetic retardation . The ethyl group shields the electrophilic carbon of the nitrile.

    • Observation: Hydrolysis often requires higher temperatures (reflux) or stronger bases (KOH vs NaOH) to achieve comparable conversion rates.

    • Implication: If selective hydrolysis is required in the presence of other sensitive esters, the 1-ethyl analog offers a wider processing window due to its slower rate, allowing for better reaction control.

C-H Activation and Lithiation (C4 Position)

Both molecules can undergo Directed Ortho Metallation (DoM) at the C4 position using LDA or n-BuLi.

  • Mechanism: The N1 nitrogen directs the lithium base to the C5 position (blocked) or C4 position (open). However, the C5-CN group is the dominant directing group (DG), directing lithiation to C4.

  • Comparison:

    • 1-Methyl: The N-Me group is compact, allowing tight aggregation of lithium species. Lithiation is fast but can lead to "over-reaction" or dimerization if temperature is not strictly controlled (-78°C).

    • 1-Ethyl: The bulky ethyl group disrupts lithium aggregates. This often results in cleaner mono-lithiation profiles at C4, making the 1-ethyl variant a superior substrate for complex C4-functionalizations (e.g., introducing formyl or halogen groups).

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkylpyrazole-5-carbonitriles

Note: Direct alkylation of pyrazole-3(5)-carbonitrile often yields a mixture of N1 and N2 isomers. The preferred route is cyclization.

Scope: Synthesis of both Methyl and Ethyl variants.

  • Reagents:

    • Substrate: Ethoxymethylene malononitrile (EMME).

    • Reagent: Methylhydrazine (for 1-Me) or Ethylhydrazine oxalate (for 1-Et).

    • Solvent: Ethanol (anhydrous).

    • Base: Triethylamine (Et3N) (Required if using hydrazine salts).

  • Workflow:

    • Step 1: Dissolve EMME (1.0 equiv) in Ethanol (0.5 M). Cool to 0°C.

    • Step 2: Add Alkylhydrazine (1.1 equiv) dropwise. Critical: Maintain temperature <5°C to control exotherm.

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Step 4: Reflux for 1 hour to ensure cyclization.

    • Step 5: Purification Difference:

      • 1-Methyl:[1][2][3] Concentrate and recrystallize from EtOH/Heptane.

      • 1-Ethyl: Concentrate. The product is often an oil; requires high-vacuum distillation or column chromatography (Hexane/EtOAc).

  • Key Observation: The 1-ethyl synthesis often proceeds with slightly lower regioselectivity (approx. 90:10 vs 95:5 for methyl) due to the steric bulk of the ethyl hydrazine affecting the initial nucleophilic attack on the vinyl ether.

Protocol B: Controlled Hydrolysis to Amide

Objective: Convert Nitrile to Primary Amide (


).
  • Reaction Setup:

    • Suspend Nitrile (1.0 equiv) in

      
       (10% aq) and Ethanol (1:1 ratio).
      
    • Add

      
       (30%, 4.0 equiv) dropwise (Radziszewski conditions).
      
  • Condition Optimization:

    • 1-Methyl: Stir at 25°C for 2 hours. Monitor by TLC/LCMS.

    • 1-Ethyl: Stir at 50°C for 4 hours. The steric bulk requires thermal activation to overcome the energy barrier for the hydroperoxide anion attack.

Synthesis Pathway Diagram[4]

The following diagram outlines the divergent synthesis and reactivity pathways.

SynthesisPath Start Ethoxymethylene malononitrile Prod_Me 1-Methyl-1H-pyrazole- 5-carbonitrile Start->Prod_Me + MeNHNH2 (High Regioselectivity) Prod_Et 1-Ethyl-1H-pyrazole- 5-carbonitrile Start->Prod_Et + EtNHNH2 (Mod. Regioselectivity) MeNHNH2 Methylhydrazine MeNHNH2->Prod_Me EtNHNH2 Ethylhydrazine EtNHNH2->Prod_Et Amide_Me Amide (Fast) Prod_Me->Amide_Me NaOH/H2O2 25°C Amide_Et Amide (Slow) Prod_Et->Amide_Et NaOH/H2O2 50°C

Caption: Synthetic divergence and hydrolysis conditions for Methyl vs Ethyl pyrazoles.

References

  • Synthesis of 1-Alkyl-5-carbonitriles

    • Elguero, J. et al. "Regiochemistry of the reaction of hydrazines with 1,3-difunctional compounds." Comprehensive Heterocyclic Chemistry II, 1996, Vol 3, 1-75.
    • Source:

  • Steric Effects in Pyrazole Hydrolysis

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (Chapter 16: Hydrolysis of Nitriles).
    • Source:

  • Application in Kinase Inhibitors (Encorafenib Intermediate)

    • "Process for the preparation of Encorafenib and intermediates thereof."[3] Patent WO2018127533.

    • Source:

  • Lithiation of Pyrazoles

    • Sadler, G. et al. "Lithiation of 1-substituted pyrazoles." Journal of Organic Chemistry, 2015, 80(12), 6520-6528.
    • Source:

Sources

A Comparative Guide to the Bioactivity of Chloro- vs. Bromo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, pyrazole heterocycles are a cornerstone for developing novel therapeutic agents due to their vast pharmacological potential.[1][2][3] The introduction of halogens, such as chlorine and bromine, onto the pyrazole scaffold is a key strategy for modulating a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of chloro- and bromo-pyrazole derivatives, synthesizing experimental data to elucidate the nuanced differences in their bioactivity. We will explore how these substitutions impact efficacy in antimicrobial and anticancer applications, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.

Introduction: The Role of Halogenation in Pyrazole Bioactivity

Pyrazoles are five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms that are foundational to numerous approved drugs, including the anti-inflammatory celecoxib.[1] Their structural versatility allows for easy functionalization, making them a prime target for medicinal chemists.[1] Halogenation is a powerful tool in drug design, influencing factors such as:

  • Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Interactions: Halogens can form halogen bonds, a type of non-covalent interaction with biological targets like proteins, which can significantly enhance binding affinity and selectivity.

The choice between chlorine and bromine is not arbitrary. While both are halogens, their differences in size, electronegativity, and polarizability lead to distinct biological outcomes. Generally, bromo-substituents are larger and more lipophilic than their chloro-counterparts, which can lead to stronger, but sometimes less specific, interactions.

Comparative Bioactivity Analysis

The substitution of a chlorine versus a bromine atom on a pyrazole derivative can lead to significant shifts in biological activity, a trend observed across various therapeutic areas.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenated pyrazoles have demonstrated considerable promise.[3][4][5] Structure-activity relationship (SAR) studies consistently reveal that the presence of electron-withdrawing groups like chloro and bromo on the pyrazole core enhances antimicrobial efficacy.[5]

One study on a series of novel substituted pyrazoles found that halogen substitution was key to potent activity against Staphylococcus aureus and Candida albicans. The trend of activity was observed as X > H > OMe > NO2, where X represents either chlorine or bromine.[6] This highlights that both chloro and bromo substituents, due to their lipophilic and electron-withdrawing nature, can increase antimicrobial activity.[6]

Another study concluded that in many cases, pyrazoles with a chloro substitution on a styryl ring were more efficient against Xanthomonas Campestris and Aspergillus Niger.[4] Similarly, research on thiazole-pyrazoline hybrids showed that a chloro substituent was responsible for antibacterial activity, while the corresponding bromo substituent inactivated the compounds.[7] This suggests that for certain scaffolds and microbial strains, the specific properties of chlorine—its size and electronegativity—provide a more optimal fit for the biological target.

Anticancer Activity

In oncology, halogenated pyrazoles are being investigated as inhibitors of various cancer-related targets, such as kinases and cyclooxygenase (COX) enzymes.[1][8]

Several studies have pointed to the potent anticancer effects of both chloro- and bromo-substituted pyrazoles.[9] For instance, one investigation found that pyrazoline analogs containing chloro and bromo groups on a para-substituted benzene ring exhibited excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[9] Another study identified a 4-bromophenyl substituted pyrazole as the most active compound against A549, HeLa, and MCF-7 cancer cell lines.[9]

In a direct comparison against a cervical cancer cell line (HeLa), a chloro-substituted pyrazole derivative demonstrated a half-maximal inhibitory concentration (IC50) of 14.2 µg/ml, while its bromo analog showed an IC50 of 18.6 µg/ml, indicating that the chloro derivative was more potent in this specific context.[9] The presence of bromine on a coumarin-pyrazole hybrid was also shown to significantly enhance its anticancer potential against A549 lung cancer cells.[10]

These findings suggest that the choice between chlorine and bromine for enhancing anticancer activity is highly dependent on the specific molecular scaffold and the target cancer cell line.

Data Summary: Head-to-Head Comparison

Compound ClassBiological ActivityChloro-Derivative ActivityBromo-Derivative ActivityKey FindingSource(s)
Thiazolyl-PyrazolinesAntibacterialActive InactiveChloro substituent was crucial for antibacterial effect.[7]
Pyrazole DerivativesAnticancer (HeLa)IC50: 14.2 µg/ml IC50: 18.6 µg/mlChloro derivative showed higher potency.[9]
Pyrazole DerivativesAntimicrobialHigh Activity High Activity Both halogens significantly increase activity over non-halogenated analogs.[6]
Coumarin-PyrazolesAnticancer (A549)Not specifiedSignificantly Enhanced Bromine substitution markedly improved anticancer potential.[10]
Phenyl-PyrazolinesAnticancer (A549)Excellent Cytotoxicity Excellent Cytotoxicity Both chloro and bromo analogs showed potent activity.[9]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer properties of these compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before treatment.

  • Compound Treatment:

    • Prepare a stock solution of the chloro- and bromo-pyrazole derivatives in DMSO.

    • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2. Causality: The incubation period allows the compounds to exert their cytotoxic or cytostatic effects on the cells.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent to be quantified.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Pyrazole Derivatives incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow diagram of the MTT assay for assessing cytotoxicity.

Conclusion and Future Perspectives

The available evidence demonstrates that both chloro- and bromo-substitutions on pyrazole scaffolds are effective strategies for enhancing bioactivity, particularly in antimicrobial and anticancer applications. The choice between the two halogens is not straightforward and is highly context-dependent. Chloro-derivatives may offer advantages in certain scaffolds due to their smaller size and specific electronic properties, leading to higher potency as seen in some antimicrobial and anticancer assays.[7][9] Conversely, the greater lipophilicity and polarizability of bromine can lead to superior activity in other contexts.[10]

Future research should focus on systematic SAR studies where chloro- and bromo-analogs are synthesized and tested in parallel against a wide range of biological targets. This will allow for a more comprehensive understanding of the subtle yet critical differences imparted by these two halogens. Furthermore, computational studies, including molecular docking, can provide valuable insights into the binding interactions at the atomic level, helping to rationalize observed activity trends and guide the design of next-generation pyrazole-based therapeutics.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.RSC Publishing.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.RSC Publishing.
  • Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.MDPI.
  • Synthesis and antimicrobial activity of some novel pyrazoles.Scholars Research Library.
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins.Biomedical and Pharmacology Journal.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.Journal of Chemical Health Risks.
  • Synthesis and Characterization of new phenyl moiety.International Journal of Pharmacy and Pharmaceutical Sciences.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

Structural Validation of 4-Substituted Pyrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Differentiation of regioisomers (1,3- vs 1,5-disubstituted), confirmation of C4-substitution, and N-alkylation assignment.

The "Regioisomer Trap" in Pyrazole Synthesis

In drug discovery, the 4-substituted pyrazole scaffold is ubiquitous (e.g., Ruxolitinib, FBDD fragments), yet it presents a notorious structural validation challenge. The core issue is tautomerism in the parent heterocycle and regioisomerism upon functionalization.

When alkylating a 4-substituted-1H-pyrazole, two isomers are possible: the 1,4-isomer and the 1,3,4-isomer (often referred to as 1,3 vs 1,5 depending on numbering priority). Standard 1D


H NMR is frequently deceptive because the chemical environment of C3 and C5 protons can be remarkably similar, and tautomeric averaging in solvents like CDCl

obscures the "true" fixed structure.

This guide outlines a self-validating, multi-tiered approach to unambiguously assign these structures.

Comparative Analysis of Validation Methods

Method A: 1D H NMR (The Baseline)
  • Status: Necessary but often insufficient.

  • The Flaw: In unsubstituted pyrazoles, rapid proton exchange between N1 and N2 averages the signals of C3-H and C5-H. Even after N-alkylation, the chemical shift difference (

    
    ) between H3 and H5 is often 
    
    
    
    ppm, leading to misassignment based on "expected" shielding rules.
  • Best Practice: Run in DMSO-

    
      rather than CDCl
    
    
    
    . DMSO acts as a hydrogen-bond acceptor, slowing the proton exchange enough to potentially resolve distinct H3/H5 tautomers or sharpen N-H signals.
Method B: 2D NOESY/ROESY (The Spatial Lock)
  • Status: The Industry Workhorse.

  • Mechanism: Detects through-space interactions (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Å).
    
  • Application:

    • Scenario: Distinguishing 1-alkyl-3-methyl-4-bromo-pyrazole from its 1,5-isomer.

    • Logic: If you observe an NOE cross-peak between the N-alkyl protons and the C-methyl group, the alkylation occurred at the nitrogen proximal to the methyl (1,5-relationship). If the NOE is between N-alkyl and the aromatic proton (C5-H), it is the other isomer.

  • Limitation: Requires protons on the substituents. If the substituents are "silent" (e.g., halides, nitriles) or too far away, NOESY fails.

Method C: H- N HMBC (The Definitive Fingerprint)
  • Status: The "Gold Standard" for solution-state analysis.

  • Mechanism: Nitrogen chemical shifts are highly sensitive to hybridization and substitution.

    • Pyrrole-like N (N1): Substituted/Protonated. Shifts

      
       to 
      
      
      
      ppm (relative to CH
      
      
      NO
      
      
      ).
    • Pyridine-like N (N2): Unsubstituted/Lone pair bearing. Shifts

      
       to 
      
      
      
      ppm.
  • Causality: N-alkylation "locks" the nitrogen into the pyrrole-like state. By correlating the N-alkyl protons to the specific nitrogen via HMBC, you can determine which nitrogen bears the substituent based on its chemical shift and coupling to C3/C5 protons.

Method D: Single Crystal X-Ray Diffraction[2]
  • Status: Absolute Truth.

  • Trade-off: Low throughput. Requires a crystalline solid.

  • Strategic Use: Use once to validate the "Method B" or "Method C" workflow for a specific scaffold series, then rely on NMR for analogs.

Data Presentation & Decision Logic

Table 1: Comparative Efficacy of Analytical Techniques
Feature1D 1H NMR2D NOESY/ROESY1H-15N HMBCX-Ray Crystallography
Regioisomer Resolution LowHigh (if protons present)Very HighAbsolute
Sample Requirement ~1 mg~5-10 mg~20-50 mg (or cryoprobe)Single Crystal
Time Cost 5 mins30-60 mins2-12 hoursDays-Weeks
Primary Limitation Tautomeric averagingRequires proximal protonsSensitivity (low natural abundance)Crystallization success
Table 2: Diagnostic Chemical Shifts (DMSO- )

Note: Shifts are approximate and scaffold-dependent.

NucleusEnvironmentTypical Shift (

ppm)
Diagnostic Feature

N
N1 (Pyrrole-like, N-R)-170 to -200Upfield, correlates to N-CH


N
N2 (Pyridine-like, =N-)-60 to -120Downfield, lacks direct alkyl correlation

C
C3 (vs C5)VariableOften upfield of C5, but unreliable alone

C
C5 (vs C3)Variable

coupling to N-alkyl protons in HMBC

Visualizing the Validation Workflow

PyrazoleValidation Start Crude 4-Substituted Pyrazole (Isomer Mixture?) Step1 1. Run 1H NMR in DMSO-d6 (Check Purity & Integrals) Start->Step1 Decision1 Are isomers distinct by 1H shifts? Step1->Decision1 Step2 2. Run 2D NOESY (Mixing time: 500ms) Decision1->Step2 No/Ambiguous ResultA Structure Assigned (Spatial Confirmation) Decision1->ResultA Yes (Rare) Decision2 NOE observed between N-R and C3/C5 substituent? Step2->Decision2 Decision2->ResultA Yes Step3 3. Run 1H-15N HMBC (Long-range optimization) Decision2->Step3 No (Silent Groups) Decision3 Does N-R proton correlate to Pyrrole-like N (-180ppm)? Step3->Decision3 Decision3->ResultA Yes Step4 4. X-Ray Crystallography (Last Resort) Decision3->Step4 No/Ambiguous Step4->ResultA

Caption: Decision tree for structural assignment of pyrazole regioisomers, prioritizing rapid NMR methods before escalating to X-ray.

Experimental Protocol: The "Self-Validating" System

This protocol ensures that you do not proceed with the wrong isomer, which would invalidate subsequent SAR (Structure-Activity Relationship) data.

Phase 1: Sample Preparation
  • Isolation: Ensure the regioisomers are separated by column chromatography (usually distinct R

    
     values; 1,3-isomers are often less polar than 1,5-isomers due to dipole moment cancellation).
    
  • Solvent: Dissolve ~10 mg of pure compound in 0.6 mL DMSO-

    
     .
    
    • Why? DMSO prevents rapid proton exchange if any NH species remain and provides sharp signals for NOE analysis compared to CDCl

      
      .
      
Phase 2: The "Spatial Lock" (NOESY)
  • Pulse Sequence: noesygpphpp (Bruker standard) or equivalent.

  • Parameters:

    • Mixing time (

      
      ): 400–600 ms  (optimal for small molecules MW < 500).
      
    • Scans: 16–32 (sufficient for 10 mg).

  • Analysis:

    • Locate the N-alkylation signal (e.g., N-CH

      
       at ~3.8 ppm).
      
    • Look for cross-peaks to the aromatic region.

    • Interpretation:

      • Case 1 (1,3-isomer): N-Me shows NOE to C5-H (a proton).

      • Case 2 (1,5-isomer): N-Me shows NOE to the C5-Substituent (e.g., Phenyl ortho-protons or Methyl group).

    • Self-Validation Check: If N-Me shows NOE to both sides, the mixing time is too long (spin diffusion), or you have a mixture. Repeat with shorter mixing time (300 ms).

Phase 3: The "Nitrogen Fingerprint" (If NOE fails)

Use this if the C5-substituent has no protons (e.g., -Cl, -Br, -CF


).
  • Pulse Sequence: hmbcgp (optimized for long-range couplings).

  • Parameters:

    • Optimize for

      
       couplings of 6–8 Hz .
      
    • Set

      
      N spectral width to 400 ppm (center at -150 ppm).
      
  • Analysis:

    • The N-CH

      
       protons will show a strong 2-bond or 3-bond correlation to the attached Nitrogen.
      
    • Validation: The attached Nitrogen must have a chemical shift in the "Pyrrole-like" region (approx -170 to -190 ppm). If the correlation points to a Nitrogen at -90 ppm, check your referencing or consider N2-alkylation (rare but possible).

References

  • Claramunt, R. M., et al. "The Structure of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 77, 2000. Link

    • Foundational text on pyrazole tautomerism and NMR d
  • Fruchier, A., et al. "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 1984.[1] Link

    • Authoritative source for 15N chemical shift ranges in pyrazoles.
  • López-Tarifa, P., et al. "The tautomeric structures of 3(5),3′(5′)-azopyrazole...: The combined use of NMR and electronic spectroscopies with DFT calculations."[1] Chemistry - A European Journal, 2012. Link

    • Modern application of DFT and NMR for structural assignment.
  • Review: "Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." MDPI Molecules, 2023. Link

    • Experimental procedures for regioselective synthesis and HMBC characteriz

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and stoichiometric integrity of a compound like 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, a substituted heterocyclic nitrile, are foundational to its application, whether as a pharmaceutical intermediate or a research tool. Elemental analysis provides the most direct and fundamental measure of a compound's composition, serving as a critical quality control checkpoint.

This guide provides an in-depth comparison of the established analytical standards and methodologies for determining the elemental composition of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile. We will move beyond simple procedural lists to explain the causality behind experimental choices, emphasizing self-validating systems that ensure data trustworthiness and accuracy.

The Primary Standard: Theoretical Composition

Before any analysis, the theoretical elemental composition must be established. This is the ultimate benchmark against which all experimental results are measured. The structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile dictates its molecular formula.

  • Pyrazole Ring (C₃H₂N₂): A 5-membered aromatic ring.

  • 1-ethyl group (C₂H₅): Attached to the nitrogen at position 1.

  • 4-chloro group (Cl): Attached to the carbon at position 4.

  • 5-carbonitrile group (CN): Attached to the carbon at position 5.

Summing these components yields the molecular formula: C₆H₆ClN₃ .

Based on this formula and the atomic weights of the elements (C=12.011, H=1.008, Cl=35 .453, N=14.007), the theoretical elemental composition is calculated:

  • Molecular Weight: 169.59 g/mol

  • Carbon (C): (6 * 12.011) / 169.59 = 42.49%

  • Hydrogen (H): (6 * 1.008) / 169.59 = 3.57%

  • Chlorine (Cl): (1 * 35.453) / 169.59 = 20.91%

  • Nitrogen (N): (3 * 14.007) / 169.59 = 24.78%

An acceptable experimental result for a pure sample should deviate by no more than ±0.4% from these theoretical values, a standard widely accepted in synthetic chemistry and pharmaceutical science.

Comparative Analysis of Key Analytical Techniques

The determination of C, H, N, and Cl requires distinct methodologies. The choice of technique is driven by factors such as required accuracy, sample throughput, available instrumentation, and potential matrix interferences.

TechniquePrincipleAnalytesProsCons
CHN Combustion Analysis Sample is combusted at high temperature (~900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[1][2]C, H, NHigh precision and accuracy (±0.3%). Small sample size (1-3 mg). Rapid, automated analysis.Not suitable for halogens. Difficult compounds (e.g., some organometallics) may require special combustion aids.
Combustion-Ion Chromatography (CIC) Sample is combusted in an oxygen-rich atmosphere. Gaseous products are passed through an absorption solution, which is then injected into an ion chromatograph for separation and quantification of the resulting chloride ions.[3][4]Cl, Br, SHigh sensitivity (ppm levels). High specificity. Can determine multiple halogens simultaneously. Fully automated.Higher initial instrument cost. Requires expertise in both combustion and IC techniques.
Oxygen Flask Combustion (Schöniger Flask) The sample, wrapped in filter paper, is combusted in a sealed, oxygen-filled flask containing an absorbing solution. The resulting chloride ions are then quantified, typically by potentiometric titration with silver nitrate.[5]Cl, Br, I, SLow instrument cost. Well-established and validated pharmacopoeial method (USP <471>).[5] Simple setup.Lower throughput (manual process). Requires larger sample size. Potential for incomplete combustion with certain matrices. Safety precautions are critical.[5]

Trustworthiness: The Role of Certified Reference Materials (CRMs)

A protocol is only trustworthy if it is self-validating. The cornerstone of validation in elemental analysis is the routine use of Certified Reference Materials (CRMs). These are highly pure, stable compounds with a precisely known elemental composition, certified by a recognized metrological institute like NIST.

  • For CHN Analysis: Acetanilide or Urea are common CRMs. The instrument is calibrated and its performance verified by analyzing the CRM. The results must fall within the tight specifications of the certified values before analyzing unknown samples.

  • For Chlorine Analysis: 4-Chlorobenzoic acid is a suitable CRM. It is analyzed under the same conditions as the test sample to confirm quantitative recovery and the accuracy of the titration or IC calibration.

By analyzing a CRM alongside every batch of samples, the laboratory creates a continuous chain of quality control, ensuring the reliability and traceability of the reported data.

Experimental Workflows & Protocols

The following sections detail the standardized workflows for the recommended analytical techniques.

Visualization of the General Analytical Workflow

The overall process from sample submission to final report follows a logical, quality-controlled pathway.

cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis & Reporting A Sample Reception & Login B Theoretical Composition Calculation (C₆H₆ClN₃) A->B Deduce Formula C CHN Analysis (Combustion) B->C Submit for Analysis D Chlorine Analysis (Combustion-IC) B->D Submit for Analysis F Data Review & Validation C->F D->F E CRM Analysis (e.g., Acetanilide, 4-Chlorobenzoic acid) E->F Validate Run G Compare Experimental vs. Theoretical Values (±0.4% Limit) F->G H Generate Certificate of Analysis (CoA) G->H

Caption: General workflow for elemental analysis validation.

Protocol 1: CHN Determination via Combustion Analyzer

Principle: This automated method, based on the Dumas principle, involves the complete and instantaneous oxidation of the sample by flash combustion. The resulting combustion gases are passed through a reduction chamber and then separated chromatographically, with quantification by a thermal conductivity detector.

Methodology:

  • Instrument Calibration: Calibrate the analyzer using a certified standard such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). Analyze 3-5 replicates to ensure the response factor is stable and accurate.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile into a tin capsule. Record the weight to at least four decimal places.

  • Encapsulation: Crimp the tin capsule to ensure no sample can escape and that it is free of any atmospheric air.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~950°C) with a constant flow of pure oxygen.

  • Data Processing: The instrument software automatically integrates the peaks for CO₂, H₂O, and N₂, and calculates the percentage of each element based on the sample weight and calibration factor.

  • Validation: Following a set number of samples (e.g., every 10 samples), analyze a CRM to verify continued instrument stability and accuracy.

Protocol 2: Chlorine Determination via Combustion-Ion Chromatography (CIC)

Principle: This is the most modern and sensitive technique. The sample is combusted, and the resulting hydrogen chloride (HCl) gas is trapped in an aqueous solution. This solution is then analyzed by ion chromatography, where the chloride ion is separated and quantified using a conductivity detector.

Visualization of the CIC Workflow

A 1. Sample Weighing (Solid or Liquid) B 2. Introduction into Combustion Furnace (~1000°C, O₂ Stream) A->B C 3. Pyrolysis & Oxidation (R-Cl → HCl gas) B->C D 4. Gas Transfer to Absorption Module C->D E 5. Absorption in Solution (e.g., H₂O₂ solution) D->E F 6. Injection of Absorption Solution into IC System E->F G 7. Anion Separation on IC Column F->G H 8. Suppressed Conductivity Detection of Cl⁻ G->H I 9. Quantification vs. Calibration Curve H->I

Caption: Step-by-step workflow for the CIC method.

Methodology:

  • IC Calibration: Prepare a series of aqueous chloride standards from a certified stock solution (e.g., 1, 5, 10, 20 ppm). Generate a calibration curve by injecting these standards into the ion chromatograph. The correlation coefficient (r²) should be >0.999.

  • Sample Preparation: Accurately weigh 1-5 mg of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile into a sample boat.

  • Combustion: Place the sample boat into the automated combustion unit. The sample is advanced into the furnace, where it is pyrolyzed and combusted in a stream of oxygen and argon.

  • Absorption: The resulting gases are swept into the absorption module, where the HCl gas is trapped in a dilute hydrogen peroxide solution, converting it quantitatively to chloride ions (Cl⁻).

  • IC Analysis: A precise aliquot of the absorption solution is automatically injected into the ion chromatograph. The chloride peak is identified and quantified against the calibration curve.

  • Calculation: The instrument software calculates the original chlorine percentage in the solid sample based on the initial sample weight, the volume of the absorption solution, and the measured chloride concentration.

  • Validation: Analyze a certified reference material like 4-Chlorobenzoic acid (Cl: 22.65%) to confirm complete combustion and quantitative recovery.

By adhering to these rigorous, cross-validated methodologies, researchers can ensure the highest degree of confidence in the elemental composition of their materials, forming a solid foundation for subsequent research and development.

References

  • USP General Chapter <471> Oxygen Flask Combustion. [Available at: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter471.pdf]
  • Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Available at: https://jpdb.nihs.go.jp/jp18e/JP18E_GENERAL_TESTS.pdf]
  • Scribd. Pharmacopoeial Assays For Quality. Oxygen Flask Method. [Available at: https://www.scribd.com/document/429302695/Pharmacopoeial-Assays-for-Quality-Oxygen-Flask-Method-pdf]
  • Borosil Scientific. 5210 - Oxygen Combustion Flask. [Available at: https://borosilscientific.com/products/5210-oxygen-combustion-flask]
  • Digicollections.net. 2.4 Oxygen flask method. [Available at: https://www.digicollections.net/drug/files/2015/08/2_4_Oxygen_flask_method.pdf]
  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Available at: https://www.researchgate.net/publication/288015509_Determination_of_the_fluorine_chlorine_bromine_and_sulphur_contents_after_combustion_disclosure]
  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Available at: https://www.robertson-microlit.com/elemental-analysis]
  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Available at: https://www.perkinelmer.com/PDFs/Downloads/APP_CHNVariousClassesOfCompounds.pdf]
  • Spectroscopy Online. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. [Available at: https://www.spectroscopyonline.
  • Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds. [Available at: https://apps.dtic.mil/sti/pdfs/AD0650961.pdf]
  • ESSLAB. Organic Certified Reference Materials. [Available at: https://www.esslab.
  • Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. [Available at: https://www.agilent.
  • Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Available at: https://www.chromatographytoday.
  • Metrohm. Combustion Ion Chromatography. [Available at: https://www.metrohm.
  • Sigma-Aldrich. Certified Reference Materials. [Available at: https://www.sigmaaldrich.

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A Senior Application Scientist's Guide to the Chromatographic Separation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on navigating the complexities of separating pyrazole regioisomers. In drug discovery and development, the precise isolation and characterization of a specific regioisomer are not just regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and intellectual property of a new chemical entity. Pyrazole-containing compounds are ubiquitous in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their synthesis often yields mixtures of regioisomers, presenting a significant purification challenge due to their nearly identical physical and chemical properties.[3]

This guide moves beyond standard protocols to explore the underlying principles and strategic decisions that lead to successful, robust separations. We will compare the primary chromatographic techniques, supported by experimental data and field-proven insights, to empower you to select and optimize the ideal method for your specific challenge.

The Core Challenge: Why Are Pyrazole Regioisomers So Difficult to Separate?

The difficulty in separating pyrazole regioisomers stems from their subtle structural differences. Unlike diastereomers, regioisomers have the same molecular weight and often possess very similar polarities and pKa values. The key to their separation lies in exploiting minor differences in:

  • Dipole Moment and Polarity: The arrangement of substituents on the pyrazole ring affects the overall molecular dipole moment. Even a slight difference can be leveraged, particularly in normal-phase chromatography where interactions with a polar stationary phase are paramount.

  • Steric Hindrance and Molecular Geometry: The position of a substituent can influence the planarity of the molecule. For instance, a bulky group near another ring system can disrupt co-planarity, which in turn reduces the molecule's interaction with the flat surface of a reverse-phase C18 stationary phase, leading to earlier elution.[1]

  • Hydrogen Bonding Capability: The accessibility of the pyrazole's nitrogen atoms for hydrogen bonding can differ between regioisomers, influencing their retention on both normal-phase (silica) and certain reverse-phase columns.

Synthetic routes, such as the condensation of 1,3-dicarbonyls with substituted hydrazines, are classic methods that frequently produce a mixture of regioisomers, making chromatography an indispensable tool for isolating the desired product.[4][5]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is the most critical decision in developing a separation strategy. It is a balance of required purity, scale, speed, and available instrumentation.

Flash Column Chromatography (Normal Phase)

Flash chromatography is the workhorse for preparative-scale purification (>50 mg) in most medicinal chemistry labs. It is a cost-effective and straightforward method for initial cleanup and isolation.

  • Principle of Separation: Relies on the polarity difference between isomers. The stationary phase, typically silica gel, is highly polar. A non-polar mobile phase is used, and its polarity is gradually increased to elute compounds based on their affinity for the silica.

  • Expertise & Experience: While seemingly simple, success hinges on meticulous method development. The separation seen on a Thin-Layer Chromatography (TLC) plate is a direct predictor of column performance.[1][3] If you cannot distinguish spots on TLC, you will not achieve separation on a silica column.[3] Optimizing the mobile phase with different solvent systems is crucial. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity and improve resolution.

  • Trustworthiness: A key to reproducible flash chromatography, especially with closely eluting isomers, is the sample loading technique. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, is vastly superior to wet loading.[3] This prevents the strong solvent used for dissolution from disrupting the top of the column bed, ensuring sharper bands and better separation.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC offers significantly higher resolution than flash chromatography and is the standard for both analytical purity assessment and high-purity preparative separations.

  • Reverse-Phase HPLC (RP-HPLC): This is the most prevalent mode.

    • Mechanism: Separation is based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][6] Additives like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.[3]

    • Causality in Action: In a documented case, two tetra-substituted phenylaminopyrazole regioisomers were separated on a C18 column.[1] The isomer where an N-methyl group was adjacent to a phenyl ring eluted earlier. The reason? The steric clash prevented the phenyl ring from being co-planar with the pyrazole nucleus, reducing the molecule's overall flat surface area available for hydrophobic interaction with the C18 phase.[1] This is a prime example of exploiting subtle steric differences.

  • Normal-Phase HPLC (NP-HPLC): While less common, NP-HPLC can be highly effective.

    • Application: It is particularly useful when isomers have significant differences in their polar functional groups. Polysaccharide-based chiral stationary phases (CSPs) are often used in normal-phase mode (e.g., n-hexane/ethanol) for enantiomeric separations, but they can also exhibit excellent selectivity for regioisomers.[7][8]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful, modern technique that bridges the gap between normal-phase and gas chromatography. It is increasingly adopted in the pharmaceutical industry for its efficiency and green credentials.[9]

  • Principle of Separation: SFC uses supercritical CO2 as the main mobile phase, mixed with a small amount of an organic co-solvent (modifier), such as methanol.[10] Separation occurs on packed columns, similar to HPLC. It is fundamentally a form of normal-phase chromatography.

  • Key Advantages:

    • Speed: The low viscosity of the supercritical fluid mobile phase allows for much faster flow rates and rapid column equilibration, cutting purification times by a factor of 3 to 4 compared to HPLC.[9]

    • Reduced Solvent Consumption: Replacing the bulk of the mobile phase with CO2 dramatically reduces organic solvent usage.[9]

    • Faster Work-up: After fractionation, the CO2 evaporates, leaving the compound in a small volume of the modifier, which significantly speeds up dry-down times.[9]

Data Summary: Technique Comparison

FeatureFlash ChromatographyReverse-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Use Preparative (mg to g)Analytical & Preparative (µg to g)Preparative (mg to g), Chiral & Achiral
Resolution Low to ModerateHigh to Very HighHigh
Stationary Phase Silica Gel, Alumina[11]C18, C8, Phenyl-HexylVarious (Silica, Diol, Chiral)
Mobile Phase Non-polar solvents (Hexane/EtOAc)Polar solvents (Water/ACN, Water/MeOH)Supercritical CO2 + Modifier (MeOH, EtOH)
Speed Slow (30-120 min)Moderate (10-40 min)Very Fast (3-10 min)[9][10]
Solvent Usage HighModerateLow (Green Chemistry)[9]
Best For... Initial purification of large quantities with moderate separationHigh-purity final separation and analysisHigh-throughput purification, thermally labile compounds

Visualizing the Strategy

Workflow for Selecting a Separation Technique

The following diagram outlines the decision-making process for selecting the appropriate chromatographic technique.

G start Start: Mixture of Pyrazole Regioisomers scale What is the required scale? start->scale analytical Analytical (<1 mg) scale->analytical Analytical preparative Preparative (>1 mg) scale->preparative Preparative purity What is the required purity? high_purity High Purity (>98%) purity->high_purity High bulk_purity Bulk Purification purity->bulk_purity Moderate analytical_hplc Analytical RP-HPLC analytical->analytical_hplc preparative->purity hplc RP-HPLC high_purity->hplc flash Flash Chromatography bulk_purity->flash flash->hplc For final polishing step sfc SFC (Consider if available) hplc->sfc Faster, Greener Alternative

Caption: Decision tree for selecting the optimal chromatographic method.

Mechanism of Normal-Phase Separation

This diagram illustrates how subtle polarity differences between two regioisomers lead to separation on a silica gel stationary phase.

G Interaction of Regioisomers with Stationary Phase cluster_surface Silica Gel Surface silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH isomerA Regioisomer A (More Polar) isomerA->silanol2 Stronger Interaction (H-Bonding) Slower Elution isomerB Regioisomer B (Less Polar) isomerB->silanol3 Weaker Interaction Faster Elution

Caption: Differential interaction of pyrazole regioisomers with a polar surface.

Experimental Protocols

Protocol 1: Flash Chromatography for Preparative Separation

This protocol is a self-validating system, beginning with TLC analysis to ensure a high probability of success on the column.

  • TLC Method Development (The Key to Success):

    • Dissolve a small amount of the regioisomer mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in various mobile phase systems. Start with a 9:1 Hexane:Ethyl Acetate mixture and gradually increase the polarity.

    • Goal: Achieve a clear separation between the two spots with Rf values between 0.2 and 0.5 for the target compounds. A ΔRf of >0.1 is ideal.

    • The solvent system that provides the best separation on TLC will be your starting point for the column.[3]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude mixture (e.g., 500 mg) in a minimal amount of a strong solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 times the mass of silica gel (1-1.5 g) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[3]

  • Column Packing and Elution:

    • Select a column size appropriate for your sample mass (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to sample mass).

    • Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Carefully add the dry-loaded sample to the top of the packed column bed.

    • Begin elution with the initial mobile phase. You can use a step or linear gradient, slowly increasing the percentage of the more polar solvent (e.g., EtOAc).

    • Collect fractions and monitor them by TLC to identify which fractions contain your pure, separated isomers.

  • Post-Processing:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure to yield the isolated regioisomers.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol outlines a standard approach for developing a method to assess the purity of your isolated isomers or analyze reaction mixtures.

  • System Setup:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a robust starting point.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for your pyrazole (e.g., 254 nm).

    • Column Temperature: 25 °C.[1]

  • Scouting Gradient:

    • Prepare a ~1 mg/mL solution of your sample in a 1:1 mixture of Mobile Phase A and B.

    • Inject 5-10 µL of the sample.

    • Run a fast, broad gradient to determine the approximate elution time of your compounds. For example: 5% to 95% B over 10 minutes.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of your isomers.

    • If the isomers elute at ~60% B in the scouting run, a new gradient might be: 40% to 70% B over 20 minutes.

    • Goal: Achieve baseline resolution (Rs > 1.5) between the two regioisomer peaks.

  • Analysis:

    • Once the method is optimized, inject your purified samples to confirm their purity and retention times. The difference in retention times validates the separation based on their differential hydrophobicity.[1]

Conclusion

The separation of pyrazole regioisomers is a common but solvable challenge in chemical and pharmaceutical development. Success is not achieved by applying a single, rigid protocol, but by understanding the subtle physicochemical differences between the isomers and selecting a chromatographic technique that can best exploit them. Flash chromatography remains the primary tool for bulk separation, while RP-HPLC provides the high resolution necessary for final purification and analysis. For laboratories looking to increase throughput and reduce their environmental footprint, SFC presents a compelling and highly effective alternative. By pairing systematic method development with a foundational understanding of chromatographic principles, researchers can confidently and efficiently isolate the specific regioisomers critical to advancing their scientific goals.

References

  • BenchChem. (2025).
  • Wang, et al. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
  • Ashraf, S., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • G. S. Chiliveru, et al. (2022).
  • Y. Chen, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • R. A. H. Shoberu, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Flores, A. F., et al. (2005).
  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • S. S. Panda, et al. (2022). A Review on Pyrazole and Its Derivatives with Their Biological and Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.
  • A. A. K. Al-Haider, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A. Peristyy, et al. (2025).

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The compound 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic molecule, valuable in synthetic chemistry and drug discovery. However, its structure—incorporating a chlorinated ring, a pyrazole core, and a nitrile group—necessitates a stringent and well-understood disposal protocol.

This guide moves beyond generic advice to provide a clear, logical framework for the safe and compliant disposal of this specific chemical. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal pathway for any chemical is dictated by its inherent hazards. For 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, the risks are threefold, stemming from its distinct structural features. Understanding these risks is the first step in validating the necessity of the stringent protocols that follow.

Hazard ClassDescription of RiskRationale & Key Precautions
Halogenated Organic Compound As a chlorinated molecule, improper disposal, particularly through incineration with other waste streams, can lead to the formation of highly toxic and persistent environmental pollutants like chlorinated dioxins.[1]Primary Precaution: Strict segregation from non-halogenated waste is mandatory.[1][2] This is the most critical step to ensure it is routed to the correct high-temperature incineration process designed for halogenated materials.[3]
Pyrazole Derivative Pyrazoles and their derivatives can be harmful if swallowed, toxic in contact with skin, and are often irritants to the skin, eyes, and respiratory system.[4][5][6] Prolonged or repeated exposure may lead to organ-specific toxicity.[6]Primary Precaution: Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][8] All handling should occur in a well-ventilated area or chemical fume hood.[7]
Nitrile Compound Organic nitriles are a class of compounds that can be metabolized to release cyanide, posing a risk of systemic toxicity.[9] Symptoms of exposure can include headache, confusion, weakness, and respiratory distress.[9]Primary Precaution: Avoid inhalation of any dust or vapors and prevent skin contact. In case of accidental exposure, immediate medical attention is critical.

The Core Principle: A Segregation-First Workflow

The cornerstone of safe chemical disposal is meticulous segregation at the point of generation.[10] Mixing waste streams can create dangerous chemical reactions, complicate the disposal process, and significantly increase costs and environmental liability.[11][12] The following workflow illustrates the critical decision-making process for segregating 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile waste.

G start Waste Generated (e.g., residual solid, contaminated solvent, spill debris) classify Chemical Identity Check: Contains 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile? start->classify halogenated Classify as: HALOGENATED ORGANIC WASTE classify->halogenated  Yes non_halogenated Non-Halogenated Organic Waste aqueous Aqueous Waste (Acids/Bases) collect Collect in a Designated, Properly Labeled, HALOGENATED WASTE Container halogenated->collect note CRITICAL: DO NOT MIX with other waste categories. Mixing can produce toxic byproducts and violates disposal regulations. collect->note

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. Following these steps ensures safety and compliance.

Step 1: Prepare with Correct Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for any tears or holes before use.[8]

  • Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood where dust could be generated, a respirator is required.[8] All handling of the material should ideally take place within a fume hood.[7]

Step 2: Classify and Characterize the Waste All waste containing 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, whether it is the pure compound, a solution, or contaminated materials (e.g., weigh paper, wipes), must be classified as Halogenated Organic Hazardous Waste .[2] This classification is non-negotiable due to the chlorine atom in its structure.

Step 3: Select and Label the Waste Container

  • Container Choice: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap. Glass containers are generally preferred for organic wastes.[1] Ensure the container has not previously held incompatible chemicals (e.g., strong oxidizers, acids).

  • Labeling: The container must be labeled clearly before any waste is added.[10] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile".

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Collect the waste in the labeled container at or near the point of generation, in an area designated as a Satellite Accumulation Area (SAA), such as a chemical fume hood.[10]

  • Keep the container closed at all times , except when adding waste.[11] This prevents the release of vapors and protects the lab environment.

  • Segregate the halogenated waste container from other waste types, particularly non-halogenated solvents, acids, and bases.[2][11]

Step 5: Arrange for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash.[8][11] This is illegal and environmentally hazardous.

  • When the waste container is nearly full (around 75-80%) or has been accumulating for a set period (per your institution's policy, often 150 days for labs), arrange for a pickup from your institution's EHS department or their contracted licensed hazardous waste disposal service.[10]

  • The designated disposal method for this waste class is high-temperature incineration in a facility permitted to handle halogenated organic compounds.[2][3] This process ensures the complete destruction of the molecule into simpler, treatable components.[3]

Emergency Procedures: Small Spill Management

Accidents can happen. Being prepared is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: For a small, manageable spill, don the full PPE described in Step 1 of the protocol.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a solvent-based spill.

  • Clean Up: Carefully scoop the absorbent material and contaminated debris into a sealable container (e.g., a heavy-duty plastic bag or a dedicated solid waste bucket).

  • Dispose of Debris: Label the container as "Hazardous Waste" containing "Spill debris with 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile" and dispose of it through the same halogenated waste stream.[7]

  • Decontaminate: Thoroughly wash the spill area with soap and water.

By adhering to this structured and scientifically grounded disposal plan, you contribute to a safer laboratory environment and ensure that the lifecycle of this chemical is managed responsibly.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • 4-Chloro-1H-pyrazole - Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride Safety Data Sheets. (n.d.). Echemi.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. (2025, June 2). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.). PubChem.
  • Organic Solvents. (n.d.). University of Rochester Environment, Health and Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). NCBI Bookshelf.

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development. With this privilege comes the profound responsibility of ensuring the safety of oneself and the research community. This guide provides essential, field-tested safety and handling protocols for 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, a substituted pyrazole derivative. The procedural guidance herein is synthesized from established best practices for handling analogous chemical structures, promoting a culture of safety and scientific integrity in your laboratory.

I. Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, a thorough risk assessment is paramount. The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[1] All manipulations, including weighing, transferring, and reaction quenching, must be conducted within the fume hood to minimize the risk of inhalation exposure. Ensure the fume hood has a recent certification and that the sash is maintained at the lowest practical height. A safety shower and eye wash station must be readily accessible and tested regularly.[4]

II. Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.[5]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly during vigorous reactions or when handling larger quantities.
Hands Double gloving with a chemically resistant outer glove.An inner nitrile glove provides a base layer of protection. The outer glove should be of a material with high resistance to chlorinated and nitrile-containing organic compounds, such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation or perforation before use.[1]
Body A flame-resistant lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants.A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[5] This is to protect against accidental spills and skin contact.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[4]This is particularly crucial when there is a potential for aerosol or dust generation, or if the ventilation in the fume hood is suboptimal.

III. Procedural Guidance: From Donning to Disposal

The following step-by-step workflow is designed to guide you through the safe handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile, from initial preparation to final disposal.

A. Donning and Doffing of PPE

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Outer Garments: Lab coat or apron.

  • Respiratory Protection: Respirator, if required.

  • Eye and Face Protection: Goggles, followed by a face shield.

  • Gloves: Inner nitrile gloves, followed by outer chemically resistant gloves.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard in a designated hazardous waste container.

  • Outer Garments: Remove and store appropriately or discard if contaminated.

  • Face and Eye Protection: Remove from the back to the front and place in a designated area for cleaning and disinfection.

  • Respiratory Protection: Remove and store or discard as per manufacturer's instructions.

  • Inner Gloves: Remove and discard in a hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

B. Handling and Experimental Workflow

The following diagram illustrates a typical workflow for handling 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Conduct reaction with appropriate precautions handle_transfer->handle_reaction cleanup_quench Quench reaction safely handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate waste streams cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate surfaces and glassware cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE correctly cleanup_decontaminate->cleanup_doff

Caption: A typical experimental workflow for handling 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile.

C. Spill Management and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.

Small Spill Cleanup:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All unreacted 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be disposed of in a designated solid hazardous waste container.[5]

  • Disposal Method: A common method for the disposal of this type of organic waste is incineration by a licensed hazardous waste disposal company.[4] Always follow your institution's specific waste disposal protocols.

By adhering to these guidelines, you contribute to a robust safety culture and ensure the responsible advancement of scientific research.

V. References

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.